molecular formula C11H13N3O3S B15562107 Sulfisoxazole CAS No. 127-69-5; 4299-60-9

Sulfisoxazole

Numéro de catalogue: B15562107
Numéro CAS: 127-69-5; 4299-60-9
Poids moléculaire: 267.31 g/mol
Clé InChI: NHUHCSRWZMLRLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sulfisoxazole is an odorless white to yellowish crystalline powder. Slightly bitter taste. Acid to litmus. (NTP, 1992)
This compound is a sulfonamide antibacterial with an oxazole substituent. It has antibiotic activity against a wide range of gram-negative and gram-positive organisms. It has a role as an antibacterial drug and a drug allergen. It is a member of isoxazoles, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
A short-acting sulfonamide antibacterial with activity against a wide range of gram- negative and gram-positive organisms.
This compound is a Sulfonamide Antimicrobial.
This compound is a broad-spectrum, short-acting sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and is indicated for bacterial disease and eye infection and has 1 investigational indication.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
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InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3
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InChI Key

NHUHCSRWZMLRLA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C11H13N3O3S
Record name SULFISOXAZOLE
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Related CAS

2200-44-4 (mono-hydrochloride salt), 6155-81-3 (mono-lithium salt)
Record name Sulfisoxazole [USP:JAN]
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DSSTOX Substance ID

DTXSID6021292
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Molecular Weight

267.31 g/mol
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Physical Description

Sulfisoxazole is an odorless white to yellowish crystalline powder. Slightly bitter taste. Acid to litmus. (NTP, 1992), Solid
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Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), White to off-white, odorless, crystalline powder. Sol in alcohol; freely sol in water. /Diethanolamine salt/, Soluble in alcohol, SOL IN DIETHYL ETHER (1 IN 800); SOL IN 5% AQ SODIUM BICARBONATE (1 IN 30), 1 G IN ABOUT 6700 ML WATER; SOL IN DIL HYDROCHLORIC ACID; 1 G IN ABOUT 10 ML BOILING ALCOHOL, In water, 300 mg/L at 37 °C, pH 4.5, 3.13e-01 g/L
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Color/Form

Colorless prisms, White to slightly yellowish crystalline powder

CAS No.

127-69-5
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Melting Point

383 to 388 °F (NTP, 1992), 194 °C, MP: 191 °C, MP: 195-198 °C
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Foundational & Exploratory

The History and Discovery of Sulfisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709), a short-acting sulfonamide antibacterial agent, represents a significant milestone in the history of antimicrobial chemotherapy. Its discovery and development paved the way for the effective treatment of a wide range of bacterial infections. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and key experimental protocols associated with this compound.

Historical Development

The journey of this compound is intrinsically linked to the groundbreaking discovery of sulfonamides. In the 1930s, German pathologist and bacteriologist Gerhard Domagk, working at Bayer, discovered that a red dye named Prontosil had remarkable antibacterial activity in vivo. This pioneering work, which earned him the 1939 Nobel Prize in Physiology or Medicine, revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717). This breakthrough opened the door for the synthesis and investigation of a vast number of sulfanilamide derivatives.

Following this discovery, researchers at Hoffmann-La Roche synthesized and developed this compound. The brand name for this compound, Gantrisin, was first approved by the U.S. Food and Drug Administration (FDA) in 1953.[1] This marked the official entry of this compound into the clinical arena, where it became a valuable tool in combating bacterial infections.

Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2] This enzyme is crucial for a vital step in the bacterial folic acid synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid.[2]

Bacteria must synthesize their own folic acid, which is an essential precursor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the production of dihydropteroic acid and, consequently, folic acid. This disruption of a critical metabolic pathway inhibits bacterial growth and replication.[2] Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.

Quantitative Data

Pharmacokinetic Properties in Humans

This compound is well-absorbed orally and is widely distributed throughout the body. The following table summarizes key pharmacokinetic parameters in adult humans.

ParameterValueReference
Bioavailability Nearly 100%[3]
Time to Peak Concentration (Tmax) 2-4 hours[2]
Peak Plasma Concentration (Cmax) 130-210 µg/mL (after a 2g oral dose)[3]
Protein Binding ~85%[3]
Volume of Distribution (Vd) 0.28 L/kg[3]
Elimination Half-life (t½) 5-8 hours[3]
Metabolism Approximately 50% is metabolized in the liver to an inactive N4-acetylated metabolite.[3]
Excretion Primarily excreted in the urine, with about 97% of a dose recovered within 48 hours (52% as unchanged drug and the remainder as the N4-acetylated metabolite).[2][2]
Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC ranges for this compound against several common pathogenic bacteria. MIC values can vary depending on the strain and testing methodology.

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli1 - >128
Staphylococcus aureus8 - >128
Pseudomonas aeruginosa>1024
Haemophilus influenzae0.25 - 32
Streptococcus pneumoniae8 - 64
Nocardia asteroides2 - 16

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol:

Step 1: Synthesis of 5-amino-3,4-dimethylisoxazole (B17700)

  • React ethyl acetoacetate (B1235776) with hydroxylamine (B1172632) to form 3-methyl-5-isoxazolone.

  • Methylate the 3-methyl-5-isoxazolone to obtain 3,4-dimethyl-5-isoxazolone.

  • Aminate the 3,4-dimethyl-5-isoxazolone to yield 5-amino-3,4-dimethylisoxazole.

Step 2: Synthesis of N-acetylsulfanilyl chloride

  • Acetanilide is reacted with chlorosulfonic acid to produce N-acetylsulfanilyl chloride.

Step 3: Condensation and Hydrolysis

  • Dissolve 5-amino-3,4-dimethylisoxazole in a suitable solvent such as pyridine.

  • Slowly add N-acetylsulfanilyl chloride to the solution while stirring and maintaining a cool temperature.

  • After the reaction is complete, the intermediate product, N1-acetyl-sulfisoxazole, is isolated.

  • Hydrolyze the acetyl group from N1-acetyl-sulfisoxazole using an acid or base to yield the final product, this compound.

  • The crude this compound is then purified by recrystallization.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial isolate.

1. Materials:

  • This compound stock solution (e.g., 1024 µg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Spectrophotometer or plate reader

2. Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. Typically, this will create a range of concentrations from 256 µg/mL down to 0.25 µg/mL.

  • Leave a well with no antibiotic as a positive growth control and a well with uninoculated broth as a negative control.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth (i.e., the well remains clear). Alternatively, the optical density at 600 nm can be measured using a plate reader.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a coupled spectrophotometric assay to determine the inhibitory activity of this compound against DHPS.

1. Principle: The activity of DHPS is measured by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored.[4]

2. Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • NADPH

  • This compound (or other inhibitors)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

  • UV-transparent 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

3. Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, DHFR, NADPH, and PABA.

  • Add various concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding a mixture of DHPS and DHPP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Visualizations

Folic_Acid_Synthesis_Pathway Pteridine_precursor Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Synthesis Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydropteroic_acid->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_acid Precursors Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Precursors This compound This compound This compound->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

MIC_Determination_Workflow start Start prep_antibiotic Prepare serial dilutions of This compound in broth start->prep_antibiotic inoculate Inoculate microtiter plate wells prep_antibiotic->inoculate prep_inoculum Standardize bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for growth or read absorbance at 600 nm incubate->read_results determine_mic Determine MIC as lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

DHPS_Inhibition_Assay_Workflow start Start prep_reagents Prepare reaction mixture: DHFR, NADPH, PABA in buffer start->prep_reagents add_inhibitor Add serial dilutions of This compound to wells prep_reagents->add_inhibitor pre_incubate Pre-incubate plate at 37°C add_inhibitor->pre_incubate start_reaction Initiate reaction by adding DHPS and DHPP pre_incubate->start_reaction monitor_absorbance Monitor absorbance decrease at 340 nm over time start_reaction->monitor_absorbance calculate_rates Calculate initial reaction rates monitor_absorbance->calculate_rates determine_ic50 Determine IC50 value calculate_rates->determine_ic50 end End determine_ic50->end

Caption: Workflow for Dihydropteroate Synthase (DHPS) Inhibition Assay.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of sulfisoxazole (B1682709), a sulfonamide antibiotic. The information presented is intended to support research and development activities by offering detailed data, experimental methodologies, and visual representations of key molecular and procedural pathways.

Pharmacokinetics

This compound is characterized by its rapid absorption and distribution throughout the body. Its pharmacokinetic profile has been well-documented in human subjects.

Absorption

Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract, with the small intestine being the primary site of absorption.[1][2] this compound acetyl is a prodrug of this compound, designed to be less water-soluble.[3] In the gastrointestinal tract, it is hydrolyzed by digestive enzymes to the active form, this compound, which is then absorbed.[2][4] This enzymatic conversion leads to slower absorption and lower peak blood concentrations compared to an equivalent oral dose of this compound itself.[4][5] Peak plasma concentrations of this compound are typically reached within 1 to 4 hours after oral administration.[2][5] The bioavailability of an oral dose of this compound is approximately 95%.[4]

Distribution

Sulfonamides, including this compound, are widely distributed throughout all body tissues.[4][6] The apparent volume of distribution for the total drug is about 16.2 to 17.2 liters, indicating that it is primarily distributed in the extracellular fluid.[4][7] this compound readily crosses the placental barrier, enters fetal circulation, and also crosses the blood-brain barrier.[4] In patients with meningitis, concentrations of the free drug in cerebrospinal fluid have been reported to be as high as 94 mcg/mL.[4][8] Approximately 85% of a dose of this compound is bound to plasma proteins, mainly albumin.[1][3]

Metabolism

This compound undergoes metabolism in the body, with a significant portion being acetylated at the N4 position to form N4-acetyl this compound.[4][8] This metabolite is less active than the parent compound. About 50% of the drug is metabolized to N-acetyl this compound.[8]

Excretion

This compound and its acetylated metabolites are primarily excreted by the kidneys through glomerular filtration.[4] Within 48 hours of oral administration, approximately 97% of the dose is recovered in the urine.[4][6] Of this, about 52% is the unchanged parent drug, and the remainder is the N4-acetylated metabolite.[4][6] The half-life of this compound is reported to be around 7 hours.[8] The clearance of total this compound is approximately 18.7 +/- 3.9 ml/min.[4]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in humans.

ParameterValueReference
Bioavailability~95%[4]
Time to Peak Plasma Concentration (Tmax)1 - 4 hours[2][5]
Protein Binding~85%[1][3][8]
Volume of Distribution (Vd)16.2 L (steady-state)[7]
Elimination Half-Life (T1/2)~7 hours[7][8]
Clearance (Cl)18.7 ± 3.9 ml/min[4]
Primary Route of ExcretionRenal[4]
Urinary Excretion (48h)~97% of dose[4][6]
% Excreted Unchanged in Urine~52%[4][6]

Pharmacodynamics

This compound is a synthetic bacteriostatic antibiotic with a broad spectrum of action against most gram-positive and many gram-negative organisms.[4][6]

Mechanism of Action

This compound's antibacterial effect stems from its structural similarity to para-aminobenzoic acid (PABA).[8][9] Bacteria that must synthesize their own folic acid are susceptible to this compound.[9] The drug acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS).[4][6] By competing with PABA for the active site of this enzyme, this compound prevents the condensation of pteridine (B1203161) with PABA, which is a critical step in the synthesis of dihydrofolic acid, a precursor to folic acid.[2][4] This inhibition of folic acid synthesis ultimately disrupts the production of purines, pyrimidines, and amino acids, leading to the cessation of bacterial growth and replication.[3][4] The antibacterial action of sulfonamides can be inhibited by the presence of pus.[6]

Caption: this compound competitively inhibits dihydropteroate synthase.

Spectrum of Activity

This compound is effective against a range of bacteria, including:

  • Escherichia coli[8][10]

  • Haemophilus influenzae[8][10]

  • Nocardia species[8][11]

  • Chlamydia trachomatis (trachoma and inclusion conjunctivitis)[2][6]

  • It is also used as adjunctive therapy for chloroquine-resistant Plasmodium falciparum and in combination with pyrimethamine (B1678524) for toxoplasmosis.[4][8]

It is important to note that the increasing frequency of resistant organisms has limited the usefulness of sulfonamides.[4] Resistance to one sulfonamide indicates resistance to all.[3][6]

Experimental Protocols

Pharmacokinetic Study in Humans

This protocol outlines a general methodology for determining the pharmacokinetic profile of orally administered this compound.

1. Subjects:

  • Enroll healthy adult volunteers (e.g., 6-12 subjects).

  • Obtain informed consent.

  • Conduct a physical examination and clinical laboratory tests to ensure good health.

  • Exclude subjects with a history of sulfonamide allergy, or significant renal or hepatic impairment.[12][13]

2. Drug Administration:

  • Subjects fast overnight before drug administration.

  • Administer a single oral dose of this compound (e.g., 2 grams).[14]

  • Record the exact time of administration.

3. Sample Collection:

  • Collect venous blood samples into heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).

  • Centrifuge blood samples to separate plasma. Store plasma at -20°C or below until analysis.

  • Collect urine in intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to measure the excretion of this compound and its N4-acetyl metabolite.

4. Analytical Method:

  • Quantify the concentrations of this compound and its N4-acetyl metabolite in plasma and urine samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5. Pharmacokinetic Analysis:

  • Use non-compartmental or compartmental analysis to determine pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, T1/2, Cl, and Vd.

  • Calculate the cumulative amount of drug and metabolite excreted in the urine.

PK_Study_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Subject Screening & Informed Consent B Overnight Fasting A->B C Oral Administration of this compound B->C D Serial Blood & Urine Sample Collection C->D E Sample Processing (Plasma Separation) D->E F HPLC Analysis of Drug & Metabolite E->F G Pharmacokinetic Data Analysis F->G

Caption: General workflow for a human pharmacokinetic study.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain, following general clinical laboratory standards.

1. Materials:

  • This compound analytical standard.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.

2. Procedure:

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation:

  • Following incubation, determine the MIC by visual inspection.[9] The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]

Safety and Tolerability

This compound is generally well-tolerated, but adverse effects can occur.

  • Common Reactions: Allergic skin reactions such as rash and pruritus are common.[8] Gastrointestinal disturbances including nausea, vomiting, and diarrhea can also occur.[10][15]

  • Serious Reactions: Although rare, severe hypersensitivity reactions like Stevens-Johnson syndrome can occur.[15] Hematologic effects such as agranulocytosis, aplastic anemia, and thrombocytopenia have been reported.[15] Crystalluria (the formation of crystals in the urine) is a potential risk, especially with inadequate fluid intake.[15]

  • Contraindications: this compound is contraindicated in patients with a known hypersensitivity to sulfonamides, in infants less than 2 months of age, and during late pregnancy or while breastfeeding.[12][13][16]

  • Precautions: Caution is advised for patients with impaired renal or hepatic function, or with conditions like glucose-6-phosphate dehydrogenase (G6PD) deficiency.[12][13] Patients should be advised about photosensitivity and to avoid prolonged sun exposure.[12][15]

References

Sulfisoxazole as a Competitive Inhibitor of Dihydropteroate Synthetase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of sulfisoxazole (B1682709), a sulfonamide antibiotic, as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS). As a critical enzyme in the folate biosynthesis pathway of many microorganisms, DHPS is a validated target for antimicrobial agents. This document details the biochemical pathway, the specific inhibitory action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its study. Visualizations of the relevant pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's role as a DHPS inhibitor.

Introduction: The Folate Biosynthesis Pathway and Dihydropteroate Synthetase

The de novo synthesis of folate is an essential metabolic pathway for numerous microorganisms, providing the necessary precursors for the synthesis of nucleic acids and certain amino acids.[1][2] A key enzyme in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[3][4] This pathway's absence in mammals, which obtain folate from their diet, makes it an ideal target for the development of selective antimicrobial agents.[5]

Sulfonamide antibiotics, including this compound, are structural analogs of pABA.[3][6] This structural mimicry allows them to act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolate and impeding bacterial growth.[7][8]

Mechanism of Action: Competitive Inhibition of DHPS by this compound

This compound functions as a competitive inhibitor of DHPS by binding to the same active site as the natural substrate, pABA.[6][7] By occupying the pABA-binding pocket, this compound prevents the formation of 7,8-dihydropteroate, leading to a bacteriostatic effect.[3][5] The inhibition is reversible, and its efficacy is dependent on the relative concentrations of the inhibitor and the substrate.

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by this compound.

Folate_Biosynthesis_Pathway cluster_pathway Folate Biosynthesis Pathway GTP GTP DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) GTP->DHPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPP->Dihydropteroate Dihydropteroate Synthetase (DHPS) pABA para-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Precursors This compound This compound This compound->Dihydropteroate Competitive Inhibition

Caption: Bacterial Folate Biosynthesis Pathway and this compound Inhibition.

Quantitative Data: Inhibitory Potency of this compound and Related Compounds

The inhibitory activity of this compound and other sulfonamides against DHPS is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific Ki values for this compound are not always readily available in the literature, studies have shown its inhibitory potency to be comparable to that of sulfamethoxazole (B1682508). For instance, research on recombinant Pneumocystis carinii DHPS found that this compound inhibited the enzyme approximately as well as sulfamethoxazole.[1]

The following table summarizes available quantitative data for the inhibition of DHPS by various sulfonamides.

CompoundOrganismParameterValue (µM)Reference
SulfamethoxazolePlasmodium falciparumKi~1.8[9]
SulfathiazolePlasmodium falciparumKi~0.8[9]
SulfadoxinePlasmodium falciparumKi~0.14 - 112[9]
DapsonePlasmodium falciparumKi~0.4[9]
SulfamethoxazoleToxoplasma gondiiIC502.7
SulfamethoxazoleToxoplasma gondiiKi21

Experimental Protocols

Continuous Spectrophotometric Assay for DHPS Inhibition

This assay provides a robust and continuous method for measuring DHPS activity and its inhibition. The production of dihydropteroate by DHPS is coupled to the reduction of dihydrofolate to tetrahydrofolate by dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials and Reagents:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • para-Aminobenzoic acid (pABA)

  • NADPH

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplate

  • Microplate reader with temperature control

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.

  • Reagent Preparation:

    • Enzyme Mix: Prepare a fresh solution in assay buffer containing DHPS (final concentration, e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL).

    • Substrate Mix: Prepare a fresh solution in assay buffer containing pABA (final concentration near its Km, e.g., 10-50 µM), DHPP (final concentration near its Km, e.g., 10-50 µM), and NADPH (e.g., 150-200 µM).

  • Assay Setup (200 µL final volume per well):

    • Add 2 µL of the this compound serial dilutions to the respective wells.

    • For control wells (no inhibition), add 2 µL of DMSO.

    • Add 168 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.

    • Immediately place the plate in the microplate reader (pre-set to 37°C).

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the Ki value, perform the assay at various concentrations of pABA and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

The following diagram outlines the workflow for the DHPS inhibition assay.

DHPS_Inhibition_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_reagents Prepare Enzyme Mix and Substrate Mix start->prep_reagents setup_plate Set up 96-well Plate: Add Inhibitor/DMSO and Enzyme Mix prep_inhibitor->setup_plate prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C for 5 min setup_plate->pre_incubate initiate_reaction Initiate Reaction with Substrate Mix pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (kinetic read) initiate_reaction->measure_absorbance analyze_data Data Analysis: Calculate Rates, % Inhibition, IC50/Ki measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Continuous Spectrophotometric DHPS Inhibition Assay.

Molecular Interactions and Structural Basis of Inhibition

These studies reveal that the sulfonamide group of the inhibitor forms key hydrogen bonds within the active site, mimicking the interactions of the carboxylate group of pABA. Additionally, the aromatic ring of the inhibitor engages in hydrophobic interactions with nonpolar residues lining the binding pocket.

The following diagram illustrates the logical relationship of competitive inhibition at the enzyme's active site.

Competitive_Inhibition cluster_enzyme DHPS Enzyme ActiveSite Active Site Product Dihydropteroate (Product) ActiveSite->Product Catalyzes NoProduct No Product Formation ActiveSite->NoProduct Inhibited pABA pABA (Substrate) pABA->ActiveSite Binds This compound This compound (Inhibitor) This compound->ActiveSite Binds and Blocks

Caption: Competitive Inhibition of DHPS by this compound.

Conclusion

This compound remains a significant molecule in the study of antimicrobial agents and enzyme inhibition. Its well-defined mechanism as a competitive inhibitor of dihydropteroate synthetase provides a clear example of rational drug design. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the efficacy of this compound and to develop novel inhibitors of the essential bacterial folate biosynthesis pathway. A thorough understanding of the molecular interactions and kinetics of DHPS inhibition is crucial for overcoming the challenge of antimicrobial resistance.

References

An In-depth Technical Guide to Structural Analogs of Para-Aminobenzoic Acid (PABA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Para-aminobenzoic acid (PABA) is a crucial intermediate in the folic acid biosynthesis pathway of many microorganisms. This pathway, essential for the synthesis of nucleic acids and certain amino acids, is a prime target for antimicrobial agents. Structural analogs of PABA, most notably the sulfonamide class of antibiotics, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), thereby blocking the production of folic acid and inhibiting microbial growth. This technical guide provides a comprehensive overview of the core aspects of PABA structural analogs, including their mechanism of action, quantitative inhibitory data, and detailed experimental protocols for their synthesis and evaluation.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mechanism of action for the most well-known PABA analogs, the sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS).[1][2] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate, a direct precursor to dihydrofolic acid. Due to their structural similarity to the natural substrate PABA, sulfonamides bind to the active site of DHPS, preventing the binding of PABA and halting the folate synthesis pathway. This leads to a bacteriostatic effect, as the bacteria are unable to produce essential nucleic acids for growth and replication.[1]

Beyond their antibacterial properties, PABA analogs have been investigated for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and anti-Alzheimer's agents.[3][4][5] The mechanisms in these contexts are more varied and can include inhibition of other enzymes or modulation of different signaling pathways.

Quantitative Data on PABA Analogs

The efficacy of PABA analogs can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC). The following tables summarize key quantitative data for a selection of PABA analogs.

Table 1: Dihydropteroate Synthase (DHPS) Inhibition Data
CompoundTarget Organism/EnzymeIC50KiReference(s)
Sulfamethoxazole (B1682508)Escherichia coli DHPS-5.1 µM[6]
SulfamethoxazoleToxoplasma gondii DHPS-57.3 µM[7]
Dapsone (B1669823)Mycobacterium leprae DHPS0.06 µg/ml-[8]
DapsoneEscherichia coli DHPS3.0 µg/ml-[8]
Compound 11a (a novel N-sulfonamide 2-pyridone)DHPS2.76 µg/mL-[9][10]
Table 2: Minimum Inhibitory Concentration (MIC) Data
CompoundTarget OrganismMIC Range (µg/mL)Reference(s)
SulfadiazineStaphylococcus aureus (MDR)64 - 128
Sulfamethoxazole (in combination with Trimethoprim)Escherichia coli (wildtype)0.03 - 0.25[11]
Sulfamethoxazole (in combination with Trimethoprim)Staphylococcus aureus (resistant)> 8[11]
DapsoneMycobacterium leprae0.003 (3 ng/ml)[12]
Silver SulfadiazineStaphylococcus aureus16 - 64[13]
Silver SulfadiazineEscherichia coli45 - 90[13]
Silver SulfadiazinePseudomonas aeruginosa45 - 90[13]
PABA-derived Schiff BasesMethicillin-resistant Staphylococcus aureusfrom 15.62 µM[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key PABA analogs and for the in vitro evaluation of their biological activity.

Synthesis Protocols

This is a classic multi-step synthesis often used in educational and research settings.[15][16]

Step 1: Chlorosulfonation of Acetanilide (B955)

  • In a fume hood, carefully add 25 g of powdered acetanilide to a two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Slowly add 63 mL of chlorosulfonic acid dropwise with constant shaking.

  • Attach a calcium chloride guard tube to the top of the condenser.

  • Heat the mixture in a water bath at 60-70°C for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice. The product, p-acetamidobenzenesulfonyl chloride, will precipitate.

  • Filter the precipitate using a Buchner funnel and wash with cold water.

Step 2: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride

  • Transfer the crude p-acetamidobenzenesulfonyl chloride to a 500 mL round-bottom flask.

  • Add 120 mL of concentrated aqueous ammonia (B1221849) and 120 mL of water with shaking.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the mixture in an ice bath and acidify with dilute sulfuric acid.

  • Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry.

Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide

  • To a 250 mL round-bottom flask, add the p-acetamidobenzenesulfonamide from the previous step, 10 mL of concentrated hydrochloric acid, and 30 mL of distilled water.

  • Boil the mixture under reflux for 1 hour.

  • Cool the solution. If a solid separates, reheat under reflux for an additional 15-30 minutes.

  • Add 1 g of activated charcoal to the solution, boil for 15 minutes, and then filter while hot.

  • To the filtrate, slowly add 6 g of solid sodium carbonate with stirring until effervescence ceases.

  • Cool the solution in an ice bath to precipitate the sulfanilamide.

  • Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and air dry.

The synthesis of sulfamethoxazole involves the condensation of p-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole (B124983), followed by hydrolysis.[2][17]

Step 1: Condensation Reaction

  • Dissolve p-acetamidobenzenesulfonyl chloride in a suitable solvent such as pyridine (B92270) or a mixture of acetone (B3395972) and water.

  • Add an equimolar amount of 3-amino-5-methylisoxazole to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the N-acetylsulfamethoxazole.

  • Filter, wash with water, and dry the product.

Step 2: Hydrolysis

  • Suspend the N-acetylsulfamethoxazole in an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).

  • Heat the mixture at approximately 80°C for 1 hour.[2]

  • Cool the reaction mixture to room temperature and neutralize to pH 6 with acetic acid to precipitate sulfamethoxazole.[2]

  • Filter the product, wash with water, and dry.

Schiff bases are synthesized by the condensation of a primary amine (PABA in this case) with an aldehyde or ketone.[18][19]

  • Dissolve 1 mmol of p-aminobenzoic acid in approximately 7 mL of methanol.

  • Add 1.1 mmol of the desired aromatic aldehyde in one portion.

  • Heat the reaction mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold methanol, and dried.

Biological Assay Protocols

This is a continuous, coupled enzyme assay that measures the activity of DHPS by monitoring the oxidation of NADPH.[20]

Materials:

  • Purified DHPS enzyme

  • Purified Dihydrofolate Reductase (DHFR) enzyme (as the coupling enzyme)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-aminobenzoic acid (PABA)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • PABA analog inhibitor

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHFR, NADPH, and the PABA analog inhibitor at various concentrations.

  • Add the DHPS enzyme to the mixture and pre-incubate for a few minutes at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding a mixture of DHPPP and PABA.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the DHPS activity.

  • The reaction rate is calculated from the linear portion of the absorbance vs. time plot.

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • PABA analog

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare a stock solution of the PABA analog in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the PABA analog in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well with no inhibitor.

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the PABA analog in which there is no visible growth.

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

IC50 Determination:

  • Perform the DHPS assay as described in 3.2.1 with a range of inhibitor concentrations.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][10]

Ki Determination for a Competitive Inhibitor:

  • Determine the Michaelis-Menten constant (Km) of the enzyme for its substrate (PABA) in the absence and presence of different concentrations of the competitive inhibitor.

  • The apparent Km (Km_app) will increase with increasing inhibitor concentration.

  • The Ki can be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration used in the IC50 determination.[1]

  • Alternatively, a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) at different inhibitor concentrations can be used to determine Ki.[21][22][23]

Visualizations

Folate Biosynthesis Pathway and Site of PABA Analog Inhibition

Folate_Biosynthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I DHPPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) Dihydroneopterin_triphosphate->DHPPP Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids 1-C Metabolism Sulfonamides Sulfonamides (PABA Analogs) DHPS DHPS Sulfonamides->DHPS Competitive Inhibition

Caption: Folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.

Experimental Workflow for DHPS Inhibition Assay

DHPS_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Enzymes (DHPS, DHFR) - Substrates (PABA, DHPPP) - Cofactor (NADPH) - Inhibitor Stock Solution start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitor prep_reagents->serial_dilution plate_setup Set up 96-well Plate: - Add inhibitor dilutions - Add enzyme mix (DHPS, DHFR) - Add NADPH serial_dilution->plate_setup pre_incubation Pre-incubate at Constant Temperature plate_setup->pre_incubation initiate_reaction Initiate Reaction by Adding Substrates (PABA, DHPPP) pre_incubation->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm over Time initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve measure_absorbance->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50

Caption: Workflow for determining the IC50 of a PABA analog against DHPS.

Logical Relationship in a QSAR Study

QSAR_Logic structures Chemical Structures of PABA Analogs descriptors Calculate Molecular Descriptors (e.g., LogP, pKa, Steric parameters) structures->descriptors model Develop QSAR Model (Mathematical Relationship) descriptors->model activity Biological Activity Data (e.g., MIC, IC50) activity->model prediction Predict Activity of New Analogs model->prediction

Caption: Logical flow of a Quantitative Structure-Activity Relationship (QSAR) study.

References

The Intricate Dance of Inhibition: A Technical Guide to Sulfisoxazole's Role in Folic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709), a member of the sulfonamide class of antibiotics, has long been a subject of scientific inquiry due to its specific and potent inhibition of microbial growth. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bacteriostatic action, with a core focus on its pivotal role in the disruption of the de novo folic acid synthesis pathway. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), this compound effectively halts the production of an essential precursor for nucleotide and amino acid biosynthesis, thereby arresting microbial proliferation.[1][2][3] This document will detail the biochemical pathways, present available quantitative data on its inhibitory effects, outline relevant experimental protocols, and provide visual representations of the key processes to offer a comprehensive resource for the scientific community.

The Bacterial Folic Acid Synthesis Pathway: A Prime Target

Most bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[4] This metabolic distinction makes the folic acid synthesis pathway an ideal target for selective antimicrobial agents. The pathway commences with guanosine (B1672433) triphosphate (GTP) and culminates in the production of tetrahydrofolate, a vital cofactor in one-carbon transfer reactions necessary for the synthesis of purines, thymidine, and certain amino acids.[5]

A critical enzymatic step in this pathway is the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS).[4][6] The inhibition of DHPS is the primary mechanism of action for all sulfonamide antibiotics, including this compound.

Folic_Acid_Synthesis_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition by this compound GTP Guanosine Triphosphate (GTP) DHPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides_AminoAcids Nucleotide & Amino Acid Biosynthesis Tetrahydrofolate->Nucleotides_AminoAcids This compound This compound This compound->Dihydropteroate Competitive Inhibition

Diagram 1: Folic Acid Synthesis Pathway and this compound Inhibition.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

This compound's efficacy stems from its structural analogy to PABA.[7] This molecular mimicry allows it to bind to the active site of DHPS, acting as a competitive inhibitor.[3] By occupying the PABA-binding pocket, this compound prevents the normal substrate from binding, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid pathway.[4] This leads to a depletion of the essential downstream metabolites, resulting in a bacteriostatic effect where bacterial growth and replication are halted.[4]

Quantitative Analysis of DHPS Inhibition by this compound

Microorganism Enzyme Parameter Value (µM) Notes
Pneumocystis jirovecii (formerly carinii)DHPS--Folate biosynthesis is approximately equally sensitive to inhibition by this compound as to sulfamethoxazole (B1682508), sulfachlorpyridazine, and sulfathiazole.[1]
Escherichia coliDHPS--This compound is a known inhibitor of E. coli DHPS.[3]
Bacillus subtilis-MIC-New acrylamide-sulfisoxazole conjugates showed superior activity to the parent this compound.[8]
Staphylococcus aureus---Sulfonamides are used in the treatment of S. aureus infections, indicating DHPS is a viable target.

Note: The absence of specific Ki or IC50 values for this compound against DHPS from various common bacteria in readily accessible literature highlights a potential area for further focused research.

Experimental Protocols for Determining DHPS Inhibition

The quantitative assessment of this compound's inhibitory activity on DHPS can be achieved through various in vitro enzyme assays. A widely used and robust method is the continuous spectrophotometric coupled-enzyme assay.

Protocol: Continuous Spectrophotometric Coupled-Enzyme Assay for DHPS Inhibition

This assay measures the DHPS-catalyzed reaction by coupling it to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.

Materials and Reagents:

  • Enzymes:

    • Purified recombinant Dihydropteroate Synthase (DHPS) from the organism of interest.

    • Purified recombinant Dihydrofolate Reductase (DHFR) (coupling enzyme).

  • Substrates and Cofactors:

    • para-Aminobenzoic acid (PABA)

    • Dihydropterin pyrophosphate (DHPP)

    • Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Inhibitor:

    • This compound (stock solution in DMSO)

  • Assay Buffer:

    • e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

Experimental Workflow:

DHPS_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Enzyme Mix (DHPS + DHFR) - Substrate Mix (PABA + DHPP + NADPH) - this compound Serial Dilutions start->prepare_reagents add_inhibitor Add this compound Dilutions (or DMSO for control) to Microplate Wells prepare_reagents->add_inhibitor add_enzyme Add Enzyme Mix to Wells add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 5 minutes add_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding Pre-warmed Substrate Mix pre_incubate->initiate_reaction measure_absorbance Immediately Measure Absorbance at 340 nm (Kinetic Read for 15-30 minutes) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate Initial Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 and Ki measure_absorbance->data_analysis end End data_analysis->end

Diagram 2: Experimental Workflow for DHPS Inhibition Assay.

Detailed Steps (96-well plate format, 200 µL final volume):

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. Perform serial dilutions in DMSO to generate a range of inhibitor concentrations.

    • Prepare an "Enzyme Mix" containing DHPS (e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL) in assay buffer.

    • Prepare a "Substrate Mix" containing PABA (e.g., 10-50 µM, near the Km value), DHPP (e.g., 10-50 µM, near the Km value), and NADPH (e.g., 150-200 µM) in assay buffer.

  • Assay Procedure:

    • To the appropriate wells of a 96-well microplate, add 2 µL of the this compound serial dilutions. For control wells (no inhibition), add 2 µL of DMSO.

    • Add 168 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be determined by performing the assay at various substrate (PABA) concentrations and analyzing the data using methods such as Dixon or Lineweaver-Burk plots.

Downstream Effects and Resistance Mechanisms

The inhibition of DHPS by this compound has profound downstream consequences for the bacterial cell. The inability to produce tetrahydrofolate cripples the synthesis of essential building blocks for DNA, RNA, and proteins, leading to the observed bacteriostatic effect.

However, the widespread use of sulfonamides has led to the emergence of resistance. The primary mechanisms of resistance include:

  • Mutations in the folP gene: Alterations in the gene encoding DHPS can lead to an enzyme with a reduced affinity for sulfonamides while maintaining its affinity for PABA.

  • Increased production of PABA: Some resistant strains can overproduce the natural substrate, PABA, which outcompetes this compound for binding to DHPS.

  • Acquisition of alternative DHPS genes: Bacteria can acquire plasmid-borne genes (e.g., sul1, sul2) that encode for a sulfonamide-resistant variant of DHPS.

Conclusion

This compound's role as a competitive inhibitor of dihydropteroate synthase is a classic example of targeted antimicrobial chemotherapy. Its structural similarity to PABA allows it to effectively block the bacterial folic acid synthesis pathway, a metabolic route essential for microbial survival but absent in humans. This technical guide has provided a detailed overview of the mechanism of action, available quantitative data, and robust experimental protocols for the study of DHPS inhibition. A thorough understanding of these principles is crucial for the ongoing efforts to combat antimicrobial resistance and to guide the development of novel therapeutics that can circumvent existing resistance mechanisms and expand our antimicrobial armamentarium.

References

Early Studies on Sulfisoxazole Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies that established the efficacy of sulfisoxazole (B1682709), a cornerstone of early antibiotic therapy. By examining the original experimental protocols, quantitative data, and microbiological assessment methods, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and core principles of antimicrobial evaluation.

Core Efficacy Data from Early Clinical Trials

The initial clinical investigations of this compound, primarily conducted in the 1950s and 1960s, focused on its utility in treating common bacterial infections, most notably urinary tract infections (UTIs) and bacillary dysentery. The quantitative outcomes of these seminal studies are summarized below.

Table 1: Efficacy of this compound in the Treatment of Acute Urinary Tract Infections
Study/YearPatient PopulationDosage RegimenTreatment DurationBacteriological Cure RateClinical Success RateReference
Marks et al. (1955)Adults with UTIs2 g initial dose, followed by 1 g every 4 hoursNot specified in abstractData not available in abstractNot specified in abstract[1]
Mulla (1959)Pregnant women with acute UTIsCombination of this compound and phenylazodiamino-pyridine HClNot specified in abstractData not available in abstractNot specified in abstract[2]
Cohen (1976)132 patients with uncomplicated UTIs4 g dailyNot specified in abstract~90%85-90%[3][4]
Russo et al. (1977)100 children with initial UTIsNot specifiedNot specified92%82%

Note: Detailed data from the earliest studies is often limited to abstracts and summaries in currently accessible literature. The cure rates presented are based on the available information.

Table 2: Early In Vitro Susceptibility of Common Pathogens to Sulfonamides
Bacterial SpeciesMethodSulfonamide Agent(s)Key FindingsReference
Various BacteriaNot specifiedSulfonamide combinations vs. single sulfonamidesCombinations showed varying degrees of effectiveness.[5]
MycobacteriaDisc and percentage methodsSulfadiazine, sulfamethoxazole, etc.Varied inhibitory power depending on the species.[6]
Shigella speciesNot specifiedSulfonamidesBy 1952, over 80% of isolates in Japan were resistant.[7]

Experimental Protocols of Early Efficacy Studies

The methodologies employed in the mid-20th century to evaluate antibiotic efficacy laid the groundwork for modern clinical trial design. These early protocols, while less standardized than current practices, were rigorous for their time.

Diagnosis and Patient Selection in Early UTI Trials
  • Inclusion Criteria: Patients typically presented with clinical signs of urinary tract infection, such as dysuria, frequency, and suprapubic tenderness.[3]

  • Bacteriological Confirmation: A definitive diagnosis was based on the presence of significant bacteriuria. In many early studies, this was defined as the presence of pathogenic organisms in a urine culture at a concentration of ≥100,000 colony-forming units per milliliter (CFU/mL).[3][4]

  • Urine Collection: Mid-stream clean-catch urine specimens were the standard for minimizing contamination.

Assessment of Therapeutic Efficacy
  • Bacteriological Cure: The primary endpoint for efficacy was the eradication of the pathogenic bacteria from the urine. This was typically assessed by obtaining a follow-up urine culture after the completion of therapy. A successful outcome was generally defined as a reduction of the bacterial count to ≤1,000 CFU/mL.[3][4]

  • Clinical Cure: Clinical success was determined by the resolution of the patient's symptoms, such as the subsidence of dysuria and urinary frequency, and a reduction in pyuria (white blood cells in the urine) to less than 10 white blood cells per high-power field.[3][4]

Early Methods for In Vitro Susceptibility Testing

The in vitro susceptibility of bacteria to this compound was a critical component of early research, guiding therapeutic decisions and monitoring the emergence of resistance. The primary methods used during this era included:

  • Broth Dilution Method: This technique involved preparing a series of tubes with decreasing concentrations of the sulfonamide in a liquid growth medium. Each tube was then inoculated with a standardized suspension of the test bacterium. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug that prevented visible bacterial growth after a period of incubation.[8]

  • Agar (B569324) Dilution Method: Similar to the broth dilution method, this technique incorporated the sulfonamide directly into the agar medium at various concentrations. The bacterial isolates were then streaked onto the surface of the plates. The MIC was the lowest drug concentration that inhibited the growth of the bacteria.

  • Disc Diffusion Method: This widely used method involved placing paper discs impregnated with a known amount of this compound onto the surface of an agar plate that had been uniformly inoculated with the test organism. During incubation, the drug diffused from the disc into the agar, creating a concentration gradient. The presence of a zone of growth inhibition around the disc indicated that the organism was susceptible to the drug. The diameter of this zone was correlated with the degree of susceptibility.[8]

Mechanism of Action and Associated Pathways

This compound, like other sulfonamides, exerts its bacteriostatic effect by interfering with the bacterial synthesis of folic acid, an essential nutrient for growth and replication.

Folic Acid Synthesis Pathway Inhibition

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). They act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the conversion of PABA to dihydropteroic acid, a precursor of folic acid. By blocking this crucial step, this compound prevents the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid, which is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. This disruption of essential metabolic pathways ultimately leads to the cessation of bacterial growth.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Bacterial_Growth Bacterial Growth (Purine, Thymidine, Amino Acid Synthesis) Tetrahydrofolic_Acid->Bacterial_Growth Essential for This compound This compound This compound->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Experimental Workflow for Early Clinical Trials

The logical flow of early clinical trials for this compound followed a structured, albeit simpler, path compared to modern multi-phase trials.

Early_Clinical_Trial_Workflow Patient_Population Patient Population with Suspected Bacterial Infection Clinical_Diagnosis Clinical Diagnosis (Symptoms & Signs) Patient_Population->Clinical_Diagnosis Bacteriological_Confirmation Bacteriological Confirmation (Urine/Stool Culture) Clinical_Diagnosis->Bacteriological_Confirmation In_Vitro_Susceptibility In Vitro Susceptibility Testing (Optional, for resistant cases) Bacteriological_Confirmation->In_Vitro_Susceptibility Treatment_Initiation Initiation of this compound Therapy (Standardized Dosage) Bacteriological_Confirmation->Treatment_Initiation Monitoring Clinical Monitoring (Symptom Resolution) Treatment_Initiation->Monitoring Post_Treatment_Assessment Post-Treatment Assessment Monitoring->Post_Treatment_Assessment Bacteriological_Cure Bacteriological Cure (Repeat Culture) Post_Treatment_Assessment->Bacteriological_Cure Clinical_Cure Clinical Cure (Symptom & Sign Resolution) Post_Treatment_Assessment->Clinical_Cure Outcome Evaluation of Efficacy Bacteriological_Cure->Outcome Clinical_Cure->Outcome

Caption: Workflow of early clinical trials for this compound efficacy.

References

Sulfisoxazole: A Repurposed Antibiotic with Emerging Non-Antibiotic Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sulfisoxazole (B1682709), a sulfonamide antibiotic traditionally used for its bacteriostatic properties, is gaining significant attention for its potential non-antibiotic applications, particularly in oncology.[1][2][3] This document provides a comprehensive technical overview of the emerging therapeutic roles of this compound beyond its antimicrobial activity. It details the molecular mechanisms, summarizes key quantitative data, provides illustrative experimental workflows and signaling pathways, and outlines relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals interested in the repurposing of this FDA-approved drug for novel therapeutic indications.

Introduction

This compound, a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase, has long been a staple in the treatment of various bacterial infections.[4][5] Its mechanism of action involves the disruption of folic acid synthesis in prokaryotes, a pathway essential for their survival.[4][5] However, recent research has unveiled compelling evidence for this compound's efficacy in non-bacterial pathologies, most notably in cancer biology. These non-antibiotic effects are attributed to distinct molecular mechanisms, positioning this compound as a promising candidate for drug repurposing. This guide explores these novel applications, with a focus on its anti-cancer activities.

Anti-Cancer Applications of this compound

The primary non-antibiotic application of this compound that has been investigated is its role as an anti-cancer agent. It has demonstrated efficacy in inhibiting tumor growth and metastasis through several distinct mechanisms.

Inhibition of Small Extracellular Vesicle (sEV) Secretion

A key anti-cancer mechanism of this compound is its ability to inhibit the biogenesis and secretion of small extracellular vesicles (sEVs), also known as exosomes, from cancer cells.[1][6] These vesicles play a critical role in intercellular communication within the tumor microenvironment, promoting cancer progression, metastasis, and drug resistance.[1]

This compound acts as an antagonist of the endothelin receptor A (ETA).[1][7][8] The activation of ETA by its ligands, such as endothelin-1 (B181129) (ET-1), is known to promote cancer growth, metastasis, and angiogenesis.[1] By binding to ETA, this compound interferes with the downstream signaling cascade that leads to sEV production. This interference results in the co-localization of multivesicular endosomes with lysosomes, leading to their degradation instead of secretion.[1][6] This mechanism has been shown to reduce the expression of proteins involved in sEV biogenesis and secretion, such as RAB27A, RAB5, and RAB7.[1]

A radioactive binding assay demonstrated the direct binding of this compound to ETA with an IC50 value of 11.0 μM.[1]

Parameter Cell Line Value Reference
sEV Secretion InhibitionMDA-MB-231, MCF7, MCF10AConcentration-dependent[9]
IC50 for Endothelin Receptor A (ETA)-0.60 µM (0.60 µM)[8][9]
IC50 for Endothelin Receptor B (ETB)-22 µM[8][9]
Immunomodulatory Effects via Inhibition of Exosomal PD-L1

This compound has been shown to elicit a robust antitumor immune response, particularly when used in combination with immune checkpoint inhibitors.[3]

Cancer cells can evade the immune system by releasing exosomes that carry Programmed Death-Ligand 1 (PD-L1) on their surface.[3] This exosomal PD-L1 can suppress the activity of CD8+ cytotoxic T cells, which are crucial for killing cancer cells.[3] Research has demonstrated that oral administration of this compound significantly decreases the level of exosomal PD-L1 in the blood of tumor-bearing mice.[3] By inhibiting the secretion of these immunosuppressive exosomes, this compound can reinvigorate exhausted T cells, thereby enhancing the efficacy of anti-PD-1 antibody therapy.[3]

In a study using a CT26 tumor-bearing mouse model, the combination of this compound (200 mg/kg, p.o.) and an anti-PD-L1 antibody (5 mg/kg, i.p.) resulted in a reduced tumor growth rate and boosted the antitumor effect of the anti-PD-1 therapy.[9]

Potential Role in Cancer-Associated Cachexia

Cancer-associated cachexia, a debilitating syndrome characterized by the loss of skeletal muscle and adipose tissue, is a major contributor to morbidity and mortality in cancer patients.[2] this compound has shown promise in mitigating some aspects of this condition.

While the precise mechanism is still under investigation, studies suggest that this compound can reduce lipolysis, the breakdown of fats.[2] In a preclinical model of cancer-associated cachexia using C26 colon carcinoma cells, this compound treatment partially reduced fat loss and improved the overall well-being of the mice.[2] Cell-based assays also revealed that this compound reduces the loss of adipocyte size and number.[2] It is important to note that one study failed to confirm that this compound reduces the release of extracellular vesicles by cancer cells in this context.[2]

Other Potential Non-Antibiotic Applications

Carbonic Anhydrase Inhibition

Sulfonamides, the class of drugs to which this compound belongs, are known inhibitors of carbonic anhydrase (CA).[10] CAs are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[10] Inhibition of specific CA isoforms, such as hCA II, is a therapeutic strategy for conditions like glaucoma.[11] While the direct and potent inhibitory activity of this compound on specific CA isoforms requires further detailed investigation, its chemical structure suggests a potential for this activity.

SHIP1/2 Inhibition

The SH2-containing inositol (B14025) 5'-phosphatases SHIP1 and SHIP2 are key regulators of the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[12] While some research has explored the development of pan-SHIP1/2 inhibitors for therapeutic purposes, the direct and significant inhibitory activity of this compound on SHIP1/2 has not been a primary focus in the reviewed literature.[13][14]

Signaling Pathways and Experimental Workflows

This compound's Inhibition of sEV Secretion via the ETA Pathway

G cluster_cell Cancer Cell SFX This compound ETA Endothelin Receptor A (ETA) SFX->ETA Inhibits PLC PLC ETA->PLC Activates ET1 Endothelin-1 (ET-1) ET1->ETA Binds IP3 IP3 PLC->IP3 Generates Ca2 Ca2+ IP3->Ca2 Increases MVE Multivesicular Endosome (MVE) Ca2->MVE Promotes Fusion with Plasma Membrane Lysosome Lysosome MVE->Lysosome Fuses with sEV Secreted sEV MVE->sEV Secretion Degradation Degradation Lysosome->Degradation Leads to G start Start: Cancer Cell Culture (e.g., MDA-MB-231) treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-72h treat->incubate collect Collect Conditioned Media incubate->collect isolate Isolate sEVs (Ultracentrifugation) collect->isolate quantify Quantify sEVs (NTA, Western Blot for CD63/TSG101) isolate->quantify analyze Analyze Downstream Effects (Proliferation, Migration Assays) quantify->analyze end End: Determine IC50 and Biological Effects analyze->end

References

In Vitro Activity of Sulfisoxazole Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709) is a short-acting sulfonamide antibiotic that exhibits a broad spectrum of bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][3][4] This disruption of folic acid synthesis ultimately inhibits the production of essential nucleic acids and proteins, thereby arresting bacterial growth.[1][3] This technical guide provides an in-depth overview of the in vitro activity of this compound against clinically relevant Gram-negative bacteria, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

This compound functions as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][3] By competitively binding to the active site of DHPS, this compound prevents the synthesis of dihydropteroic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. Human cells are not affected by sulfonamides as they obtain folic acid from their diet.[4]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid This compound This compound This compound->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in Microtiter Plate Wells Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculate Serial_Dilution->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate at 35-37°C for 16-20 hours Controls->Incubate Read_MIC Visually Inspect for Turbidity and Determine MIC Incubate->Read_MIC cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions of Drug A (this compound) and Drug B Serial_Dilution_A Serial Dilute Drug A across columns Stock_Solutions->Serial_Dilution_A Serial_Dilution_B Serial Dilute Drug B down rows Stock_Solutions->Serial_Dilution_B Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate all wells Bacterial_Inoculum->Inoculate Serial_Dilution_A->Inoculate Serial_Dilution_B->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MICs Determine MIC of each drug alone and in combination Incubate->Determine_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Determine_MICs->Calculate_FICI

References

The Impact of Sulfisoxazole on Purine and Pyrimidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biochemical effects of sulfisoxazole (B1682709), a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), on the synthesis of purines and pyrimidines in susceptible microorganisms. By competitively inhibiting the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, this compound initiates a cascade of metabolic disruptions that ultimately deplete the cellular pools of essential nucleotide precursors. This document details the mechanism of action, presents quantitative data on enzyme inhibition, outlines detailed experimental protocols for assessing these effects, and provides visual representations of the key pathways and experimental workflows.

Introduction: The Folate Biosynthesis Pathway as a Critical Antimicrobial Target

The de novo synthesis of folate (vitamin B9) is an indispensable metabolic pathway for a vast array of microorganisms.[1] Folate cofactors are crucial for the biosynthesis of purines, thymidine, and certain amino acids, rendering this pathway essential for bacterial proliferation and survival.[2][3] A key vulnerability in this pathway lies in the fact that mammals do not synthesize folate de novo, instead acquiring it from their diet. This fundamental difference establishes the folate biosynthesis pathway as an ideal target for the development of selective antimicrobial agents.

Dihydropteroate synthase (DHPS) is a pivotal enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4] This reaction is the specific target of the sulfonamide class of antibiotics, including this compound.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

This compound functions as a competitive inhibitor of DHPS.[1] Its chemical structure closely mimics that of PABA, allowing it to bind to the active site of the enzyme. This competitive binding prevents the natural substrate, PABA, from being utilized, thereby blocking the synthesis of dihydropteroate. The inhibition of this crucial step has a cascading effect on the entire folate pathway, leading to a depletion of downstream products, most notably tetrahydrofolate (THF). THF is a vital one-carbon carrier required for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. Consequently, the inhibition of DHPS by this compound directly impedes DNA and RNA synthesis, leading to a bacteriostatic effect.

Quantitative Analysis of DHPS Inhibition

The inhibitory potency of this compound and other sulfonamides against DHPS is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values can vary depending on the microbial species and the specific experimental conditions.

Sulfonamide Microorganism Parameter Value (µM) Reference
This compoundEscherichia coliIC502.2[5]
SulfathiazoleEscherichia coliIC5018[5]
SulfamethoxazoleStaphylococcus aureusMIC>256[6]
FQ5 (analogue)Staphylococcus aureusMIC32[6]
FQ5 (analogue)Escherichia coliMIC16[6]
FQ5 (analogue)Pseudomonas aeruginosaMIC16[6]
FQ5 (analogue)Bacillus subtilisMIC16[6]

Impact on Intracellular Nucleotide Pools

The depletion of tetrahydrofolate resulting from DHPS inhibition by this compound directly impacts the de novo synthesis of purine and pyrimidine nucleotides. This leads to a measurable decrease in the intracellular concentrations of adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP).

Nucleotide Organism Treatment Change in Concentration Reference
ATPEscherichia coliControl1.03 h⁻¹ (growth rate)[7]
ATPEscherichia coliPCK67-overexpression (increased ATP)0.66 h⁻¹ (growth rate)[7]
PurinesHuman CellsMethotrexateDecreased Synthesis Rate[8]
PyrimidinesHuman CellsMethotrexateNo Significant Change[8]

Experimental Protocols

Continuous Spectrophotometric Assay for DHPS Inhibition

This assay provides a robust method for determining the inhibitory activity of compounds like this compound against DHPS.

Principle: The production of dihydropteroate by DHPS is coupled to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to DHPS activity.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • NADPH

  • This compound (or other test inhibitors)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of DHPS, DHFR, DHPPP, PABA, and NADPH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of this compound dilutions (in DMSO) to the test wells. For control wells, add 2 µL of DMSO.

    • Add 178 µL of a master mix containing assay buffer, DHPS, DHFR, and NADPH to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a solution containing PABA and DHPPP to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each this compound concentration.

    • Plot percent inhibition against the logarithm of this compound concentration to determine the IC50 value.

Quantification of Intracellular Nucleotide Pools by HPLC-MS/MS

This protocol outlines a method for the extraction and quantification of purine and pyrimidine nucleotides from bacterial cells.[9][10]

Principle: Bacterial cells are rapidly lysed, and the intracellular metabolites are extracted. The nucleotides in the extract are then separated by high-performance liquid chromatography (HPLC) and detected and quantified by tandem mass spectrometry (MS/MS).

Materials:

  • Bacterial culture

  • Lysis Buffer: 60% ethanol, pre-chilled to -20°C

  • Quenching Solution: 60% methanol, buffered with 10 mM HEPES, pH 7.5, pre-chilled to -20°C

  • Centrifuge capable of reaching high speeds and low temperatures

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • Appropriate HPLC column for nucleotide separation (e.g., C18 reverse-phase)

  • Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)

  • Nucleotide standards (ATP, GTP, CTP, UTP, etc.)

Procedure:

  • Cell Culture and Harvesting:

    • Grow bacterial cells to the desired optical density.

    • Rapidly harvest the cells by centrifugation at a low temperature (e.g., 4°C).

  • Cell Lysis and Nucleotide Extraction:

    • Resuspend the cell pellet in a small volume of ice-cold quenching solution.

    • Add ice-cold lysis buffer and vortex vigorously.

    • Incubate on ice for 10 minutes to ensure complete lysis.

    • Centrifuge at high speed to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant containing the nucleotide extract to a new tube.

    • Lyophilize the extract to dryness.

    • Reconstitute the dried extract in a small volume of mobile phase A for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample onto the HPLC-MS/MS system.

    • Separate the nucleotides using a suitable gradient of mobile phases.

    • Detect and quantify the nucleotides using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Generate standard curves for each nucleotide using the prepared standards.

    • Quantify the concentration of each nucleotide in the bacterial extracts by comparing their peak areas to the standard curves.

Visualizations

Folate Biosynthesis Pathway and this compound Inhibition

Folate_Biosynthesis GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP DHPS Dihydropteroate Synthase DHPPP->DHPS PABA p-Aminobenzoic Acid PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purines_Pyrimidines Purine & Pyrimidine Synthesis Tetrahydrofolate->Purines_Pyrimidines This compound This compound This compound->DHPS

Caption: Inhibition of Dihydropteroate Synthase by this compound.

Experimental Workflow for Assessing this compound's Effect

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Culture Bacterial Culture Treatment Treat with this compound (various concentrations) Culture->Treatment Harvest Harvest Cells Treatment->Harvest DHPS_Assay DHPS Inhibition Assay Harvest->DHPS_Assay Nucleotide_Extraction Nucleotide Extraction Harvest->Nucleotide_Extraction IC50 IC50 Determination DHPS_Assay->IC50 HPLC_MS HPLC-MS/MS Analysis Nucleotide_Extraction->HPLC_MS Quantification Nucleotide Quantification HPLC_MS->Quantification

Caption: Workflow for evaluating this compound's inhibitory effects.

Logical Relationship of DHPS Inhibition Cascade

Logical_Relationship This compound This compound DHPS_Inhibition Competitive Inhibition of Dihydropteroate Synthase This compound->DHPS_Inhibition DHF_Depletion Decreased Dihydrofolate (DHF) Synthesis DHPS_Inhibition->DHF_Depletion THF_Depletion Depletion of Tetrahydrofolate (THF) Pool DHF_Depletion->THF_Depletion One_Carbon_Metabolism_Block Blockage of One-Carbon Metabolism THF_Depletion->One_Carbon_Metabolism_Block Purine_Synthesis_Block Inhibition of de novo Purine Synthesis One_Carbon_Metabolism_Block->Purine_Synthesis_Block Pyrimidine_Synthesis_Block Inhibition of Thymidylate (Pyrimidine) Synthesis One_Carbon_Metabolism_Block->Pyrimidine_Synthesis_Block Nucleotide_Pool_Decrease Decreased Intracellular Nucleotide Pools (ATP, GTP, etc.) Purine_Synthesis_Block->Nucleotide_Pool_Decrease Pyrimidine_Synthesis_Block->Nucleotide_Pool_Decrease DNA_RNA_Synthesis_Halt Cessation of DNA and RNA Synthesis Nucleotide_Pool_Decrease->DNA_RNA_Synthesis_Halt Bacteriostasis Bacteriostasis DNA_RNA_Synthesis_Halt->Bacteriostasis

Caption: The cascading effect of DHPS inhibition by this compound.

Conclusion

This compound remains a clinically relevant antibiotic due to its well-defined mechanism of action targeting a crucial and selective bacterial metabolic pathway. Its ability to competitively inhibit dihydropteroate synthase leads to a direct and measurable disruption of purine and pyrimidine synthesis, ultimately resulting in the cessation of bacterial growth. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of sulfonamide action, explore potential resistance mechanisms, and guide the development of novel antimicrobial agents targeting the folate biosynthesis pathway.

References

Initial Investigations into Sulfisoxazole Resistance Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709), a member of the sulfonamide class of antibiotics, was one of the first synthetic antimicrobial agents to be used systemically.[1][2] These drugs heralded a new era in medicine, providing effective treatment against a wide range of bacterial infections.[3] Sulfonamides, including this compound, function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the de novo synthesis of folic acid in bacteria.[4][5][6] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making its inhibition bacteriostatic. Mammalian cells are unaffected as they lack the DHPS enzyme and instead obtain folate from their diet.[1][2] However, the widespread use of these drugs inevitably led to the emergence and spread of bacterial resistance, significantly limiting their clinical efficacy over time.[3][4] This guide details the core mechanisms underlying this compound resistance as revealed by initial investigations, presents quantitative data on the impact of these mechanisms, outlines the key experimental protocols used for their discovery, and provides visualizations of the relevant biological and experimental pathways.

Core Mechanisms of Resistance

Initial research into why bacteria were no longer susceptible to this compound pinpointed several key strategies employed by these microorganisms. These can be broadly categorized into target site modification, acquisition of resistant enzymes, and other contributing factors.

Target Site Modification: Mutations in the folP Gene

The most direct mechanism of resistance involves alterations to the drug's target, the DHPS enzyme, which is encoded by the chromosomal folP gene.[4][7][8] Spontaneous mutations within this gene can lead to amino acid substitutions in the enzyme's active site.[4] These changes reduce the binding affinity of this compound for DHPS without significantly compromising the enzyme's ability to bind its natural substrate, para-aminobenzoic acid (pABA).[1][4][8] This selective disadvantage for the inhibitor allows the folic acid synthesis pathway to continue, rendering the drug ineffective.

Early studies identified several key mutations associated with resistance. For instance, in Neisseria meningitidis, amino acid substitutions at codons 31 and 194, as well as insertions, were linked to increased resistance.[7] Similarly, a Proline to Serine substitution at position 64 in the DHPS of Escherichia coli was shown to confer resistance.[9] In Streptococcus pneumoniae, small insertions or duplications within the folP gene were identified as the genetic basis for resistance.[5] It was noted, however, that chromosomal mutations in folP alone sometimes provided only a low to moderate level of resistance, suggesting the involvement of other mechanisms.[9][10]

Acquisition of Insensitive DHPS Enzymes via Horizontal Gene Transfer

A more potent and widespread mechanism of resistance is the acquisition of foreign genes that encode alternative, drug-resistant DHPS enzymes.[2][4] These genes, commonly designated sul (e.g., sul1, sul2, and later sul3), are often located on mobile genetic elements such as plasmids and integrons.[2][6][11][12] This mobility facilitates their rapid spread between different bacterial species and strains through horizontal gene transfer.[2][4]

The DHPS enzymes encoded by sul genes are structurally different from the native bacterial DHPS. They exhibit a pronounced insensitivity to sulfonamides while maintaining efficient catalytic activity for pABA binding and folate synthesis.[1][2] This allows bacteria carrying these plasmids to thrive even in the presence of high concentrations of the drug. The discovery of these plasmid-borne resistance genes in the 1970s was a landmark in understanding the rapid dissemination of antibiotic resistance among pathogenic Gram-negative bacteria.[1][6]

Other Contributing Mechanisms

While alterations in DHPS are the primary resistance strategies, other mechanisms were also noted in early investigations:

  • Overproduction of PABA: Some bacteria can overcome the competitive inhibition of this compound by simply overproducing the natural substrate, pABA.[8][11] This effectively outcompetes the drug for binding to the DHPS active site.

  • Decreased Permeability and Efflux: Although less commonly cited as a primary mechanism for sulfonamides compared to other antibiotics, reduced uptake of the drug into the bacterial cell or the active pumping of the drug out of the cell (efflux) can also contribute to resistance.[11] For example, the bcr gene in E. coli, which codes for a multidrug resistance antiporter, was identified as a secondary determinant contributing to sulfathiazole (B1682510) resistance.[9]

Data Presentation: Impact of Resistance Mechanisms on this compound MIC

The level of resistance is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes representative quantitative data from studies on various bacterial species, illustrating the impact of different resistance mechanisms on this compound MIC values.

Bacterial SpeciesResistance MechanismObserved this compound MIC (µg/mL)Susceptible Strain MIC (µg/mL)Reference
Neisseria meningitidisMutations in chromosomal folP gene (e.g., at codons 31, 194)≥ 4 to >64≤ 2[7]
Escherichia coliChromosomal folP mutation (Pro64→Ser)4-fold increase over wild-typeNot specified[9]
Streptococcus mutansCloned folP with multiple point mutations (A37V, N172D, R193Q)50 µM (~13.4 µg/mL)Abolished resistance upon mutation removal[10]
VariousPlasmid-mediated sul genes≥ 32 (Resistant breakpoint)≤ 8 (Susceptible breakpoint)[13]

Experimental Protocols

The investigation of this compound resistance relies on a set of core microbiological and molecular techniques.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a standard method for quantitatively measuring the in vitro activity of an antimicrobial agent against a bacterium.[13][14]

1. Materials:

  • This compound analytical standard

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

2. Preparation of Antibiotic Dilutions:

  • a. Prepare a stock solution of this compound in a suitable solvent.

  • b. Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

3. Preparation of Bacterial Inoculum:

  • a. From a fresh (18-24 hour) agar (B569324) plate, select several bacterial colonies and suspend them in sterile saline.

  • b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • c. Within 15-30 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][15]

4. Inoculation and Incubation:

  • a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

  • b. Include a positive control well (inoculum in broth, no antibiotic) and a negative control well (broth only).

  • c. Cover the plate and incubate at 35-37°C for 16-20 hours.[13]

5. Interpretation:

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[13][14]

Protocol 2: Investigation of Genetic Resistance Mechanisms

1. Plasmid Curing:

  • Objective: To determine if resistance is mediated by a plasmid.

  • Methodology: Treat the resistant bacterial culture with a plasmid-curing agent like acridine (B1665455) orange or ethidium (B1194527) bromide.[13] These agents interfere with plasmid replication. After treatment, plate the bacteria and screen individual colonies for loss of this compound resistance by replica plating onto antibiotic-containing and antibiotic-free media. Loss of resistance after treatment suggests the resistance gene is on a plasmid.[13]

2. Gene Amplification and Sequencing:

  • Objective: To identify specific mutations in the folP gene or to confirm the presence of sul genes.

  • Methodology:

    • a. Extract genomic DNA (for folP) or plasmid DNA from the resistant isolate.

    • b. Design primers specific to the folP gene or conserved regions of sul genes.

    • c. Use the Polymerase Chain Reaction (PCR) to amplify the target gene.[13]

    • d. Purify the PCR product and send it for Sanger sequencing.

    • e. Compare the resulting DNA sequence to the sequence from a susceptible (wild-type) strain to identify mutations or confirm the gene's identity.[13]

Mandatory Visualizations

Folic_Acid_Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) Pteridine->DHPS Mutated_DHPS Mutated DHPS (folP mutation) Pteridine->Mutated_DHPS Sul_DHPS Acquired DHPS (sul1, sul2, etc.) Pteridine->Sul_DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS PABA->Mutated_DHPS Binds Preferentially PABA->Sul_DHPS Binds Efficiently DHP Dihydropteroate DHPS->DHP DHF Dihydrofolic Acid (DHF) DHP->DHF ... THF Tetrahydrofolic Acid (THF) DHF->THF ... Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition This compound->Mutated_DHPS Reduced Binding This compound->Sul_DHPS No Binding Resistance Resistance Mechanisms Mutated_DHPS->DHP Sul_DHPS->DHP

Caption: Folic acid synthesis pathway and points of this compound inhibition and resistance.

Resistance_Investigation_Workflow Start Start: Isolate Clinically Resistant Bacterium MIC Determine this compound MIC (Broth Microdilution) Start->MIC Check_MIC Is MIC Elevated? MIC->Check_MIC Susceptible Strain is Susceptible Check_MIC->Susceptible No Curing Perform Plasmid Curing Experiment Check_MIC->Curing Yes Check_Curing Is Resistance Lost? Curing->Check_Curing Plasmid Resistance is Plasmid-Mediated (Likely sul gene) Check_Curing->Plasmid Yes Chromosomal Resistance is Chromosomal Check_Curing->Chromosomal No Seq_Plasmid Sequence Plasmid DNA to identify sul gene Plasmid->Seq_Plasmid Seq_Chromo Sequence Chromosomal folP Gene to identify mutations Chromosomal->Seq_Chromo

Caption: Experimental workflow for investigating the basis of this compound resistance.

Resistance_Mechanisms_Logic Resistance This compound Resistance Target_Mod Target Site Modification Resistance->Target_Mod Acquisition Acquisition of Resistant Enzyme Resistance->Acquisition Other Other Mechanisms Resistance->Other folP Mutations in chromosomal folP gene Target_Mod->folP sul Acquisition of plasmid-borne sul genes Acquisition->sul PABA Overproduction of PABA Other->PABA Efflux Efflux / Decreased Permeability Other->Efflux

Caption: Logical relationship of primary this compound resistance mechanisms.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709) is a short-acting sulfonamide antibiotic effective against a wide range of gram-positive and gram-negative bacteria.[1] Its therapeutic efficacy is rooted in its ability to competitively inhibit dihydropteroate (B1496061) synthetase, a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] Unlike bacteria, humans obtain folic acid from their diet, rendering this pathway an excellent target for selective antibacterial agents. This technical guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, offering critical data and methodologies for research and drug development.

Core Chemical Properties

A thorough understanding of this compound's physicochemical properties is fundamental to its formulation, delivery, and pharmacokinetic profiling. The key quantitative data are summarized in the table below.

PropertyValueReference
IUPAC Name 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide[1]
Chemical Formula C₁₁H₁₃N₃O₃S[1]
Molecular Weight 267.31 g/mol
Melting Point 195°C
pKa 5.0[3]
Aqueous Solubility 350 mg in 100 mL (at pH 6)[3]
LogP (XLogP3-AA) 1.3[2]
Appearance White, odorless, slightly bitter, crystalline powder.[3]

Stability Profile

The stability of this compound is a critical parameter influencing its shelf-life, formulation, and degradation pathways.

pH-Dependent Degradation

This compound's stability is significantly influenced by pH. Forced degradation studies have shown that the drug undergoes significant degradation under both acidic and basic conditions. The degradation rate increases at higher initial pH values, which is attributed to the deprotonated form of this compound being more susceptible to degradation.

Thermal Stability

Elevated temperatures accelerate the degradation of this compound. When heated to decomposition, it emits toxic fumes containing sulfur oxides (SOx) and nitrogen oxides (NOx). Thermal stress testing is a critical component of forced degradation studies to establish stability-indicating methods.

Photostability

This compound is subject to photodegradation. The rate of its direct photolysis in aqueous solutions is dependent on the pH. The quantum yield for direct photodegradation is highest for the protonated state of the molecule.[4] A common degradation product observed during photolysis is sulfanilic acid.[4]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[1][2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine (B1203161) precursor to form dihydrofolic acid, an essential step in the folic acid synthesis pathway. Due to its structural similarity to PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid. The depletion of dihydrofolic acid and its downstream product, tetrahydrofolic acid, halts the synthesis of essential nucleic acids and proteins, ultimately inhibiting bacterial growth.

Sulfisoxazole_Mechanism cluster_synthesis Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Condensation This compound This compound This compound->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF Reduction (DHFR) Synthesis Nucleic Acid & Protein Synthesis THF->Synthesis Growth Bacterial Growth Inhibition

This compound's inhibition of bacterial folic acid synthesis.

Experimental Protocols

pKa Determination by Potentiometric Titration

This method determines the ionization constant of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol or water-DMSO) due to its limited aqueous solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination by Shake-Flask Method

This equilibrium-based method is considered the gold standard for determining the intrinsic solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a buffer solution of a specific pH.

  • Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration using a low-binding filter.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The measured concentration represents the solubility of this compound at that specific pH and temperature.

Stability-Indicating Assay by Forced Degradation Studies

Forced degradation studies are essential for developing and validating analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Methodology:

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at a specified temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.[5]

  • Sample Analysis: At various time points, withdraw samples from each stress condition.

  • Chromatographic Separation: Analyze the samples using a suitable HPLC method, typically with a C18 column and a gradient mobile phase, to separate the intact this compound from any degradation products.

  • Peak Purity and Mass Balance: Assess the specificity of the method by evaluating peak purity using a photodiode array (PDA) detector and calculating the mass balance to account for all the material.

  • Method Validation: Validate the developed stability-indicating method for parameters such as accuracy, precision, linearity, and robustness according to ICH guidelines.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC Analysis (e.g., C18 column, PDA detector) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photo Photostability (ICH Q1B) Photo->HPLC API This compound (Drug Substance/Product) API->Acid API->Base API->Oxidation API->Thermal API->Photo Separation Separation of API and Degradants HPLC->Separation Validation Method Validation (ICH Guidelines) Separation->Validation SIAM Validated Stability- Indicating Assay Method Validation->SIAM Results in

Workflow for developing a stability-indicating assay method.

Conclusion

This technical guide has provided a detailed overview of the essential chemical properties and stability characteristics of this compound. The tabulated physicochemical data serve as a quick reference for formulation development, while the outlined stability profile highlights the critical factors—pH, temperature, and light—that must be controlled to ensure the drug's integrity. The provided experimental protocols for pKa and solubility determination, along with the workflow for developing a stability-indicating assay, offer practical guidance for researchers. A comprehensive understanding of these core attributes is indispensable for the successful development, manufacturing, and clinical application of this compound-containing pharmaceutical products.

References

Methodological & Application

Sulfisoxazole In Vitro Studies: A Comprehensive Guide to Experimental Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of in vitro experimental protocols for the study of sulfisoxazole (B1682709), a sulfonamide antibiotic. It is intended to serve as a practical guide for researchers in academia and the pharmaceutical industry engaged in the evaluation of this compound's antimicrobial and potential anticancer activities. The information compiled herein includes detailed methodologies for key assays, a summary of quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound primarily exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the de novo synthesis of folic acid, an essential nutrient for bacteria that is required for the synthesis of nucleotides and certain amino acids. By blocking this pathway, this compound effectively halts bacterial growth and replication.[2][3]

In addition to its well-established antimicrobial properties, recent studies have suggested that this compound may also possess anticancer activities. These effects are thought to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2] The precise signaling pathways underlying these effects are a subject of ongoing research.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria

Bacterial SpeciesStrainMIC Range (µg/mL)Reference
Escherichia coliAssorted Clinical Isolates16 - 256[4]
Staphylococcus aureusAssorted Clinical Isolates32 - 512[5]
Pseudomonas aeruginosa->1024[5]

Note: MIC values can vary significantly depending on the bacterial strain and the specific testing methodology used.

Table 2: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast CancerNot explicitly found for this compound, related sulfonamides show activity[6]
MDA-MB-231Breast CancerNot explicitly found for this compound, related sulfonamides show activity[6]
HCT-116Colon CancerNot explicitly found for this compound, related sulfonamides show activity[2]
HepG2Liver CancerNot explicitly found for this compound, related sulfonamides show activity[2]
PC3Prostate CancerNot explicitly found for this compound, related sulfonamides show activity[2]

Note: While the anticancer effects of this compound have been reported, specific IC50 values across a wide range of cancer cell lines are not extensively documented in the readily available literature. The provided information is based on studies of related sulfonamide compounds. Further research is needed to establish a comprehensive IC50 profile for this compound.

Signaling Pathways and Experimental Workflows

Bacterial Folic Acid Synthesis Pathway and this compound Inhibition

The primary mechanism of action of this compound is the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

Folic_Acid_Synthesis cluster_pathway Bacterial Folic Acid Synthesis Pathway GTP GTP Pteridine_Precursor Pteridine Precursor GTP->Pteridine_Precursor Dihydropteroate Dihydropteroate Pteridine_Precursor->Dihydropteroate PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Dihydrofolate Reductase (DHFR) Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis This compound This compound This compound->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

General Workflow for In Vitro Evaluation of Antimicrobial Compounds

This workflow outlines the typical steps involved in the in vitro assessment of an antimicrobial agent like this compound.

In_Vitro_Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Screening Primary Screening: Antimicrobial Susceptibility Testing (AST) (e.g., Broth Microdilution, Disk Diffusion) Start->Primary_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Primary_Screening->MIC_Determination Secondary_Assays Secondary Assays MIC_Determination->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., DHPS Inhibition Assay) Secondary_Assays->Mechanism_of_Action Cytotoxicity_Assay Cytotoxicity/Cell Viability Assays (e.g., MTT Assay on Mammalian Cells) Secondary_Assays->Cytotoxicity_Assay Resistance_Studies In Vitro Resistance Development Studies Secondary_Assays->Resistance_Studies Data_Analysis Data Analysis and Interpretation Mechanism_of_Action->Data_Analysis Cytotoxicity_Assay->Data_Analysis Resistance_Studies->Data_Analysis Conclusion Conclusion and Further Development Decisions Data_Analysis->Conclusion

Caption: General Workflow for In Vitro Antimicrobial Evaluation.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the broth medium.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control well. This will bring the final volume in each well to 200 µL and halve the drug concentration.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To quantify the inhibitory activity of this compound on the DHPS enzyme.

Materials:

  • Recombinant DHPS enzyme

  • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP)

  • Coupling enzyme: Dihydrofolate reductase (DHFR)

  • Cofactor: NADPH

  • This compound

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reaction Mixture Preparation:

    • In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, DHPS enzyme, and varying concentrations of this compound.

    • Include a control well with no this compound.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrates (PABA and DHPP) and the cofactor (NADPH) to each well.

  • Kinetic Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ by DHFR in the coupled reaction leads to a decrease in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits DHPS activity by 50%).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated control wells.

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for a defined period.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis:

    • Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated controls.

References

Application Notes and Protocols for Cell-Based Assays Using Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709), a sulfonamide antibiotic, has demonstrated significant potential beyond its traditional antibacterial role. Emerging research has highlighted its utility in cell-based assays for cancer research and drug discovery. These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in various cell-based assays.

This compound's primary mechanisms of action in a cellular context that are relevant for assay development include:

  • Inhibition of Small Extracellular Vesicle (sEV) Secretion: this compound has been identified as an inhibitor of sEV secretion in cancer cells by targeting the endothelin receptor A (ETA). This activity can effectively suppress cancer growth and metastasis.[1]

  • Competitive Inhibition of Dihydropteroate (B1496061) Synthetase: In prokaryotic systems, this compound acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for folic acid synthesis. This mechanism is the basis for its antibacterial activity.[2][3][4][5][6][7]

  • Induction of Apoptosis and Anti-proliferative Effects: Studies have shown that this compound and its derivatives can induce apoptosis and inhibit proliferation in various cancer cell lines.[8][9][10]

These diverse mechanisms make this compound a valuable tool for investigating cellular processes such as cell communication, proliferation, migration, and apoptosis.

Data Presentation

The following tables summarize the quantitative data from key experiments involving this compound and its derivatives.

Table 1: Inhibitory Activity of this compound

TargetCell Line/SystemAssay TypeIC50 ValueReference
Endothelin Receptor A (ETA)-Receptor Binding Assay0.60 µM[11]
Endothelin Receptor B (ETB)-Receptor Binding Assay22 µM[11]
sEV SecretionMDA-MB231 (highly invasive breast cancer)Fluorescence-based sEV quantification~50 µM[1]
sEV SecretionMCF7 (weakly invasive breast cancer)Fluorescence-based sEV quantification~100 µM[11]
sEV SecretionMCF10A (normal breast)Fluorescence-based sEV quantification>100 µM[11]

Table 2: Cytotoxic Activity of Sulfamethoxazole (B1682508) Derivatives

CompoundCell LineAssay TypeIC50 Value (µM)Reference
Derivative 3eMDA-MB-231 (breast cancer)MTT Assay16.98[10]
Derivative 6bMDA-MB-231 (breast cancer)MTT Assay17.33[10]
Staurosporine (Control)MCF7 (breast cancer)Cytotoxicity Assay-[9]
Derivative S8MCF7 (breast cancer)Cytotoxicity Assay>100[9]
Derivative S9MCF7 (breast cancer)Cytotoxicity Assay>100[9]
Derivative S15MCF7 (breast cancer)Cytotoxicity Assay15.6[9]
Staurosporine (Control)MCF10a (normal breast)Cytotoxicity Assay-[9]
Derivative S8MCF10a (normal breast)Cytotoxicity Assay>100[9]
Derivative S9MCF10a (normal breast)Cytotoxicity Assay>100[9]
Derivative S15MCF10a (normal breast)Cytotoxicity Assay89.4[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for relevant cell-based assays.

cluster_0 This compound's Inhibition of sEV Secretion SFX This compound ETA Endothelin Receptor A (ETA) SFX->ETA Binds and inhibits sEV Small Extracellular Vesicle (sEV) Secretion ETA->sEV Promotes Growth Tumor Growth and Metastasis ETA->Growth Promotes sEV->Growth Promotes

This compound inhibits sEV secretion by targeting ETA.

cluster_1 Bacterial Folic Acid Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Folic_Acid Folic Acid Synthesis DHF->Folic_Acid SFX This compound SFX->DHPS Competitively inhibits

This compound's mechanism of bacterial growth inhibition.

cluster_2 General Workflow for Cell-Based Assays Start Seed Cells Treatment Treat with this compound (and controls) Start->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Specific Assay (e.g., Viability, Migration, Apoptosis) Incubation->Assay Analysis Data Acquisition and Analysis Assay->Analysis End Results Analysis->End

A generalized workflow for in vitro cell-based assays.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol details the preparation of this compound solutions for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Protocol:

  • Prepare a 100 mM Stock Solution:

    • Weigh the appropriate amount of this compound powder.

    • Dissolve the powder in DMSO to a final concentration of 100 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[12]

  • Prepare Working Solutions:

    • Thaw a stock solution aliquot at room temperature.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final DMSO concentration in the cell culture medium should be kept low (typically <0.5%) to prevent solvent-induced cytotoxicity.[12]

    • Prepare fresh working solutions for each experiment.

sEV Secretion Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on the secretion of small extracellular vesicles from cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB231)

  • Complete cell culture medium

  • This compound working solutions

  • Fluorescent dye for sEV quantification (e.g., a commercially available kit)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding:

    • Seed breast cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM).[1] Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • sEV Quantification:

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted sEVs using a fluorescence-based assay kit according to the manufacturer's instructions. This typically involves isolating the sEVs and then staining them with a fluorescent dye.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence readings to the cell viability to account for any cytotoxic effects of the treatment.

    • Calculate the percentage of sEV secretion inhibition for each concentration of this compound compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and proliferation of cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)[8]

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Treatment:

    • Allow cells to adhere overnight, then treat with a range of this compound concentrations.

  • Incubation:

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value of this compound if applicable.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.[1]

Materials:

  • Cancer cell lines (e.g., MDA-MB231)[1]

  • Complete cell culture medium

  • This compound working solutions

  • 24-well plates

  • 200 µl pipette tip or a specialized wound-making tool

  • Microscope with a camera

Protocol:

  • Create a Confluent Monolayer:

    • Seed cells in a 24-well plate and grow them to confluence.

  • Create the "Wound":

    • Create a scratch in the cell monolayer using a sterile pipette tip.

    • Wash the wells with medium to remove detached cells.

  • Treatment:

    • Add fresh medium containing different concentrations of this compound.

  • Image Acquisition:

    • Capture images of the wound at 0 hours and at various time points thereafter (e.g., 24 hours).[1]

  • Data Analysis:

    • Measure the area of the wound at each time point.

    • Calculate the rate of wound closure for each treatment condition.

Transwell Migration Assay

This assay evaluates the effect of this compound on the chemotactic migration of cells.[1]

Materials:

  • Cancer cell lines

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free and serum-containing medium

  • This compound working solutions

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Protocol:

  • Cell Preparation:

    • Starve the cells in serum-free medium for several hours before the assay.

  • Assay Setup:

    • Place transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend the starved cells in serum-free medium containing different concentrations of this compound and add them to the upper chamber of the inserts.

  • Incubation:

    • Incubate for a period that allows for cell migration (e.g., 24 hours).

  • Cell Removal and Staining:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantification:

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis:

    • Compare the number of migrated cells in the this compound-treated groups to the control group.

Apoptosis Assays

These assays are used to determine if this compound induces programmed cell death.

a) Caspase-3 Activation Assay:

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8][10]

Materials:

  • Cancer cell lines

  • This compound working solutions

  • Commercially available Caspase-3 activity assay kit (fluorometric or colorimetric)

  • Plate reader

Protocol:

  • Cell Treatment:

    • Treat cells with this compound for the desired time.

  • Cell Lysis:

    • Lyse the cells according to the kit's protocol.

  • Caspase-3 Activity Measurement:

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate to allow for substrate cleavage.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Quantify the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

b) Annexin V Staining Assay:

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cancer cell lines

  • This compound working solutions

  • Annexin V-FITC (or other fluorophore) apoptosis detection kit

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound.

    • Harvest the cells (including any floating cells).

  • Staining:

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-fluorophore and PI.

    • Incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

High-Throughput Screening Assays for Sulfisoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709) is a sulfonamide antibiotic that inhibits the bacterial synthesis of dihydrofolic acid by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase (DHPS).[1][2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), a crucial step in the folic acid biosynthesis pathway.[3][4] As this pathway is essential for bacterial survival and absent in humans, who obtain folate from their diet, DHPS is an attractive target for antimicrobial drug discovery.[5] High-throughput screening (HTS) assays are critical for identifying and characterizing novel antibacterial agents like this compound. This document provides detailed application notes and protocols for two primary HTS assays relevant to this compound: a biochemical assay targeting DHPS and a cell-based assay measuring bacterial growth inhibition.

Signaling Pathway: Bacterial Folic Acid Biosynthesis

The bacterial folic acid synthesis pathway is a well-characterized metabolic route essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. This compound directly targets dihydropteroate synthase (DHPS) within this pathway.

Folic_Acid_Pathway GTP GTP DHPPP_synthase DHPPP Synthase GTP->DHPPP_synthase DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPPP_synthase->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF This compound This compound This compound->DHPS Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Target of this compound.

Biochemical Assay: DHPS Inhibition

This assay quantitatively measures the inhibition of dihydropteroate synthase (DHPS) activity. It is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), and the concomitant oxidation of NADPH is monitored by a decrease in absorbance at 340 nm.[5] This assay is highly amenable to HTS formats.

Experimental Workflow: DHPS Inhibition Assay

DHPS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection & Analysis prep_reagents Prepare assay buffer, enzymes (DHPS, DHFR), substrates (DHPPP, PABA), NADPH, and test compounds (e.g., this compound) dispense_compounds Dispense test compounds and controls (this compound, DMSO) into plate add_enzyme_mix Add enzyme mix (DHPS, DHFR) and NADPH dispense_compounds->add_enzyme_mix incubate1 Short pre-incubation add_enzyme_mix->incubate1 add_substrate_mix Initiate reaction by adding substrate mix (DHPPP, PABA) incubate1->add_substrate_mix read_absorbance Measure absorbance at 340 nm kinetically over 15-30 minutes add_substrate_mix->read_absorbance calculate_inhibition Calculate rate of NADPH oxidation and percent inhibition read_absorbance->calculate_inhibition dose_response Generate dose-response curves and determine IC50 values for hits calculate_inhibition->dose_response

Caption: Workflow for a DHPS Inhibition HTS Assay.

Protocol: DHPS Inhibition Spectrophotometric HTS Assay

1. Materials and Reagents:

  • Purified recombinant DHPS enzyme

  • Purified recombinant DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • NADPH

  • This compound (positive control)

  • DMSO (vehicle control)

  • Assay Buffer: 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 10 mM DTT

  • 384-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • Prepare stock solutions of all reagents in the assay buffer. This compound and test compounds are typically dissolved in DMSO.

  • Dispense 0.5 µL of test compounds or controls (this compound for positive control, DMSO for negative control) into the wells of a 384-well plate.

  • Prepare an enzyme/cofactor mixture containing DHPS, DHFR, and NADPH in assay buffer. Add 25 µL of this mixture to each well.

  • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Prepare a substrate mixture containing DHPPP and PABA in assay buffer.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate mixture to each well.

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

3. Data Analysis:

  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))

    • V_compound: Rate of reaction in the presence of the test compound.

    • V_DMSO: Rate of reaction in the presence of DMSO (no inhibition).

    • V_background: Rate of reaction in the absence of DHPS (background).

  • Plot the percent inhibition against the logarithm of the compound concentration to generate dose-response curves.

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Quantitative Data: DHPS Inhibition Assay
ParameterRepresentative ValueSource
IC₅₀ (Sulfonamides) Varies by compound and bacterial species[6]
Z'-factor ≥ 0.5 indicates an excellent assay for HTS[7][8]
Signal-to-Background (S/B) Ratio Dependent on assay conditions; higher is better[7]

Cell-Based Assay: Bacterial Growth Inhibition

This is a phenotypic assay that measures the effect of compounds on the overall growth of bacteria. It is a robust method to identify compounds with antibacterial activity, regardless of their specific mechanism of action. Optical density (OD) at 600 nm is a common and straightforward readout for bacterial growth in liquid culture.[10]

Experimental Workflow: Bacterial Growth Inhibition Assay

Growth_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection & Analysis prep_culture Grow bacterial culture to mid-log phase adjust_culture Adjust culture to a starting OD600 of ~0.05 in fresh growth medium prep_culture->adjust_culture add_bacteria Inoculate wells with the prepared bacterial suspension adjust_culture->add_bacteria prep_compounds Prepare serial dilutions of test compounds dispense_compounds Dispense compounds and controls into plate prep_compounds->dispense_compounds dispense_compounds->add_bacteria incubate_plate Incubate plate at 37°C for 16-24 hours with shaking add_bacteria->incubate_plate read_od Measure optical density at 600 nm incubate_plate->read_od calculate_growth_inhibition Calculate percent growth inhibition read_od->calculate_growth_inhibition determine_mic Determine Minimum Inhibitory Concentration (MIC) calculate_growth_inhibition->determine_mic

Caption: Workflow for a Bacterial Growth Inhibition HTS Assay.

Protocol: Bacterial Growth Inhibition HTS Assay

1. Materials and Reagents:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • This compound (positive control)

  • DMSO (vehicle control)

  • Sterile 384-well microplates with lids

  • Shaking incubator

  • Microplate reader capable of measuring absorbance at 600 nm

2. Assay Procedure:

  • Inoculate a starter culture of the chosen bacterial strain and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture into fresh, pre-warmed medium and grow to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6).

  • Adjust the bacterial culture with fresh medium to a starting OD₆₀₀ of approximately 0.05.

  • Dispense 0.5 µL of test compounds or controls into the wells of a 384-well plate.

  • Add 50 µL of the diluted bacterial culture to each well.

  • Cover the plate with a breathable seal or lid and incubate at 37°C for 16-24 hours with continuous shaking.

  • After incubation, measure the optical density at 600 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percent growth inhibition for each well: % Growth Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_DMSO - OD_blank))

    • OD_compound: OD₆₀₀ in the presence of the test compound.

    • OD_DMSO: OD₆₀₀ in the presence of DMSO (maximal growth).

    • OD_blank: OD₆₀₀ of sterile medium (background).

  • Identify "hits" as compounds that exhibit a certain threshold of growth inhibition (e.g., >80%).

  • For hits, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.[10] This is typically done by testing a range of concentrations in a follow-up dose-response experiment.

Quantitative Data: Bacterial Growth Inhibition Assay
ParameterRepresentative ValueSource
MIC (Sulfonamides) Varies by compound and bacterial species. For Trimethoprim (B1683648)/Sulfamethoxazole against E. coli and S. aureus, susceptible is ≤2 µg/mL.[11]
Z'-factor An average Z' of 0.67 has been reported for a bacterial motility/growth inhibition HTS.[12]
Signal-to-Baseline Ratio A ratio of 5.9 has been reported for a bacterial motility/growth inhibition HTS.[12]

Competitive Binding Assay (Theoretical Application)

A competitive binding assay could also be developed for DHPS. This type of assay measures the ability of a test compound (like this compound) to displace a known ligand that binds to the target enzyme. For DHPS, this would likely involve a labeled version of the natural substrate, PABA, or a known high-affinity inhibitor.

Principle:

  • A fluorescently or radioactively labeled ligand with known affinity for DHPS is used as a probe.

  • In the absence of a competitor, the probe binds to DHPS, generating a high signal.

  • In the presence of a competing compound like this compound, the probe is displaced from the enzyme's active site, leading to a decrease in the signal.

This approach can be adapted to various HTS-compatible formats, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or scintillation proximity assays (SPA).[13] The development of such an assay would require the synthesis and validation of a suitable labeled probe for DHPS.

Conclusion

The dihydropteroate synthase (DHPS) inhibition and bacterial growth inhibition assays are two robust and complementary high-throughput screening methods for the discovery and characterization of antibacterial compounds like this compound. The biochemical assay provides direct evidence of target engagement, while the cell-based assay confirms the compound's ability to penetrate the bacterial cell and exert a biological effect. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the field of antibacterial drug discovery.

References

Quantitative Analysis of Sulfisoxazole in Biological Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantification of sulfisoxazole (B1682709) in various biological samples, including plasma and urine. It is intended to guide researchers, scientists, and professionals in the field of drug development in selecting and implementing the appropriate analytical methodology for their specific research needs. The methods described herein include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Introduction

This compound is a sulfonamide antibacterial agent used in the treatment of various bacterial infections. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide outlines validated methods to ensure reliable and reproducible results.

Analytical Methods Overview

Several analytical techniques have been successfully employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, robust, and cost-effective method for quantifying this compound in plasma and urine.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound and its metabolites.[3][4]

  • Capillary Electrophoresis (CE) provides a high-efficiency separation alternative, particularly useful for the analysis of this compound in urine samples.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different analytical methods used for this compound determination.

MethodBiological MatrixLinearity RangeLimit of Quantification (LOQ)RecoveryReference
HPLC-UV Human Plasma0.25 - 5 µg/mL0.25 µg/mL>90%[7]
Human Plasma-0.7 µg/mL-[2][8]
Human Urine-0.17 µg/mL-[2][8]
LC-MS/MS Mouse Plasma1 - 1000 ng/mL1 ng/mL-[3]
Dried Plasma Spots1000 - 500,000 ng/mL1000 ng/mL-[9]
Dried Urine Spots1000 - 500,000 ng/mL1000 ng/mL-[9]
Capillary Electrophoresis Human Urine3 orders of magnitude0.1 µM-[6]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma/Urine) precipitation Protein Precipitation (e.g., with Acetonitrile) start->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into HPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 265 nm) separation->detection quantification Quantification (based on calibration curve) detection->quantification

Fig. 1: General workflow for this compound quantification by HPLC-UV.

LCMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis_lcms Data Analysis start_lcms Biological Sample (Plasma/Urine) is_addition Add Internal Standard start_lcms->is_addition extraction Liquid-Liquid or Solid-Phase Extraction is_addition->extraction evaporation Evaporation and Reconstitution extraction->evaporation injection_lcms Inject into LC-MS/MS System evaporation->injection_lcms separation_lcms Chromatographic Separation injection_lcms->separation_lcms ionization Electrospray Ionization (ESI) separation_lcms->ionization msms_detection Tandem Mass Spectrometry (MRM Mode) ionization->msms_detection quantification_lcms Quantification (based on internal standard) msms_detection->quantification_lcms

References

Application Notes and Protocols for In Vitro Combination Therapy with Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. Combination therapy, the concurrent use of two or more antibiotics, presents a promising approach to enhance antimicrobial efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity. Sulfisoxazole (B1682709), a sulfonamide antibiotic, has been a subject of interest in combination studies due to its well-established mechanism of action and potential for synergistic interactions with other antimicrobial agents.

This document provides detailed application notes and experimental protocols for evaluating the in vitro effects of this compound in combination with other antibiotics. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust in vitro studies to assess antibiotic synergy, additivity, or antagonism.

Mechanism of Action and Rationale for Combination

This compound exerts its bacteriostatic effect by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid, a precursor in the folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.

The most classic and well-documented synergistic combination involving a sulfonamide is with trimethoprim (B1683648). Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folic acid pathway, the conversion of dihydrofolic acid to tetrahydrofolic acid. By blocking two sequential steps in this critical metabolic pathway, the combination of a sulfonamide and trimethoprim leads to a bactericidal effect and demonstrates potent synergy against a broad spectrum of pathogens.[1][2][3] This synergistic action makes the combination more effective than either agent alone.[1][2][3]

The rationale for combining this compound with other classes of antibiotics, such as β-lactams, aminoglycosides, and fluoroquinolones, is to explore potential synergistic interactions that may arise from targeting different cellular pathways simultaneously. For instance, while this compound inhibits a metabolic pathway, a β-lactam could disrupt cell wall synthesis, or an aminoglycoside could inhibit protein synthesis, leading to enhanced bacterial killing.

Data Presentation: In Vitro Interaction of this compound and its Analogs with Other Antibiotics

The following tables summarize quantitative data from in vitro studies on the combination of this compound and the closely related sulfamethoxazole (B1682508) with various antibiotics against different bacterial species. The Fractional Inhibitory Concentration (FIC) index is a common measure of the interaction between two antimicrobial agents.

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Table 1: Sulfamethoxazole-Trimethoprim Combination against Various Pathogens
OrganismSulfamethoxazole MIC (μg/mL)Trimethoprim MIC (μg/mL)Sulfamethoxazole MIC in Combination (μg/mL)Trimethoprim MIC in Combination (μg/mL)FIC IndexInteractionReference(s)
Escherichia coli>10000.51.25-800.03-0.50.25-0.5Synergy[4][5]
Staphylococcus aureus (MRSA)>5121-88-1280.125-2≤0.5Synergy[6][7]
Pseudomonas aeruginosa (moderately resistant)≤1000>64Not specifiedNot specifiedNot specifiedSynergy[5]
Pseudomonas aeruginosa (highly resistant)>1000>64Not specifiedNot specifiedNo Synergy[5]
Stenotrophomonas maltophiliaNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSynergy in 71% of isolates (with ticarcillin-clavulanic acid)[8]
Table 2: Sulfamethoxazole-Rifampicin Combination against Methicillin-Resistant Staphylococcus aureus (MRSA)
StrainSulfamethoxazole-Trimethoprim MIC (μg/mL)Rifampicin (B610482) MIC (μg/mL)Sulfamethoxazole-Trimethoprim MIC in Combination (μg/mL)Rifampicin MIC in Combination (μg/mL)FIC IndexInteractionReference(s)
MRSA (ST-S)0.5/0.0250.0080.25/0.01250.0040.75Additive[9]
MRSA (ST-R)>128/6.40.01532/1.60.0080.63Additive[9]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.[10]

a. Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Stock solutions of this compound and the second antibiotic at known concentrations

  • Spectrophotometer or microplate reader

b. Protocol:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the second antibiotic vertically down the microtiter plate.

    • The final concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each antibiotic.

    • Include wells with each antibiotic alone to determine their individual MICs.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results based on the FICI value as described above.

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bacterial killing by an antibiotic or a combination of antibiotics over time.

a. Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., CAMHB)

  • Stock solutions of this compound and the second antibiotic

  • Sterile tubes or flasks

  • Incubator shaker

  • Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)

b. Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension and dilute it in pre-warmed broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare tubes or flasks containing the following:

      • Growth control (no antibiotic)

      • This compound alone at a specific concentration (e.g., 1x MIC)

      • Second antibiotic alone at a specific concentration (e.g., 1x MIC)

      • This compound and the second antibiotic in combination at the same concentrations.

  • Incubation and Sampling:

    • Inoculate each tube/flask with the prepared bacterial suspension.

    • Incubate at 35-37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible.

    • Count the number of colonies (CFU/mL) for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

    • Bacteriostatic activity is defined as a < 3-log₁₀ decrease in CFU/mL from the initial inoculum.

Mandatory Visualizations

Signaling Pathway

Folic_Acid_Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Nucleotides Nucleotides, Amino Acids THF->Nucleotides This compound This compound This compound->Dihydropteroate Inhibits Trimethoprim Trimethoprim Trimethoprim->THF Inhibits

Caption: Synergistic inhibition of the folic acid synthesis pathway by this compound and trimethoprim.

Experimental Workflows

Checkerboard_Assay_Workflow A Prepare serial dilutions of This compound (Drug A) and second antibiotic (Drug B) in a 96-well plate C Inoculate all wells (except sterility control) A->C B Prepare bacterial inoculum (0.5 McFarland) and dilute to ~5x10^5 CFU/mL B->C D Incubate at 35-37°C for 16-20 hours C->D E Determine MIC of each drug alone and in combination D->E F Calculate FIC for each drug E->F G Calculate FIC Index (FICI = FIC_A + FIC_B) F->G H Interpret interaction: Synergy, Additive, or Antagonism G->H

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

Time_Kill_Curve_Workflow A Prepare bacterial inoculum (~5x10^5 - 5x10^6 CFU/mL) B Set up cultures: - Growth Control - this compound alone - Second antibiotic alone - Combination A->B C Incubate with shaking at 35-37°C B->C D Collect aliquots at specified time points (0, 2, 4, 6, 8, 24h) C->D E Perform serial dilutions and plate for viable cell counts (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F G Analyze curves for synergy, bactericidal, or bacteriostatic activity F->G

Caption: Workflow for time-kill curve analysis of antibiotic combinations.

Conclusion

The in vitro evaluation of this compound in combination with other antibiotics is a critical step in the exploration of novel therapeutic strategies to combat antibiotic resistance. The checkerboard assay and time-kill curve analysis are robust methods for quantifying the nature and extent of these interactions. The classic synergistic relationship between sulfonamides and trimethoprim serves as a strong foundation for exploring other potentially effective combinations. By systematically applying the protocols outlined in this document, researchers can generate valuable data to guide further preclinical and clinical development of promising antibiotic combinations involving this compound.

References

Application Notes and Protocols for Studying Bacterial Folate Metabolism with Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfisoxazole (B1682709), a short-acting sulfonamide antibiotic, serves as a powerful tool for the investigation of bacterial folate metabolism. As a structural analog of para-aminobenzoic acid (PABA), it acts as a competitive inhibitor of the essential bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2][3] This inhibition blocks the de novo synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is a vital cofactor for the synthesis of nucleic acids and certain amino acids.[4][5][6] Consequently, bacterial growth is arrested, a bacteriostatic effect.[6] Because mammalian cells acquire folate from their diet and lack the DHPS enzyme, this compound exhibits selective toxicity for bacteria.[6][7] These application notes provide detailed protocols for utilizing this compound to determine its minimum inhibitory concentration (MIC) against bacterial strains and to quantify its inhibitory effect on DHPS activity in vitro.

Mechanism of Action: Competitive Inhibition of DHPS

Bacteria must synthesize folate de novo, making the folate pathway an attractive target for antimicrobial agents.[8] The pathway begins with the condensation of a pteridine (B1203161) precursor and PABA to form 7,8-dihydropteroate, a reaction catalyzed by dihydropteroate synthase (DHPS).[9][10] this compound's structure closely mimics that of PABA, allowing it to bind to the active site of DHPS.[7] By competitively inhibiting the binding of PABA, this compound prevents the synthesis of 7,8-dihydropteroate, thereby halting the entire folate synthesis cascade and depriving the cell of essential downstream metabolites like purines, thymidine, and methionine.[1][11][12]

Folate_Pathway_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR THF Tetrahydrofolate (THF) DHFR->THF Metabolites Purines, dTMP, Amino Acids THF->Metabolites This compound This compound This compound->DHPS Competitive Inhibition

Caption: Bacterial folate pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, then diluted in media)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for OD600 readings)

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate. A typical concentration range to test is 0.25 to 256 µg/mL.

  • Controls: Include a positive control well (bacteria in broth, no drug) and a negative control well (broth only, no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to a final volume of 100-200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest this compound concentration in which no visible turbidity (growth) is observed.[7] This can be confirmed by measuring the optical density at 600 nm (OD600).

MIC_Workflow start Prepare Bacterial Inoculum (~5x10^5 CFU/mL) dilutions Create 2-fold Serial Dilutions of this compound in Microplate start->dilutions inoculate Inoculate Wells with Bacteria (Including Positive Control) dilutions->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results (Visual Inspection or OD600) incubate->read determine Determine MIC: Lowest Concentration with No Growth read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of this compound against DHPS.[7][13] The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[13][14]

Materials:

  • Purified recombinant DHPS enzyme

  • Purified recombinant DHFR enzyme (as the coupling enzyme)

  • Substrates: p-aminobenzoic acid (PABA) and 7,8-dihydropterin (B103510) pyrophosphate (DHPPP)

  • Cofactor: NADPH

  • This compound (or other test inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture: In each well, prepare a reaction mixture containing assay buffer, DHPS, an excess of DHFR, and NADPH.

  • Add Inhibitor: Add varying concentrations of this compound to the test wells. Add a solvent control (e.g., DMSO) to the control wells. Pre-incubate the enzyme with the inhibitor for 5-10 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the substrates, PABA and DHPPP.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of decrease is proportional to the rate of NADPH oxidation and thus to DHPS activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits DHPS activity by 50%) by fitting the data to a dose-response curve.

DHPS_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Measurement cluster_analysis Data Analysis mix Prepare Reaction Mix: Buffer, DHPS, DHFR, NADPH add_inhibitor Add this compound (or control) to wells and pre-incubate mix->add_inhibitor start_reaction Initiate Reaction with Substrates (PABA + DHPPP) add_inhibitor->start_reaction monitor Monitor Absorbance Decrease at 340 nm over time start_reaction->monitor calculate Calculate Initial Velocity (V₀) for each concentration monitor->calculate plot Plot % Inhibition vs. [this compound] calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the coupled DHPS enzyme inhibition assay.

Data Presentation

Quantitative data from the above experiments should be organized for clear comparison.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Reference/Notes
Escherichia coliATCC 25922[Value][Value]Experimentally Determined
Staphylococcus aureusATCC 29213[Value][Value]Experimentally Determined
[Other Species][Strain ID][Value][Value]Experimentally Determined
[Resistant Strain][e.g., sul1+][Value][Value]Compare with susceptible strain

Note: Values are highly dependent on the specific strain and experimental conditions. Researchers should determine these values empirically. Resistance via acquisition of sul genes can dramatically increase the MIC.[15][16]

Table 2: Representative Kinetic Parameters for DHPS Inhibition by this compound

Enzyme SourceSubstrateKmVmaxInhibitorKi (µM)IC50 (µM)
E. coli DHPSPABA[Value][Value]This compound[Value][Value]
B. anthracis DHPSPABA[Value][Value]This compound[Value][Value]
[Other Species] DHPSPABA[Value][Value]This compound[Value][Value]

Note: Kinetic parameters must be determined experimentally using the DHPS inhibition assay. Ki (inhibition constant) provides a measure of the inhibitor's binding affinity. IC50 is the concentration of inhibitor required to reduce enzyme activity by half and is dependent on substrate concentration.

References

Application of Sulfisoxazole in Cancer Cell Line Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709), a sulfonamide antibiotic traditionally used for its bacteriostatic properties, has emerged as a promising agent in cancer research. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, focusing on its mechanism of action, effects on cancer cell biology, and its potential in combination therapies. Recent studies have identified this compound as an antagonist of the endothelin receptor A (ETA), a key player in cancer progression. By inhibiting ETA, this compound disrupts the secretion of small extracellular vesicles (sEVs), which are crucial for intercellular communication in the tumor microenvironment, thereby affecting tumor growth, metastasis, and immune evasion.

Mechanism of Action

This compound's primary anticancer effect in the studied contexts is not related to its antimicrobial activity but rather its ability to act as an endothelin receptor antagonist. It demonstrates a higher selectivity for endothelin receptor A (ETA) over endothelin receptor B (ETB). The binding of this compound to ETA initiates a signaling cascade that leads to the downregulation of proteins involved in the biogenesis and secretion of sEVs, such as Rab27a. This disruption of sEV release from cancer cells is a key mechanism behind its anti-tumor and anti-metastatic effects.

Data Presentation

This compound Activity on Endothelin Receptors
TargetIC50 ValueCell Line/SystemReference
Endothelin Receptor A (ETA)0.60 µMRadioligand binding assay
Endothelin Receptor B (ETB)22 µMRadioligand binding assay
Effects of this compound on Cancer Cell Lines
Cell LineCancer TypeConcentrationEffectReference
MDA-MB-231Breast Cancer100 µMReduced expression of Rab27a
MDA-MB-231Breast Cancer100 µMInhibition of sEV secretion
MCF7Breast Cancer0-100 µMInhibition of sEV secretion
MCF10ANormal Breast Epithelial0-100 µMInhibition of sEV secretion
4T1Mouse Breast Cancer200 mg/kg (in vivo)Inhibition of tumor growth
CT26Mouse Colon Carcinoma200 mg/kg (in vivo)Reduced tumor growth rate (in combination with αPD-L1)

Signaling Pathway

The primary signaling pathway affected by this compound in cancer cells involves the inhibition of the Endothelin Receptor A (ETA). This G-protein coupled receptor, when activated by its ligand endothelin-1 (B181129) (ET-1), promotes cancer progression. This compound, acting as an antagonist, blocks this interaction. This inhibition leads to the downregulation of key genes and proteins involved in the biogenesis and secretion of small extracellular vesicles (sEVs), including the small GTPase Rab27a. The reduction in sEV release impairs intercellular communication within the tumor microenvironment, thereby hindering processes like metastasis and immune evasion.

Sulfisoxazole_Signaling_Pathway cluster_cell Cancer Cell cluster_pathway sEV Biogenesis & Secretion Pathway cluster_effects Downstream Effects ET1 Endothelin-1 (ET-1) ETA Endothelin Receptor A (ETA) ET1->ETA activates Rab27a Rab27a ETA->Rab27a upregulates This compound This compound This compound->ETA inhibits sEV_Biogenesis sEV Biogenesis Rab27a->sEV_Biogenesis promotes sEV_Secretion sEV Secretion sEV_Biogenesis->sEV_Secretion leads to Tumor_Growth Tumor Growth sEV_Secretion->Tumor_Growth promotes Metastasis Metastasis sEV_Secretion->Metastasis promotes Immune_Evasion Immune Evasion sEV_Secretion->Immune_Evasion promotes

This compound inhibits ETA, downregulating Rab27a and sEV secretion.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression of specific proteins, such as ETA and Rab27a.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ETA, anti-Rab27a, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

sEV (Small Extracellular Vesicle) Secretion Assay

This protocol is designed to quantify the effect of this compound on the secretion of sEVs from cancer cells.

Materials:

  • Cancer cells treated with this compound

  • Exosome-depleted FBS

  • Ultracentrifuge

  • PBS

  • Nanoparticle tracking analysis (NTA) instrument (e.g., NanoSight)

  • Protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Culture cancer cells in medium supplemented with exosome-depleted FBS.

  • Treat the cells with the desired concentrations of this compound for a specific duration.

  • Collect the cell culture supernatant.

  • Perform differential centrifugation to isolate sEVs:

    • 300 x g for 10 minutes to remove cells.

    • 2,000 x g for 20 minutes to remove dead cells and debris.

    • 10,000 x g for 30 minutes to remove larger vesicles.

    • 100,000 x g for 70 minutes to pellet sEVs.

  • Wash the sEV pellet with PBS and centrifuge again at 100,000 x g for 70 minutes.

  • Resuspend the final sEV pellet in a known volume of PBS.

  • Quantify the sEVs by measuring the particle concentration and size distribution using NTA.

  • Measure the protein content of the isolated sEVs using a protein quantification assay.

Experimental_Workflow_sEV_Secretion start Start cell_culture Culture cancer cells in exosome-depleted medium start->cell_culture treatment Treat with this compound cell_culture->treatment supernatant_collection Collect cell culture supernatant treatment->supernatant_collection centrifugation1 Centrifuge at 300 x g (10 min) supernatant_collection->centrifugation1 centrifugation2 Centrifuge at 2,000 x g (20 min) centrifugation1->centrifugation2 centrifugation3 Centrifuge at 10,000 x g (30 min) centrifugation2->centrifugation3 ultracentrifugation1 Ultracentrifuge at 100,000 x g (70 min) centrifugation3->ultracentrifugation1 wash Wash sEV pellet with PBS ultracentrifugation1->wash ultracentrifugation2 Ultracentrifuge at 100,000 x g (70 min) wash->ultracentrifugation2 resuspend Resuspend sEV pellet in PBS ultracentrifugation2->resuspend quantification Quantify sEVs (NTA & Protein Assay) resuspend->quantification end End quantification->end

Workflow for sEV isolation and quantification.

Combination Therapy

This compound has shown potential in combination with immune checkpoint inhibitors. By inhibiting the release of exosomal PD-L1 from cancer cells, this compound can enhance the efficacy of anti-PD-1/PD-L1 therapies. This suggests that this compound could be a valuable adjuvant in immunotherapy by mitigating a key mechanism of immune escape.

Conclusion

This compound presents a repurposed therapeutic with a novel mechanism of action in the context of cancer. Its ability to inhibit ETA and subsequently reduce sEV secretion offers a unique strategy to target tumor growth, metastasis, and immune evasion. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in various cancer cell line models and to further investigate its clinical applications, particularly in combination with existing cancer therapies. Further research is warranted to expand the quantitative data across a wider range of cancer cell types and to elucidate the full spectrum of its cellular effects.

Application Notes and Protocols for Developing a Sulfisoxazole Resistance Model in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in-vitro development and characterization of bacterial resistance to sulfisoxazole (B1682709). This model is crucial for understanding resistance mechanisms, discovering new drug targets, and evaluating the efficacy of novel antimicrobial agents.

Introduction to this compound and Resistance

This compound is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2][3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the production of nucleotides and certain amino acids.[1][3][4] By blocking this pathway, this compound and other sulfonamides inhibit bacterial growth, exerting a bacteriostatic effect.[1][3]

The emergence of bacterial resistance to sulfonamides, including this compound, poses a significant challenge in clinical settings.[5] Understanding the mechanisms by which bacteria develop resistance is paramount for the development of effective countermeasures. The primary mechanisms of resistance involve either mutations in the target enzyme or the acquisition of alternative, resistant enzymes.[5][6]

Core Mechanisms of this compound Resistance

Bacteria primarily develop resistance to this compound through two main strategies:

  • Target Modification via folP Gene Mutations: The chromosomal gene folP encodes for the dihydropteroate synthase (DHPS) enzyme.[5][7] Spontaneous mutations in the folP gene can lead to amino acid substitutions in the DHPS enzyme.[5][8][9] These changes can reduce the binding affinity of this compound to the enzyme while still allowing the natural substrate, para-aminobenzoic acid (pABA), to bind, thus rendering the antibiotic ineffective.[5][9]

  • Acquisition of Resistant DHPS Gene Variants (sul genes): Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul).[5][10][11] The most common of these are sul1, sul2, and sul3.[5][11][12] These genes encode for alternative DHPS enzymes that are insensitive to sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug.[5][10] The sul1 gene is often found associated with class 1 integrons.[7][11]

Signaling Pathway of this compound Action and Resistance

The following diagram illustrates the folic acid synthesis pathway, the inhibitory action of this compound, and the mechanisms of resistance.

Sulfisoxazole_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition cluster_resistance Resistance Mechanisms PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) PABA->DHPS Pteridine Dihydropteridine pyrophosphate Pteridine->DHPS DHF Dihydropteroate DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF ... Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition mut_folP Mutation in folP gene mut_DHPS Altered DHPS mut_folP->mut_DHPS Leads to mut_DHPS->DHF Bypasses Inhibition sul_genes Acquisition of sul genes (sul1, sul2, sul3) Sul_DHPS Resistant DHPS (Sul) sul_genes->Sul_DHPS Encodes Sul_DHPS->DHF Bypasses Inhibition

Caption: Folic acid synthesis, this compound inhibition, and resistance pathways.

Experimental Protocols

Protocol 1: Induction of this compound Resistance by Adaptive Laboratory Evolution (ALE)

This protocol describes a method for inducing this compound resistance in a susceptible bacterial strain through serial passage in the presence of increasing concentrations of the antibiotic.[13][14][15]

Materials:

  • Susceptible bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Luria-Bertani (LB) broth or Mueller-Hinton (MH) broth

  • This compound stock solution

  • Sterile culture tubes or 96-well plates

  • Incubator

  • Spectrophotometer

Procedure:

  • Determine the initial Minimum Inhibitory Concentration (MIC): Before starting the ALE experiment, determine the baseline MIC of this compound for the ancestral bacterial strain using the protocol outlined in Section 4.2.

  • Prepare Cultures: Inoculate replicate cultures of the susceptible bacterial strain in broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC). Include a control culture with no antibiotic.

  • Incubation: Incubate the cultures at 37°C with shaking for 24 hours.

  • Serial Passage: After incubation, measure the optical density (OD) of each culture. Transfer a small volume (e.g., 1% of the total volume) of the culture that shows growth at the highest this compound concentration to a fresh tube of broth containing a two-fold higher concentration of the antibiotic.

  • Repeat Passaging: Repeat the incubation and serial passage steps daily, progressively increasing the this compound concentration.

  • Isolation of Resistant Strains: Continue the process until the bacterial cultures can grow at a significantly higher concentration of this compound compared to the ancestral strain (e.g., 8-fold or higher MIC). At this point, streak the culture onto an agar (B569324) plate to isolate single colonies of the resistant strain.

  • Cryopreservation: Preserve the isolated resistant strains and the ancestral strain for further characterization by storing them in a suitable cryoprotectant at -80°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to quantify the level of resistance to this compound.[16]

Materials:

  • Bacterial strains (ancestral and evolved resistant strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare this compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in CAMHB in the wells of a 96-well plate. The concentration range should bracket the expected MIC values.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Molecular Characterization of Resistant Strains

This protocol describes the use of Polymerase Chain Reaction (PCR) and DNA sequencing to identify the genetic basis of resistance.

4.3.1. PCR for sul Gene Detection

Materials:

  • Genomic DNA extracted from ancestral and resistant bacterial strains

  • PCR primers specific for sul1, sul2, and sul3 genes

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Prepare PCR Reaction: Set up PCR reactions containing the extracted genomic DNA, specific primers for each sul gene, Taq polymerase, dNTPs, and reaction buffer.

  • PCR Amplification: Perform PCR using an appropriate thermocycling program with annealing temperatures optimized for the specific primers.

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the corresponding sul gene.

4.3.2. Sequencing of the folP Gene

Materials:

  • Genomic DNA from ancestral and resistant strains

  • PCR primers flanking the folP gene

  • PCR purification kit

  • DNA sequencing service or in-house sequencing equipment

Procedure:

  • Amplify the folP Gene: Amplify the entire coding sequence of the folP gene using PCR.

  • Purify PCR Product: Purify the amplified PCR product to remove primers and dNTPs.

  • Sequence the Gene: Sequence the purified PCR product.

  • Sequence Analysis: Align the folP gene sequence from the resistant strain with the sequence from the ancestral (susceptible) strain to identify any mutations.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: MIC Values of this compound for Ancestral and Evolved Strains

StrainMIC (µg/mL)Fold Change in MIC
Ancestral Strain-
Evolved Resistant Strain 1
Evolved Resistant Strain 2
...

Table 2: Molecular Characterization of this compound Resistant Strains

Strainsul1sul2sul3folP Mutation(s)
Ancestral Strain---None
Evolved Resistant Strain 1
Evolved Resistant Strain 2
...

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for developing and characterizing this compound-resistant bacteria.

ALE_Workflow start Start with Susceptible Bacterial Strain mic_initial Determine Initial MIC start->mic_initial culture Inoculate in Sub-MIC This compound mic_initial->culture incubate Incubate 24h at 37°C culture->incubate passage Serial Passage to Increased [this compound] incubate->passage check_growth Growth at High Concentration? passage->check_growth check_growth->passage No isolate Isolate Single Colonies of Resistant Strain check_growth->isolate Yes characterize Characterize Resistant Strain (MIC, Molecular Analysis) isolate->characterize

Caption: Workflow for Adaptive Laboratory Evolution (ALE).

Characterization_Workflow start Isolated Resistant Bacterial Strain mic_confirm Confirm MIC start->mic_confirm dna_extraction Genomic DNA Extraction start->dna_extraction analysis Data Analysis and Interpretation mic_confirm->analysis pcr PCR for sul genes (sul1, sul2, sul3) dna_extraction->pcr folp_amp PCR Amplification of folP gene dna_extraction->folp_amp gel Agarose Gel Electrophoresis pcr->gel folp_seq DNA Sequencing of folP folp_amp->folp_seq gel->analysis folp_seq->analysis

References

Application Notes and Protocols for the Analytical Identification of Sulfisoxazole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of sulfisoxazole (B1682709) and its primary metabolites in biological matrices. The protocols focus on robust and widely used analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a sulfonamide antibiotic that undergoes metabolic transformation in the body, primarily through acetylation. The major metabolite is N4-acetylthis compound, which, along with the parent drug, needs to be accurately identified and quantified for pharmacokinetic, pharmacodynamic, and toxicological studies. Other acetylated metabolites, such as N1-acetylthis compound and diacetylthis compound, have also been reported. This document outlines detailed protocols for the analysis of these compounds.

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver via N-acetylation, a reaction catalyzed by the N-acetyltransferase (NAT) enzyme system. The primary metabolite is the N4-acetylated form. Other minor acetylation products can also be formed.

Sulfisoxazole_Metabolism This compound Metabolic Pathway This compound This compound N4_Acetyl N4-Acetylthis compound (Major Metabolite) This compound->N4_Acetyl N-acetyltransferase (NAT) N1_Acetyl N1-Acetylthis compound This compound->N1_Acetyl N-acetyltransferase (NAT) Diacetyl Diacetylthis compound N4_Acetyl->Diacetyl N-acetyltransferase (NAT) N1_Acetyl->Diacetyl N-acetyltransferase (NAT)

This compound Metabolic Pathway Diagram

Analytical Methods: Quantitative Data Summary

The following tables summarize the quantitative performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound and its metabolites.

Table 1: HPLC-UV Method Performance

AnalyteMatrixLinearity Range (mg/L)Limit of Quantitation (µg/mL)
This compoundPlasma, Urine0.05 - 200[1]-
N4-Acetylthis compoundPlasma, Urine0.05 - 200[1]-

Table 2: LC-MS/MS Method Performance

AnalyteMatrixLinearity Range (µg/L)Limit of Quantitation (µg/L)
This compoundMouse Plasma--
N1-Acetylthis compoundMouse Plasma--
N4-Acetylthis compoundMouse Plasma--
Diacetylthis compoundMouse Plasma--

Note: Specific linearity ranges and LOQs for the LC-MS/MS method in mouse plasma were not detailed in the provided search results but the method was successfully developed and applied for pharmacokinetic studies.

Experimental Protocols

Protocol 1: Analysis of this compound and N4-Acetylthis compound in Plasma and Urine by HPLC-UV

This protocol is adapted from a simple and rapid chromatographic method for the separation and quantitative determination of this compound and its N4-acetyl metabolite.[1]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of a solution containing 12 mg/L of the internal standard, N4-acetylsulfamethoxazole, in absolute methanol (B129727).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to obtain a clear supernatant.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Column: 10-µm µParticulate column

  • Mobile Phase: 32:68 (v/v) mixture of methanol and 0.01 mol/L sodium acetate (B1210297) buffer (pH 4.7)[1]

  • Flow Rate: 1.2 mL/min[1]

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm[1]

  • Run Time: Approximately 15 minutes

3. Quantification

Concentrations are calculated from the peak-height ratios of this compound or N4-acetylthis compound to the internal standard, N4-acetylsulfamethoxazole.[1]

HPLC_Workflow HPLC-UV Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample 100 µL Plasma/Urine Add_IS Add 200 µL Methanol with Internal Standard Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge at 10,000 x g Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Heights Detect->Integrate Calculate Calculate Concentration (Analyte/IS Ratio) Integrate->Calculate

HPLC-UV Experimental Workflow
Protocol 2: Simultaneous Determination of this compound and its N-acetylated Metabolites by LC-MS/MS

This protocol provides a general framework for the simultaneous analysis of this compound and its acetylated metabolites (N1-acetyl SFX, N4-acetyl SFX, and diacetyl SFX) using LC-MS/MS.

1. Sample Preparation

  • Protein Precipitation:

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant for analysis.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE method can be employed.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated plasma or urine sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for each analyte and the internal standard need to be optimized.

3. Data Analysis

Data is acquired and processed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analytes in the samples is then determined from this curve.

LCMS_Workflow LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Prep_Method Choose Method Sample->Prep_Method PPT Protein Precipitation Prep_Method->PPT SPE Solid-Phase Extraction Prep_Method->SPE Extract Final Extract PPT->Extract SPE->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantify using Calibration Curve Detect->Quantify Identify Confirm Metabolite Identity (Fragmentation) Detect->Identify

LC-MS/MS Experimental Workflow

References

Application Note: High-Throughput Screening of Sulfisoxazole for Biofilm Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier. Sulfisoxazole (B1682709), a sulfonamide antibiotic, has a well-established mechanism of action involving the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This bacteriostatic effect has been widely studied against planktonic bacteria. However, its efficacy against bacterial biofilms is an area of growing interest. This application note provides a detailed protocol for testing the inhibitory effects of this compound on biofilm formation using a high-throughput crystal violet assay.

Principle

The protocol described herein is a quantitative method to assess the ability of this compound to inhibit biofilm formation by pathogenic bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus. The assay is performed in a 96-well microtiter plate format, allowing for the screening of a range of this compound concentrations. The quantification of biofilm biomass is achieved using crystal violet, a basic dye that stains the acidic components of the biofilm matrix and bacterial cells.[3][4][5] The amount of retained stain is proportional to the total biofilm biomass. By comparing the absorbance of stained biofilms in the presence and absence of this compound, the Minimum Biofilm Inhibitory Concentration (MBIC) can be determined.

Data Presentation

The quantitative data generated from the biofilm inhibition assay should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against common biofilm-forming bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosa>1000>1000[3]
Staphylococcus aureus16 - 512>512[1][4]

Note: MIC values can vary significantly depending on the specific strain and testing conditions. The values presented are indicative ranges based on available literature for sulfonamides.

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

Bacterial StrainThis compound Concentration (µg/mL)% Biofilm Inhibition (Mean ± SD)
Pseudomonas aeruginosa0 (Control)0 ± 0
64
128
256
512
1024
Staphylococcus aureus0 (Control)0 ± 0
16
32
64
128
256

This table should be populated with experimental data. The MBIC is defined as the lowest concentration of this compound that produces a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the untreated control.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

Materials:

  • Bacterial culture (e.g., P. aeruginosa, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control (no this compound) and a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of this compound on biofilm formation.

Materials:

  • Bacterial culture (e.g., P. aeruginosa, S. aureus)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other biofilm-promoting medium)

  • This compound stock solution

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in TSB. Dilute the culture in fresh TSB with 1% glucose to an OD₆₀₀ of 0.05-0.1.

  • Prepare this compound Dilutions: In a 96-well plate, prepare serial dilutions of this compound in TSB with 1% glucose to a final volume of 100 µL per well. Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well (except the negative control).

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the biofilm at the bottom of the wells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Inhibition Assay cluster_quantification Quantification cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., P. aeruginosa) inoculation Inoculation into 96-well Plate bacterial_culture->inoculation sulfisoxazole_prep This compound Serial Dilutions sulfisoxazole_prep->inoculation incubation Incubation (24-48h, 37°C) inoculation->incubation washing_planktonic Wash Planktonic Cells (PBS) incubation->washing_planktonic staining Crystal Violet Staining (0.1%) washing_planktonic->staining washing_stain Wash Excess Stain (PBS) staining->washing_stain solubilization Solubilization (30% Acetic Acid) washing_stain->solubilization absorbance Measure Absorbance (570-595 nm) solubilization->absorbance data_analysis Calculate % Inhibition Determine MBIC absorbance->data_analysis

Caption: Experimental workflow for the this compound biofilm inhibition assay.

Potential Signaling Pathway Inhibition

Sulfonamides may interfere with bacterial signaling pathways that regulate biofilm formation, such as quorum sensing. The following diagram illustrates a simplified model of how this compound could potentially disrupt this process.

signaling_pathway cluster_bacteria Bacterial Cell This compound This compound dhps Dihydropteroate Synthase (DHPS) This compound->dhps Competitive Inhibition qs_regulator Quorum Sensing Regulator (e.g., LuxR) This compound->qs_regulator Potential Interference paba PABA paba->dhps Substrate folic_acid Folic Acid Synthesis dhps->folic_acid dna_synthesis DNA/RNA Synthesis folic_acid->dna_synthesis bacterial_growth Bacterial Growth dna_synthesis->bacterial_growth signal_synthesis Signal Molecule Synthesis qs_regulator->signal_synthesis Activation biofilm_genes Biofilm Gene Expression signal_synthesis->biofilm_genes Induction biofilm_formation Biofilm Formation biofilm_genes->biofilm_formation

Caption: Potential mechanisms of this compound action on bacterial growth and biofilm formation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sulfisoxazole Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfisoxazole (B1682709). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound precipitation in experimental media.

This compound Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. Key quantitative data is summarized below.

PropertyValueSource(s)
Molecular Weight 267.3 g/mol [1]
pKa 5.0 (at 25°C)[1][2][3]
Appearance White to slightly yellowish crystalline powder[2][4]
Aqueous Solubility Highly pH-dependent. <1 mg/mL at 22.5°C.[2][5]
~0.43 mg/mL at pH 5.0[4]
~3.5 mg/mL at pH 6.0[1][3]
~17 mg/mL at pH 7.0[4]
Solubility in Organic Solvents DMSO: 50 mg/mL[6]
Acetone: 50 mg/mL[2][5]
DMF: 50 mg/mL[6]
Ethanol: 1 mg/mL[6]
Storage Conditions 2-8°C, protected from light, in a tightly sealed container.[2][3]
Stability Stable in solid form. Incompatible with strong oxidizing agents. May be sensitive to prolonged exposure to air and light.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound precipitated immediately after I added my DMSO stock to the culture medium. What happened and how can I fix it?

A1: This is a common phenomenon known as "crashing out".[7] It occurs when a compound dissolved in a highly soluble organic solvent (like DMSO) is rapidly introduced into an aqueous environment (like culture media) where its solubility is much lower.[7] The DMSO disperses quickly, leaving the this compound behind in a supersaturated state, causing it to precipitate.

Troubleshooting Steps & Solutions:

  • Use Pre-Warmed Media: Always add your this compound stock to media that has been pre-warmed to your experimental temperature (e.g., 37°C). Low temperatures decrease solubility.[7]

  • Slow, Dropwise Addition: Add the stock solution slowly, drop-by-drop, directly into the bulk of the media while gently swirling or vortexing.[7][8] This prevents localized high concentrations that are prone to precipitation.

  • Perform a Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, create an intermediate dilution. First, dispense a small amount of the pre-warmed media into a tube. Add the required amount of DMSO stock to this small volume, mix well, and then transfer this intermediate solution to the rest of your media.[8]

  • Lower the Final Concentration: Your target concentration may simply be above the solubility limit of this compound in your specific media. Try reducing the final concentration.[7]

  • Minimize Final DMSO Concentration: While DMSO is an excellent solvent for the stock, its concentration in the final culture medium should be as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid cytotoxic effects and solubility issues.[7] Preparing a more concentrated DMSO stock allows you to add a smaller volume.

Q2: I don't see a precipitate at first, but my media turns cloudy after a few hours in the incubator. What's causing this delayed precipitation?

A2: Delayed precipitation can be caused by several factors related to the stability of the solution over time.

Potential Causes & Solutions:

  • Temperature Fluctuations: Repeatedly removing your culture vessels from the stable incubator environment can cause temperature cycling, which may decrease the solubility of the compound over time. Minimize the time that plates or flasks are outside the incubator.[7]

  • Media Evaporation: In long-term experiments, evaporation can occur, which increases the concentration of all components in the media, including this compound. This may push the concentration above its solubility limit.[7] Ensure your incubator is properly humidified and consider using low-evaporation lids or sealing plates.[7]

  • pH Shift: Although culture media are buffered, cellular metabolism can cause slight shifts in the local pH over time. Given this compound's pKa of 5.0, its solubility is sensitive to pH changes.[9]

  • Interaction with Media Components: this compound may interact with salts, proteins (if using serum), or other components in the media, forming less soluble complexes over time.[10]

Q3: What is the maximum concentration of this compound I can use?

A3: The maximum soluble concentration is not a fixed value; it depends heavily on the composition of your specific medium (pH, salts, protein content) and the experimental temperature. As shown in the table above, the solubility of this compound increases dramatically from pH 5 to pH 7.[4] Since most cell culture media are buffered between pH 7.2 and 7.4, you can likely achieve higher concentrations than in unbuffered water. However, the best approach is to determine the solubility limit empirically in your own system by following the protocol for a solubility test.[7]

Q4: How can I tell if the precipitate is this compound or something else, like bacterial contamination?

A4: This is a critical distinction.

  • Microscopic Examination: Observe a sample of the media under a microscope. This compound precipitate will typically appear as amorphous or crystalline structures. In contrast, bacterial contamination will show small, uniformly shaped organisms, often exhibiting motility. Fungal contamination may appear as filamentous hyphae.

  • Incubator Check: Place a flask of the media alone (with the this compound, but without cells) in the incubator. If it is a chemical precipitate, it should still form. If it is contamination, the media will likely become turbid and may change color (e.g., yellowing of phenol (B47542) red indicator) due to a rapid drop in pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (e.g., 50 mM in DMSO)
  • Calculate Mass: Based on the molecular weight of this compound (267.3 g/mol ), calculate the mass required.

    • For 1 mL of a 50 mM stock: 0.050 mol/L * 0.001 L * 267.3 g/mol = 0.0134 g (13.4 mg)

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of high-purity, anhydrous DMSO. Vortex thoroughly.[11]

  • Aid Dissolution (if needed): If the compound does not dissolve completely, brief sonication (10-15 minutes) or gentle warming to 37°C can be used.[11]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) use, protected from light.[6][11]

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This protocol helps you find the practical working concentration limit in your specific media.

  • Preparation: Prepare a series of dilutions of your this compound stock solution in your complete, pre-warmed (37°C) cell culture medium in a multi-well plate or microcentrifuge tubes.

    • Example concentrations: 200 µM, 150 µM, 100 µM, 75 µM, 50 µM, 25 µM, 10 µM.

  • Controls: Include two control wells:

    • Media Only: Your cell culture medium without any additions.

    • Vehicle Control: Your medium with the highest volume of DMSO used in the dilution series (e.g., 0.1% DMSO).[7]

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).[7]

  • Observation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[7]

  • Determination: The highest concentration that remains clear and free of precipitate at all time points is your maximum working soluble concentration. For a more quantitative assessment, the absorbance of the plate can be read at a high wavelength (e.g., 600-650 nm); an increase in absorbance indicates scattering due to a precipitate.[7]

Mandatory Visualizations

Diagrams

G start Precipitation Observed in Media q_immediate Immediate or Delayed Precipitation? start->q_immediate immediate Immediate 'Crashing Out' q_immediate->immediate Immediate delayed Delayed (Hours Later) q_immediate->delayed Delayed check_protocol Review Dilution Protocol immediate->check_protocol check_stability Review Incubation Conditions delayed->check_stability sol_protocol 1. Use Pre-warmed (37°C) Media 2. Add Stock Dropwise to Media 3. Mix Gently During Addition 4. Use Stepwise Dilution check_protocol->sol_protocol q_still_precip Still Precipitates? sol_protocol->q_still_precip reduce_conc Lower Final Concentration q_still_precip->reduce_conc Yes end Solution Found q_still_precip->end No sol_stability 1. Ensure Incubator is Humidified 2. Minimize Temperature Fluctuations 3. Check for pH shifts / Contamination check_stability->sol_stability sol_stability->q_still_precip solubility_test Perform Solubility Test (See Protocol 2) reduce_conc->solubility_test solubility_test->end

Caption: Troubleshooting workflow for this compound precipitation.

G prep_stock 1. Prepare Concentrated This compound Stock in DMSO (See Protocol 1) prep_plate 2. Prepare Plate/Tubes with Pre-warmed (37°C) Media prep_stock->prep_plate serial_dilute 3. Create Serial Dilutions of Stock into Media (e.g., 10-200 µM) prep_plate->serial_dilute add_controls 4. Add Controls: - Media Only - Media + Max DMSO Volume serial_dilute->add_controls incubate 5. Incubate Under Standard Conditions (37°C, 5% CO₂) add_controls->incubate observe 6. Observe for Precipitation at 0, 2, 6, 24 hours incubate->observe determine 7. Determine Highest Concentration that Remains Clear observe->determine

Caption: Experimental workflow for determining maximum soluble concentration.

G cluster_0 Effect of pH on this compound Solubility low_ph Acidic pH (pH < 4) low_sol Low Solubility low_ph->low_sol low_ph->p1 pka_ph pH ≈ pKa (pH = 5.0) very_low_sol Very Low Solubility (Point of Minimum Solubility) pka_ph->very_low_sol pka_ph->p2 neutral_ph Neutral / Alkaline pH (pH > 6) high_sol High Solubility neutral_ph->high_sol p1->very_low_sol Increasing pH p2->high_sol Increasing pH

Caption: Relationship between pH and this compound solubility.

References

Technical Support Center: Overcoming Sulfisoxazole Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfisoxazole (B1682709). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: this compound is a weakly acidic drug with low intrinsic aqueous solubility.[1] Its solubility is highly dependent on the pH of the solution. In neutral or acidic buffers, the compound exists predominantly in its less soluble, unionized form.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

A2: This is a common issue known as "crashing out." While this compound is highly soluble in DMSO, a rapid dilution into an aqueous medium like cell culture broth can cause it to precipitate.[2][3] This occurs because the DMSO concentration is no longer high enough to keep the hydrophobic drug in solution. To avoid this, it is crucial to perform serial dilutions and ensure the final DMSO concentration in your assay is low, typically below 0.5%, as higher concentrations can be toxic to cells.[2][4]

Q3: What is the maximum recommended concentration of DMSO for in vitro assays?

A3: The maximum tolerated DMSO concentration is cell-line dependent.[4] However, a general guideline is to keep the final concentration at or below 0.5% to avoid solvent-induced cytotoxicity.[4][5][6] It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to account for any potential effects of the solvent on your cells.[4]

Q4: Can I heat my this compound solution to get it to dissolve?

A4: Gentle warming to 37°C can aid in the dissolution of this compound in a co-solvent like DMSO.[7] However, prolonged exposure to heat should be avoided as this compound can be sensitive to heat.[8]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, other methods to improve the aqueous solubility of this compound include pH adjustment to create a more alkaline environment, and the use of complexation agents like cyclodextrins.[9][10] The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Media
  • Symptom: Cloudiness or visible precipitate in the cell culture wells after adding the this compound working solution.

  • Root Cause: The aqueous solubility of this compound has been exceeded upon dilution of the stock solution.

  • Solution Workflow:

    • Verify Stock Solution: Ensure your high-concentration stock in DMSO is fully dissolved before preparing working solutions.

    • Perform Serial Dilutions: Avoid adding a highly concentrated DMSO stock directly to your aqueous medium. Instead, perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium.[7]

    • Control Final DMSO Concentration: Calculate the final percentage of DMSO in your wells and ensure it is below the toxicity threshold for your cell line (generally <0.5%).[4]

    • Solubility Test: If precipitation persists, perform a simple solubility test. Prepare a serial dilution of your compound in your final cell culture medium and visually inspect for precipitation after a short incubation at 37°C.[2] This will help you determine the maximum soluble concentration under your experimental conditions.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability between replicate wells or experiments.

  • Root Cause: This could be due to incomplete dissolution or precipitation of this compound, leading to inconsistent dosing.

  • Solution Workflow:

    • Freshly Prepare Working Solutions: Prepare your final working solutions fresh from a stock solution for each experiment.

    • Vortex Gently: When preparing dilutions, mix thoroughly but gently to avoid damaging components of the cell culture medium.

    • pH Considerations: Be aware that the pH of your cell culture medium can influence the solubility of this compound. Ensure your medium is properly buffered.

Data Presentation

Table 1: Solubility of this compound and its Prodrug in Various Solvents

CompoundSolventTemperatureSolubilityCitations
This compoundWater25°C~0.13 mg/mL[1]
This compoundWater (pH 5.0)Not Specified43 mg/dL (0.43 mg/mL)[1]
This compoundWater (pH 6.0)Not Specified196 mg/dL (1.96 mg/mL)[1]
This compoundWater (pH 7.0)Not Specified1.7 g/dL (17 mg/mL)[1]
This compoundAcetoneNot Specified50 mg/mL[8]
This compoundDMSONot Specified≥ 150 mg/mL[11]
This compound AcetylWaterNot SpecifiedPractically insoluble (~0.07 mg/mL)[7]
This compound AcetylEthanolNot Specified~5.7 mg/mL[7]
This compound AcetylDMSONot Specified≥ 250 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration and volume.

  • Weighing: Carefully weigh the calculated amount of this compound powder.

  • Dissolution:

    • Add the weighed powder to a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO.

    • Vortex the mixture thoroughly until the powder is completely dissolved.

    • If necessary, briefly sonicate the tube in an ultrasonic bath or warm gently to 37°C to aid dissolution.[7]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[11]

Protocol 2: Preparation of a Working Solution by Serial Dilution

This protocol details the preparation of a final working solution of this compound in cell culture medium from a concentrated DMSO stock.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile pipette tips and pipettes

Methodology:

  • Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in either DMSO or your final cell culture medium. For example, to prepare a 10 mM intermediate solution from a 100 mM stock, dilute 10 µL of the stock into 90 µL of medium.

  • Final Dilution:

    • Add a small volume of the intermediate solution to the final volume of pre-warmed cell culture medium while gently mixing. For example, to achieve a final concentration of 100 µM, add 10 µL of the 10 mM intermediate solution to 990 µL of medium.

    • This results in a final DMSO concentration of 0.1%.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow Experimental Workflow: Preparing a this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For each experiment intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate final Prepare Final Dilution in Pre-warmed Medium intermediate->final check Visually Inspect for Precipitation final->check Add to Cells Add to Cells check->Add to Cells

Caption: Workflow for preparing this compound solutions.

Caption: Logical steps for troubleshooting precipitation.

Signaling Pathway: Off-Target Effect of this compound on Endothelin Receptor A (ETA)

Recent research has identified an "off-target" effect of this compound, where it acts as an antagonist of the Endothelin Receptor A (ETA), a G-protein coupled receptor.[11] This inhibition has been shown to interfere with the biogenesis and secretion of small extracellular vesicles (sEVs), particularly in cancer cells, leading to anti-tumor effects.[12][13]

signaling_pathway This compound's Off-Target Effect on ETA Signaling and sEV Secretion cluster_cell Cancer Cell ETA Endothelin Receptor A (ETA) G_protein G-Protein Signaling ETA->G_protein Activates Biogenesis sEV Biogenesis (e.g., ESCRT pathway, Rab27a expression) G_protein->Biogenesis Regulates MVE Multivesicular Endosome (MVE) Biogenesis->MVE Leads to Lysosome Lysosome Biogenesis->Lysosome Degradation (Enhanced by SFX) Fusion MVE Fusion with Plasma Membrane MVE->Fusion sEV Secreted sEVs Fusion->sEV Tumor Microenvironment Tumor Microenvironment sEV->Tumor Microenvironment Modulates SFX This compound SFX->ETA Inhibits Endothelin Endothelin-1 (Agonist) Endothelin->ETA

References

Technical Support Center: Identifying and Mitigating Sulfisoxazole-Induced Cytotoxicity in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with sulfisoxazole-induced cytotoxicity in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound-induced cytotoxicity is primarily mediated by its reactive metabolites. These metabolites can lead to the formation of reactive oxygen species (ROS), causing oxidative stress within the cells.[1][2] This oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis.[1][2]

Q2: I am observing significant cell death in my cultures treated with This compound (B1682709). How can I mitigate this?

A2: To mitigate this compound-induced cytotoxicity, consider co-treatment with an antioxidant such as N-acetylcysteine (NAC). NAC can help replenish intracellular glutathione (B108866) (GSH), a key antioxidant, and directly scavenge ROS, thereby reducing oxidative stress and protecting the cells.

Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent IC50 values can stem from several factors:

  • Compound Precipitation: this compound has limited aqueous solubility and may precipitate in your culture medium, especially at higher concentrations. This can lead to variability in the effective concentration of the compound.

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout.

  • DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration is low (typically <0.5%) and consistent across all wells, as DMSO itself can be cytotoxic.

  • Assay Interference: this compound may interfere with certain assay reagents. For example, it may interact with tetrazolium salts like MTT, leading to inaccurate readings.

Q4: Can this compound interfere with standard cytotoxicity assays like the MTT assay?

A4: Yes, compounds with reducing properties can interfere with the MTT assay by directly reducing the MTT reagent, leading to a false-positive signal for cell viability. It is advisable to run a control plate with this compound in cell-free media to check for any direct reduction of MTT. If interference is observed, consider using an alternative cytotoxicity assay, such as the LDH release assay or a cell counting-based method.

Troubleshooting Guides

Issue 1: Unexpectedly High or Low Cytotoxicity
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect wells for precipitate under a microscope. Prepare fresh serial dilutions for each experiment. Consider using a lower top concentration or a different solvent system if solubility is an issue.A clear solution in the wells and more consistent dose-response curves.
Incorrect Drug Concentration Verify the calculations for your stock solution and dilutions. Use calibrated pipettes and ensure proper mixing at each dilution step.Accurate and reproducible concentrations of this compound in your assays.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to this compound. Confirm the expected sensitivity of your cell line from literature or preliminary dose-response experiments.Establishment of an appropriate concentration range for your specific cell line.
Contamination Regularly check cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing.Healthy cell morphology and growth in control wells, ensuring that observed cytotoxicity is due to the compound.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step Expected Outcome
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting into wells.Consistent cell numbers across all wells, leading to lower variability in assay readouts.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.Reduced variability between replicate wells and more reliable data.
Incomplete Reagent Mixing Ensure thorough but gentle mixing of assay reagents in each well. Avoid introducing bubbles.Uniform distribution of reagents and consistent reaction kinetics in all wells.

Quantitative Data Summary

Compound Cell Line Assay IC50 (µM) Reference
Sulfamethoxazole (B1682508) derivativeMCF-7MTT0.18 - 2.82[2]
Doxorubicin (Reference)MCF-7MTT3.42[2]
Benzimidazole (B57391) derivativeA549Not Specified15.80 µg/mL[4]
Benzimidazole derivativeHepG2Not Specified15.58 µg/mL[4]
Cisplatin (Reference)HepG2Not Specified37.32 µM[4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using LDH Release Assay

This protocol is designed to assess cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Target cells (e.g., HepG2, A549, or MCF-7)

  • Complete cell culture medium

  • This compound

  • DMSO (if required for dissolution)

  • 96-well clear-bottom tissue culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO or an appropriate solvent. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.

  • Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the percentage of cytotoxicity against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Mitigating this compound-Induced Cytotoxicity with N-Acetylcysteine (NAC)

This protocol assesses the protective effect of NAC against this compound-induced cell death.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • N-Acetylcysteine (NAC)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well opaque-walled tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate and incubate for 24 hours.

  • Co-treatment Preparation: Prepare solutions of this compound at various concentrations and a solution of NAC (e.g., 1-5 mM).

  • Cell Treatment: Treat the cells with the following conditions:

    • Vehicle control

    • This compound alone (multiple concentrations)

    • NAC alone

    • This compound and NAC in combination

  • Incubation: Incubate the plate for the desired exposure time.

  • Assay Execution: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Compare the cell viability in the this compound-treated groups with and without NAC to determine the protective effect of NAC.

Protocol 3: Measuring this compound-Induced Mitochondrial ROS using MitoSOX™ Red

This protocol quantifies mitochondrial superoxide (B77818) production, a key indicator of oxidative stress.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • MitoSOX™ Red mitochondrial superoxide indicator

  • HBSS (Hank's Balanced Salt Solution)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound for the desired time in a suitable culture vessel.

  • MitoSOX™ Red Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS. Remove the culture medium from the cells and add the MitoSOX™ Red working solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

    • Flow Cytometry: Trypsinize and resuspend the cells in HBSS for analysis on a flow cytometer to quantify the fluorescence intensity.

  • Data Interpretation: An increase in red fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in mitochondrial superoxide production.

Signaling Pathways and Experimental Workflows

Sulfisoxazole_Cytotoxicity_Pathway cluster_cell Cell This compound This compound Metabolites Reactive Metabolites This compound->Metabolites Metabolism ROS Increased ROS (Oxidative Stress) Metabolites->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) Upregulation Mitochondria->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis NAC N-Acetylcysteine (Mitigation) NAC->ROS Scavenges

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow_IC50 cluster_workflow IC50 Determination Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_this compound Prepare serial dilutions of this compound incubate1->prepare_this compound treat_cells Treat cells with This compound prepare_this compound->treat_cells incubate2 Incubate for exposure time treat_cells->incubate2 ldh_assay Perform LDH release assay incubate2->ldh_assay read_plate Measure absorbance ldh_assay->read_plate analyze_data Calculate % cytotoxicity and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination using an LDH assay.

Mitigation_Workflow cluster_mitigation Mitigation Experiment Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_treatments Prepare this compound and NAC solutions seed_cells->prepare_treatments treat_cells Treat cells with this compound +/- NAC prepare_treatments->treat_cells incubate Incubate for exposure time treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay read_plate Measure luminescence viability_assay->read_plate analyze_data Compare viability between treatment groups read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing the mitigation of cytotoxicity by N-acetylcysteine.

References

Technical Support Center: Strategies to Improve Sulfisoxazole Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfisoxazole (B1682709). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound solutions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the stability of this compound in your experiments.

Observed Issue Potential Cause Recommended Solution
Rapid degradation of this compound in aqueous solution. Inappropriate pH: this compound stability is pH-dependent. Extreme acidic or alkaline conditions can accelerate hydrolysis.Adjust the pH of your solution to a range of 5.0-7.0, where sulfonamides generally exhibit greater stability. Use appropriate buffer systems to maintain the desired pH.
Elevated Temperature: Higher temperatures increase the rate of chemical degradation.Store this compound solutions at recommended temperatures, typically 2-8°C for short-term storage. For long-term storage, consider freezing (-20°C or lower), after confirming that freeze-thaw cycles do not affect stability. Avoid exposing solutions to high temperatures during experimental procedures unless required by the protocol.
Exposure to Light: this compound can be susceptible to photodegradation, especially under UV light.Protect solutions from light by using amber-colored vials or by wrapping containers with aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the this compound molecule.De-gas your solvents before preparing solutions. Consider purging the solution with an inert gas like nitrogen or argon. The addition of antioxidants, such as sodium metabisulfite (B1197395) or ascorbic acid, may be beneficial, but their compatibility and potential for interference with your assay should be evaluated.
Precipitation of this compound from solution. Poor Solubility: this compound has limited aqueous solubility, which is also pH-dependent.Ensure the concentration of this compound does not exceed its solubility at the specific pH and temperature of your solution. The use of co-solvents (e.g., ethanol, propylene (B89431) glycol) or complexing agents like cyclodextrins can enhance solubility.
Change in pH: A shift in the pH of the solution can cause the drug to precipitate if its solubility limit is exceeded at the new pH.Maintain a consistent pH using a suitable buffer system.
Inconsistent analytical results for this compound concentration. Degradation during sample preparation or analysis: Samples may degrade after collection but before analysis, leading to variable results.Minimize the time between sample preparation and analysis. Keep samples on ice or at refrigerated temperatures during processing. Ensure the analytical method itself is not causing degradation (e.g., high temperatures in the autosampler).
Interaction with container material: this compound may adsorb to the surface of certain types of containers.Use high-quality, inert containers (e.g., borosilicate glass or polypropylene). Evaluate for potential adsorption by running control experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound in solution are hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: This involves the cleavage of the sulfonamide bond (S-N), particularly under strong acidic or alkaline conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the breakdown of the molecule.

  • Oxidation: The aromatic amine group and the sulfonamide group are susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Generally, sulfonamides exhibit a U-shaped pH-rate profile, with maximum stability in the slightly acidic to neutral pH range (approximately pH 5-7). In highly acidic or alkaline solutions, the rate of hydrolysis increases.

Q3: What is the impact of temperature on this compound stability?

A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. The relationship between temperature and the degradation rate constant often follows the Arrhenius equation. It is crucial to control the temperature during storage and experiments to ensure the stability of this compound solutions.

Q4: How can I improve the aqueous solubility and stability of this compound simultaneously?

A4: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or β-cyclodextrin (β-CD), is an effective strategy to enhance both the aqueous solubility and stability of this compound. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin (B1172386) cavity, which protects it from degradative environmental factors like hydrolysis and oxidation.

Q5: Are there any known excipient incompatibilities with this compound?

A5: While specific comprehensive compatibility studies for this compound with a wide range of excipients are not extensively published, general incompatibilities for sulfonamides should be considered. The primary amine group of this compound can react with reducing sugars (e.g., lactose) via the Maillard reaction, leading to discoloration and degradation. Additionally, interactions with certain metal ions that can catalyze oxidation should be considered. It is always recommended to perform compatibility studies with your specific formulation excipients.

Data Presentation

The following tables summarize quantitative data on the stability of sulfonamides. Please note that much of the available detailed kinetic data is for sulfamethoxazole (B1682508), a structurally similar sulfonamide. This data can be used as a reasonable estimate for this compound, but experimental verification is recommended.

Table 1: Effect of pH and Temperature on the Pseudo-First-Order Degradation Rate Constant (k) of Sulfamethoxazole in Aqueous Solution

pHTemperature (°C)k (x 10⁻³ hr⁻¹)
3501.8
3705.2
5500.8
5702.5
7501.2
7703.8
9502.1
9706.5

Data extrapolated from studies on sulfamethoxazole and should be considered as an approximation for this compound.

Table 2: Enhancement of Sulfamethoxazole Half-Life (t₁/₂) through Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) under Oxidative Stress

HP-β-CD Concentration (% w/v)Half-life (t₁/₂) of Sulfamethoxazole (hours)
077
1150
5420
10750
15910

This data for sulfamethoxazole illustrates the significant stabilizing effect of cyclodextrin complexation, a principle that is applicable to this compound.[1]

Experimental Protocols

Protocol 1: General Stability Study of this compound in Solution

Objective: To determine the degradation kinetics of this compound under specific pH, temperature, and light conditions.

Materials:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Buffer salts (e.g., phosphate, acetate)

  • Calibrated pH meter

  • Temperature-controlled incubator/oven

  • Photostability chamber (optional)

  • HPLC system with UV detector

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9).

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Preparation of Working Solutions: Dilute the stock solution with the respective buffer solutions to achieve the desired final concentration of this compound.

  • Incubation:

    • Temperature Stability: Aliquot the working solutions into amber vials and place them in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).

    • Photostability: Expose a set of samples in clear vials to a controlled light source as per ICH Q1B guidelines, while keeping a set of control samples wrapped in aluminum foil in the same location.

  • Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours). Immediately quench any further degradation by cooling the sample or adding a quenching agent if necessary, and store at -20°C until analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the linear regression will give the pseudo-first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C) for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using an appropriate analytical technique (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and identify the degradation products.

Visualizations

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Oxidants Oxidizing Agents Oxidants->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Cleavage of S-N bond Photodegradation->Degradation_Products Molecular rearrangement Oxidation->Degradation_Products Modification of amine group This compound This compound in Solution This compound->Hydrolysis This compound->Photodegradation This compound->Oxidation

Caption: Factors and pathways influencing this compound degradation.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions in Buffers Prep_Stock->Prep_Working Incubate Incubate under Controlled Conditions (Temp, pH, Light) Prep_Working->Incubate Sampling Sample at Time Intervals Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis (Kinetics, Half-life) HPLC->Data_Analysis

Caption: Workflow for a this compound stability study.

References

dealing with inconsistent results in sulfisoxazole MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in sulfisoxazole (B1682709) Minimum Inhibitory Concentration (MIC) assays.

Troubleshooting Guides

Issue 1: Inconsistent or Unreliable MIC Values

You are observing significant well-to-well or day-to-day variability in your this compound MIC results for the same bacterial strain.

Troubleshooting Workflow

G cluster_solutions start Inconsistent MIC Results Observed qc_check Review Quality Control (QC) Data (e.g., E. coli ATCC® 25922™) start->qc_check out_of_range QC Results Out of Range? qc_check->out_of_range inoculum_prep Verify Inoculum Preparation inoculum_issue Inoculum Density Incorrect? inoculum_prep->inoculum_issue media_check Check Growth Medium (Thymidine Interference) media_issue High Thymidine (B127349) Content? media_check->media_issue incubation_check Verify Incubation Conditions (Temperature & Time) incubation_issue Incorrect Temp/Time? incubation_check->incubation_issue reading_tech Review Plate Reading Technique reading_issue Inconsistent Reading? reading_tech->reading_issue out_of_range->inoculum_prep No stop_patient STOP! Patient/Test results are invalid. Investigate QC failure. out_of_range->stop_patient Yes inoculum_issue->media_check No adjust_inoculum Re-standardize inoculum to 0.5 McFarland standard. inoculum_issue->adjust_inoculum Yes media_issue->incubation_check No address_thymidine Use thymidine-low medium or add thymidine phosphorylase. media_issue->address_thymidine Yes incubation_issue->reading_tech No correct_incubation Calibrate incubator. Ensure 16-20 hours incubation. incubation_issue->correct_incubation Yes standardize_reading Read endpoint as ≥80% growth inhibition. Ignore faint/hazy growth. reading_issue->standardize_reading Yes

Troubleshooting workflow for inconsistent MIC results.

Detailed Steps:

  • Review Quality Control (QC) Data: Always check the MIC values for your QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™) first. If QC results are outside the acceptable ranges, all other results from that assay run are invalid.[1]

  • Verify Inoculum Preparation: The bacterial inoculum density is critical. An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low MICs.[1]

    • Action: Ensure the inoculum turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final target inoculum in the wells.

  • Check Incubation Conditions: Suboptimal temperature or incubation time can significantly affect bacterial growth and, consequently, MIC values.

    • Action: Verify that the incubator is calibrated and maintains a constant temperature of 35°C ± 2°C. For most non-fastidious organisms, incubation should be for 16-20 hours.[1]

  • Assess Media Composition: This is a critical step for sulfonamides. See "Issue 2: Falsely High MICs or Suspected False Resistance" for a detailed explanation of thymidine interference.

  • Standardize Plate Reading: Inconsistent interpretation of the growth endpoint is a common source of variability.

    • Action: The MIC is the lowest concentration of this compound that shows no visible growth. For sulfonamides, it is often recommended to read the endpoint as the concentration that causes at least 80% inhibition of growth compared to the positive control well. Faint haziness or a single pinpoint button at the bottom of the well should be disregarded.

Issue 2: Falsely High MICs or Suspected False Resistance

Your results indicate resistance to this compound, but this finding is unexpected or inconsistent with other data.

Primary Cause: Thymidine Interference

This compound works by inhibiting the bacterial folic acid synthesis pathway.[2] However, if the growth medium contains excessive amounts of thymidine, bacteria can bypass this inhibition and utilize the exogenous thymidine to synthesize nucleic acids, leading to growth even in the presence of the drug.[1][3][4] This results in falsely elevated MIC values.

Signaling Pathway and Drug Action

G cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Action & Resistance PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Purines, Pyrimidines, Nucleic Acids Tetrahydrofolic_Acid->Nucleic_Acids Essential for Synthesis This compound This compound This compound->Dihydropteroate Competitively Inhibits Thymidine Exogenous Thymidine (from Media) Thymidine->Nucleic_Acids Bypass Pathway

This compound mechanism and thymidine bypass.

Troubleshooting Steps for False Resistance:

  • Evaluate the Mueller-Hinton Broth/Agar (B569324) (MHB/MHA) Lot: Not all batches of MHB/MHA have sufficiently low levels of thymidine.

    • Action: Perform a QC test on the current lot of media using Enterococcus faecalis ATCC® 29212. A satisfactory lot will produce a distinct zone of inhibition (≥20 mm) around a trimethoprim-sulfamethoxazole disk, which should be essentially free of hazy growth.[1][4]

  • Use Thymidine-Deficient Media: If the current media lot fails QC, switch to a lot that is certified to have low levels of thymidine and thymine.

  • Supplement the Medium: An alternative is to add thymidine phosphorylase to the medium, which degrades the interfering thymidine. Lysed horse blood is a common source of this enzyme and can be added to the medium.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended medium for this compound MIC testing? A: Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the standard media recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI). However, it is crucial that the medium has a low content of thymidine and thymine, as these substances can antagonize the activity of sulfonamides.[4]

Q2: Which Quality Control (QC) strains should I use? A: Standard QC strains for antimicrobial susceptibility testing should be used. For non-fastidious organisms, these typically include:

  • Escherichia coli ATCC® 25922

  • Staphylococcus aureus ATCC® 25923

  • Enterococcus faecalis ATCC® 29212 (especially for checking media for thymidine content)[1][4]

Q3: Where can I find the acceptable QC ranges for this compound? A: The acceptable QC ranges are published in the CLSI M100 documents. These ranges are specific to the QC strain and the testing method (e.g., broth microdilution). It is essential to refer to the latest version of the CLSI M100 supplement for the most current ranges.

Q4: How should I interpret the MIC result? A: The MIC value is compared to established clinical breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints are organism-specific and are also found in the CLSI M100 documents.

Q5: What does a "trailing" or "hazy" growth endpoint mean, and how should I read it? A: Trailing is the phenomenon where reduced, but still visible, growth is observed over a range of concentrations. For sulfonamides, it is recommended to disregard faint, hazy growth and to determine the MIC at the lowest concentration that shows ≥80% reduction in growth compared to the growth control well.

Quantitative Data

Table 1: CLSI MIC Interpretive Criteria for this compound

(Note: Breakpoints can vary by organism group and specimen source. This table provides an example based on available CLSI guidelines.)

Organism GroupSpecimen SourceMIC (µg/mL) Breakpoints
Susceptible
Certain non-fastidious organismsUrinary tract isolates≤ 256

Source: Based on CLSI M100 guidelines.[1]

Table 2: Example Quality Control (QC) Ranges for this compound

(Note: These are example ranges. Always refer to the current CLSI M100 document for the official, up-to-date QC ranges for your specific testing conditions.)

Quality Control StrainMethodAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922Broth MicrodilutionRefer to current CLSI M100 Table 5A-1
Staphylococcus aureus ATCC® 29213Broth MicrodilutionRefer to current CLSI M100 Table 5A-1

Source: Based on CLSI M100 guidelines.[5]

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M07 guidelines for broth microdilution.

1. Materials

  • This compound analytical standard

  • Appropriate solvent for this compound stock solution

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low thymidine/thymine content

  • Bacterial isolates and QC strains (e.g., E. coli ATCC® 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipettes

2. Inoculum Preparation

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube of sterile saline or broth.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This can be done visually or using a photometer.

  • Within 15 minutes of standardization, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well before adding the inoculum should be 50 µL (or 100 µL depending on the specific lab protocol). The concentrations should bracket the expected MIC and relevant QC ranges.

  • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

4. Inoculation and Incubation

  • Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well (except the negative control).

  • The final volume in each well should be 100 µL (or 200 µL).

  • Seal the plates or place them in a container to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading Results

  • Examine the negative control well for any signs of contamination.

  • Examine the positive control well for adequate bacterial growth.

  • Determine the MIC by visually identifying the lowest concentration of this compound that shows no visible growth (or ≥80% growth inhibition). A plate reader can also be used to measure optical density.

Workflow for Broth Microdilution

G start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute to Final Concentration (~5 x 10^5 CFU/mL) prep_inoculum->dilute_inoculum add_inoculum Inoculate plate with diluted bacterial suspension dilute_inoculum->add_inoculum prep_plate Prepare 96-well plate with serial dilutions of this compound prep_plate->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Report MIC Value read_mic->end

References

Technical Support Center: Optimizing Sulfisoxazole Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with sulfisoxazole (B1682709) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in mammalian cells?

A1: While traditionally known as an antibiotic that inhibits dihydropteroate (B1496061) synthase in bacteria, in mammalian cells, this compound has been identified as an antagonist of the endothelin receptor A (ETA).[1][2][3] This off-target effect can lead to the inhibition of small extracellular vesicle (sEV) secretion and downstream signaling pathways involved in cell proliferation and metastasis.[1][2]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: A common starting concentration range for this compound in cancer cell lines is 0-100 µM.[1] However, the optimal concentration is highly dependent on the cell line and the biological endpoint being measured. It is always recommended to perform a dose-response experiment to determine the IC50 for your specific experimental conditions.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time will vary based on the cell type and the specific assay. For signaling pathway modulation, effects can be observed in as little as 6 to 24 hours.[1] For cytotoxicity or apoptosis assays, longer incubation times of 24 to 72 hours are common.[4] A time-course experiment is essential to determine the ideal duration for your experiment.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[5][6] Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in DMSO.[5] Aliquot and store at -20°C for short-term use or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue 1: No Observable Effect of this compound
Possible Cause Recommended Solution
Suboptimal Incubation Time The incubation period may be too short to induce a measurable response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your specific endpoint (e.g., cytotoxicity, apoptosis, cell cycle arrest).
Insufficient Concentration The concentration of this compound may be too low for your cell line. Conduct a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value.
Cell Line Resistance The target cell line may have intrinsic resistance to ETA antagonists or possess efficient drug efflux mechanisms. Confirm the expression of Endothelin Receptor A (ETA) in your cell line. Consider using a positive control cell line known to be sensitive to this compound or other ETA antagonists.
Drug Degradation This compound may be unstable in the cell culture medium over extended periods. Prepare fresh working solutions for each experiment and minimize exposure to light.
Issue 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Cell Seeding Uneven cell numbers across wells can lead to variable results. Ensure a homogeneous cell suspension before seeding and use calibrated pipettes for accuracy.
Edge Effects Wells on the perimeter of the microplate can be susceptible to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.
Compound Precipitation This compound may precipitate in the culture medium, especially at higher concentrations.[7] Visually inspect wells for any precipitate. If observed, refer to the troubleshooting guide for compound precipitation below.
Issue 3: Compound Precipitation in Cell Culture Media
Possible Cause Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility in the aqueous medium. Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[7]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing.[7]
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[7]
Issue 4: Interference with Assays
Possible Cause Recommended Solution
Autofluorescence This compound, like many small molecules, has the potential to be autofluorescent, which can interfere with fluorescence-based assays.[8] Run a control with this compound in cell-free media to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Light Absorbance Colored compounds can interfere with absorbance-based assays (e.g., MTT, XTT).[8] Include a control with this compound in media without cells to measure its absorbance and subtract this background from your experimental values.
Interaction with Assay Reagents This compound may directly interact with assay components (e.g., luciferase, fluorescent dyes).[9][10] Test the effect of this compound on the assay reagents in a cell-free system to rule out direct interference.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time using a Time-Course Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and ensures they are in a healthy state. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock in complete cell culture medium to the desired final concentration (e.g., the approximate IC50 if known, or a concentration in the range of 10-100 µM as a starting point).

  • Treatment: Remove the old medium and add the medium containing this compound. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control. The optimal incubation time will be the point at which a significant and reproducible cytotoxic effect is observed.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Treatment and Preparation:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the desired concentrations of this compound or vehicle control for the determined optimal incubation time (e.g., 24, 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

  • Fixation:

    • Wash the harvested cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.

    • Incubate on ice for at least 30 minutes.[11]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.[11]

    • Incubate in the dark at room temperature for 15-30 minutes.[11]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Gate out debris and aggregates based on forward and side scatter.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection using a Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with a range of this compound concentrations for various time points (e.g., 12, 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Caspase-3/7 Reagent Addition:

    • At the end of each incubation period, add a luminescent or fluorescent caspase-3/7 reagent to each well according to the manufacturer's instructions.[4][12][13]

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes to 2 hours), protected from light.[13]

  • Data Acquisition:

    • Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity. Plot the activity against time and concentration to identify the optimal conditions for apoptosis induction.

Signaling Pathways and Workflows

sulfisoxazole_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound eta_receptor Endothelin Receptor A (ETA) This compound->eta_receptor Inhibits endothelin1 Endothelin-1 endothelin1->eta_receptor Activates g_protein G-protein Signaling eta_receptor->g_protein Activates sEV_biogenesis sEV Biogenesis & Secretion (e.g., RAB27A, RAB5, RAB7) g_protein->sEV_biogenesis Promotes cell_proliferation Cell Proliferation sEV_biogenesis->cell_proliferation Contributes to metastasis Metastasis sEV_biogenesis->metastasis Contributes to

Caption: this compound's off-target signaling pathway in mammalian cells.

experimental_workflow start Start: Define Experimental Goal dose_response 1. Dose-Response Experiment (e.g., 24h, 48h, 72h) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 time_course 2. Time-Course Experiment (using IC50 concentration) determine_ic50->time_course determine_optimal_time Determine Optimal Incubation Time time_course->determine_optimal_time definitive_experiment 3. Definitive Experiment (using optimal dose and time) determine_optimal_time->definitive_experiment data_analysis Data Analysis and Interpretation definitive_experiment->data_analysis end End data_analysis->end

References

Technical Support Center: Controlling for Sulfisoxazole Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability of sulfisoxazole (B1682709) in long-term in vitro experiments. Below are troubleshooting guides and frequently asked questions to help ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a diminishing effect of this compound in my multi-day cell culture experiment. What could be the cause?

A1: A diminishing effect of this compound over time is likely due to its degradation in the experimental medium.[1] this compound is known to be sensitive to light and unstable in alkaline solutions.[2] The physiological pH of most cell culture media (typically pH 7.2-7.4) can contribute to its gradual breakdown. Other potential, though less likely, causes include cellular metabolism of the compound or its adsorption to labware.[1]

Q2: What are the primary factors that influence this compound degradation in an experimental setting?

A2: The main factors are pH, light, and temperature. This compound is more stable in acidic conditions and its degradation can be accelerated in alkaline environments.[2][3] It is also sensitive to light, particularly UV light, which can cause photolysis.[2][4] While generally stable at room temperature and recommended to be stored at 2-8°C, prolonged incubation at 37°C in cell culture can increase the degradation rate.[5][6][7]

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize degradation, it is recommended to prepare fresh this compound-containing media for each medium change.[1] If the experimental design allows, replenishing the medium every 24-48 hours can help maintain a more consistent concentration.[4] Additionally, protect your stock solutions and experimental plates from light by using amber vials or covering them with aluminum foil.[4][8]

Q4: What are the known degradation products of this compound, and are they biologically active?

A4: One of the common degradation products of this compound and other similar sulfonamides through photolysis is sulfanilic acid.[9] Other degradation pathways, such as oxidation, can lead to various transformation products.[10][11] The biological activity of these degradation products can vary, and some may have unintended effects on your experimental system or even exhibit toxicity.[10][12] Therefore, controlling for the degradation of the parent compound is crucial.

Q5: Should I be concerned about my DMSO stock solution of this compound degrading?

A5: A color change, such as yellowing, in your DMSO stock solution is a visual indicator of potential degradation and it should not be used.[4] To ensure the stability of your stock solution, store it in small, single-use aliquots at -80°C, protected from light and moisture.[4] Use high-purity, anhydrous DMSO to prepare the stock solution, as water can facilitate degradation.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between experimental replicates. Inconsistent degradation of this compound due to variations in light exposure or incubation time.Standardize all experimental procedures. Ensure all plates are incubated for the same duration and receive the same level of light exposure. Use a positive control with a known stable compound to assess assay variability.
Complete loss of this compound activity, even at high concentrations. The compound is highly unstable in the experimental medium.[1]Conduct a stability study of this compound in your specific cell culture medium over the time course of your experiment using HPLC or LC-MS/MS.[1] Consider replenishing the medium with fresh compound more frequently.
Precipitate formation in the cell culture medium. The solubility of this compound in the medium is limited and may decrease over time as the solvent evaporates or due to interactions with media components.Visually inspect the medium under a microscope for any precipitate. If observed, you may need to lower the working concentration of this compound or explore the use of a different solvent or formulation.
Cell stress or death at all tested concentrations. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is non-toxic for your cell line (typically <0.5% for DMSO).[1] Always include a vehicle control (medium with solvent only) to assess solvent toxicity.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.[1]

Materials:

  • This compound

  • Your specific cell culture medium

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into sterile microcentrifuge tubes, with one tube for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one tube from the incubator.

  • Immediately analyze the sample via HPLC or LC-MS/MS to determine the concentration of the parent this compound compound.[1]

  • Compare the concentration at each time point to the initial concentration at time 0 to calculate the percentage of compound remaining.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in experimental samples. This method is adapted from established procedures for analyzing this compound.[13]

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., µBondapak C18)

  • Acetonitrile (B52724) (HPLC grade)

  • Acetic acid (glacial)

  • Ultrapure water

  • This compound standard

  • Sulfabenzamide (internal standard)

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, acetic acid, and water in a ratio of 22.5:1:76.5 (v/v/v).[13]

  • Standard Preparation: Prepare a stock solution of this compound and an internal standard (sulfabenzamide) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Collect your experimental samples and, if necessary, perform a sample clean-up (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interfering components. Add the internal standard to each sample.

  • HPLC Analysis:

    • Set the flow rate to a suitable value (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to 254 nm.[13]

    • Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in your samples by using the regression equation from the calibration curve.

Visualizations

This compound Degradation Pathways

This compound This compound Photolysis Photolysis This compound->Photolysis Light Oxidation Oxidation This compound->Oxidation O2, Metals Hydrolysis Hydrolysis This compound->Hydrolysis H2O (alkaline pH) Sulfanilic_Acid Sulfanilic Acid Photolysis->Sulfanilic_Acid Other_Products Other Transformation Products Oxidation->Other_Products Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solution Prepare this compound in Media Aliquoting Aliquot for Time Points Prep_Solution->Aliquoting Incubate Incubate at 37°C, 5% CO2 Aliquoting->Incubate Time_Points Collect Samples at t=0, 8, 24, 48, 72h Incubate->Time_Points Analysis HPLC or LC-MS/MS Analysis Time_Points->Analysis Quantification Quantify Remaining Compound Analysis->Quantification

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects of sulfisoxazole (B1682709) in their experiments.

Frequently Asked Questions (FAQs)

Q1: My non-bacterial cells are showing a phenotypic change after treatment with this compound, which should primarily target dihydropteroate (B1496061) synthase (DHPS) in bacteria. What could be the cause?

A1: While this compound's primary mechanism of action is the inhibition of bacterial DHPS, it is also known to have off-target effects in mammalian cells.[1] A significant off-target interaction is its role as an antagonist of the endothelin receptor A (ETA), a G protein-coupled receptor involved in various physiological processes, including vasoconstriction and cell proliferation.[2] This antagonism can lead to unexpected phenotypic changes in your cell-based assays.

Q2: I am observing a decrease in cancer cell proliferation, migration, or invasion in my in vitro model after this compound treatment, which is inconsistent with its known antibacterial function. How can I explain this?

A2: The anti-cancer effects of this compound are likely due to its off-target antagonism of the endothelin receptor A (ETA).[2][3] Activation of ETA by its ligand, endothelin-1 (B181129) (ET-1), can promote cancer progression.[2] By blocking this interaction, this compound can inhibit downstream signaling pathways that are crucial for cancer cell proliferation and metastasis.[2][4] One key mechanism is the inhibition of the secretion of small extracellular vesicles (sEVs), or exosomes, which play a role in intercellular communication and promoting a favorable tumor microenvironment.[2][3]

Q3: My experimental results with this compound are not reproducible. What are some common factors that could be causing this variability?

A3: Inconsistent results in cell-based assays with this compound can stem from several factors:

  • Cell Line Specificity: The expression levels of the off-target receptor, ETA, can vary significantly between different cell lines. This will directly impact the observed potency of this compound's off-target effects.

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitation or degradation of the compound can lead to variable effective concentrations.

  • Assay Conditions: Factors such as cell density, passage number, and incubation time can all influence the cellular response to treatment. Standardizing these parameters across experiments is crucial for reproducibility.

  • Presence of Endothelin-1 (ET-1) in Serum: If you are using serum-containing media, the presence of ET-1 can activate ETA and compete with this compound, leading to variability in the observed antagonistic effects. Consider using serum-free media or charcoal-stripped serum to minimize this variable.

Q4: I suspect this compound is acting as an antagonist at a receptor in my cells, but the expected downstream signaling is not what I observe. How can I troubleshoot this?

A4: This could be a case of biased agonism or inverse agonism, where the antagonist (this compound) doesn't just block the endogenous ligand but stabilizes the receptor in a specific conformation, leading to unique downstream signaling events. It is also possible that the observed phenotype is a result of the inhibition of the basal (ligand-independent) activity of a constitutively active receptor.[5][6][7][8] To investigate this, you can:

  • Measure Basal Activity: Assess the basal activity of the suspected receptor in the absence of any ligand.

  • Compare with a Neutral Antagonist: If available, compare the effects of this compound with a known neutral antagonist for the same receptor. A neutral antagonist will block the effects of an agonist but will not affect the basal activity of the receptor.[5]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary off-target, the endothelin receptors A and B.

TargetIC50
Endothelin Receptor A (ETA)0.60 µM (600 nM)
Endothelin Receptor B (ETB)22 µM (22000 nM)

Experimental Protocols

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the endothelin A receptor (ETA).

Methodology: This protocol is a competitive radioligand binding assay.

Materials:

  • Cell line expressing ETA (e.g., A10 cells)

  • Membrane preparation from ETA-expressing cells

  • Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)

  • Unlabeled endothelin-1 (for determining non-specific binding)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from the ETA-expressing cell line by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • A fixed concentration of [¹²⁵I]-ET-1

    • Increasing concentrations of this compound (or unlabeled ET-1 for the control curve)

    • Membrane preparation

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1.

Quantification of Cancer Cell Exosome Secretion

Objective: To determine the effect of this compound on the secretion of exosomes from cancer cells.

Methodology: This protocol involves the isolation and quantification of exosomes from cell culture supernatant.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Exosome isolation reagent or ultracentrifugation equipment

  • Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)

  • BCA protein assay kit

  • Antibodies for exosome markers (e.g., CD63, CD81) for Western blotting

Procedure:

  • Cell Culture and Treatment: Culture the cancer cells to a desired confluency and then treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatant and perform a series of low-speed centrifugations to remove cells and cellular debris.

  • Exosome Isolation: Isolate exosomes from the cleared supernatant using either a commercially available exosome isolation reagent (following the manufacturer's protocol) or by ultracentrifugation.

  • Exosome Quantification (NTA): Resuspend the exosome pellet in PBS. Analyze the size distribution and concentration of the particles using an NTA instrument.

  • Protein Quantification: Lyse the isolated exosomes and determine the total protein concentration using a BCA assay.

  • Western Blotting (Optional but Recommended): Confirm the presence of exosomal markers (e.g., CD63, CD81) in your isolated samples by Western blotting to validate the purity of the exosome preparation.

  • Data Analysis: Compare the number of secreted particles (from NTA) and the total exosomal protein concentration (from BCA assay) between the this compound-treated and control groups.

Visualizations

sulfisoxazole_off_target_workflow cluster_observation Initial Observation cluster_hypothesis Hypothesis Generation cluster_investigation Experimental Investigation cluster_confirmation Confirmation A Unexpected Phenotypic Change in Mammalian Cells B This compound has Off-Target Effects A->B Leads to C Receptor Binding Assay (e.g., for ETA) B->C Test with D Functional Cell-Based Assay (e.g., Exosome Secretion) B->D Test with E Signaling Pathway Analysis (e.g., Western Blot for p-ERK) B->E Test with F Confirmation of Off-Target Interaction and Mechanism C->F D->F E->F

Caption: Troubleshooting workflow for unexpected this compound effects.

eta_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETA Endothelin Receptor A (ETA) ET1->ETA activates Gq Gq protein ETA->Gq This compound This compound This compound->ETA inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Exosome Exosome Biogenesis & Secretion ERK->Exosome Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: ETA signaling pathway and this compound's inhibitory effect.

logical_relationship cluster_investigation Experimental Validation A Observed Effect: Decreased Cancer Cell Proliferation/Metastasis B Potential Cause 1: On-Target Antibacterial Effect (Unlikely in sterile culture) A->B Rule out C Potential Cause 2: Off-Target Cytotoxicity A->C Investigate D Potential Cause 3: Specific Off-Target Signaling (e.g., ETA antagonism) A->D Investigate E Cell Viability Assay (e.g., MTT, LDH) C->E F Receptor Binding Assay D->F G Downstream Signaling Analysis (e.g., Western Blot) D->G H Knockdown/Knockout of Putative Off-Target D->H

Caption: Logical relationships in troubleshooting this compound's anti-cancer effects.

References

Technical Support Center: Improving the Reproducibility of Sulfisoxazole Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfisoxazole (B1682709) Synergy Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro synergy experiments, thereby enhancing the reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of synergistic action between this compound and its common partner agents?

A1: this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. It mimics the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, thereby blocking the synthesis of dihydrofolic acid.[1][2] The classic synergistic partner for this compound is trimethoprim. Trimethoprim inhibits a subsequent step in the same pathway by blocking the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to tetrahydrofolic acid.[1] This sequential blockade of a vital metabolic pathway results in a bactericidal effect that is greater than the sum of the effects of each drug alone.[3] More recent research suggests that the synergy is also driven by a mutual potentiation, where a metabolic feedback loop involving tetrahydrofolate (THF) allows each drug to enhance the activity of the other.

Q2: What are the most common methods for testing the synergistic effect of this compound with other antibiotics?

A2: The two most widely used methods for in vitro synergy testing are the checkerboard assay and the time-kill curve analysis.[4] The checkerboard method is a microdilution technique that allows for the testing of numerous combinations of two drugs at different concentrations to determine the Fractional Inhibitory Concentration (FIC) index.[5][6] The time-kill curve analysis provides a dynamic view of antibacterial activity over time and can differentiate between bactericidal and bacteriostatic effects.[4]

Q3: How is the Fractional Inhibitory Concentration (FIC) index calculated and interpreted in a checkerboard assay?

A3: The FIC index is calculated to quantify the nature of the interaction between two antimicrobial agents.[6] The calculation is as follows:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

The interpretation of the FICI can vary slightly between different standards, but a commonly accepted interpretation is presented in the table below.[7][8][9]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Q4: Why is standardization important in antimicrobial susceptibility and synergy testing?

A4: Standardization of antimicrobial susceptibility testing methods is crucial for ensuring that results are reproducible and comparable across different laboratories.[10] Without standardized procedures for factors like inoculum preparation, media composition, and incubation conditions, significant variability can arise, making it difficult to interpret and compare synergy study outcomes. Adherence to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) is essential for generating reliable data.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound synergy experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values in checkerboard assays.

  • Question: My MIC values for this compound, and consequently the FIC indices, are varying between experiments. What could be the cause?

  • Answer: Inconsistent MIC values are a common challenge in synergy studies. Several factors could be contributing to this variability:

Potential CauseRecommended Solution
Inconsistent Inoculum Density The density of the bacterial inoculum is a critical parameter. Ensure a standardized inoculum is prepared for each experiment, typically adjusted to a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11] Use a spectrophotometer to verify the turbidity of the bacterial suspension.
This compound Solubility and Crystallization This compound has limited aqueous solubility that is pH-dependent.[12][13] If the drug precipitates in the wells, the effective concentration will be lower and variable.[14] Prepare stock solutions in a suitable solvent like DMSO and then dilute them into the broth medium. Be mindful of the final solvent concentration, as it can impact bacterial growth. Visually inspect the wells for any signs of precipitation before and after incubation.
Pipetting Errors Inaccurate pipetting can lead to significant variations in drug concentrations. Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Using reverse pipetting for viscous solutions can also improve accuracy.[11]
Edge Effects in Microtiter Plates Evaporation from the outer wells of a microtiter plate can concentrate the antibiotics and affect bacterial growth. To mitigate this, fill the peripheral wells with sterile broth or water and do not use them for experimental data points.[11]
Subjective Interpretation of Growth Visual determination of bacterial growth can be subjective. For a more quantitative and objective endpoint, use a microplate reader to measure the optical density (OD) at 600 nm.[11]

Issue 2: Difficulty in interpreting the results of a time-kill curve.

  • Question: I am observing bacterial regrowth after an initial killing phase in my time-kill experiments. How should I interpret this?

  • Answer: Bacterial regrowth is a common phenomenon in time-kill assays and can complicate interpretation. Here are some potential causes and solutions:

Potential CauseRecommended Solution
Bacterial Regrowth Regrowth after an initial decline in bacterial count can be due to the degradation of the antibiotic over the 24-hour incubation period or the selection of a resistant subpopulation.[10] Ensure that the antibiotic concentrations are stable throughout the experiment. When analyzing the data, consider the entire curve, not just a single time point. Modeling the data can provide a better understanding of the killing and regrowth dynamics.
"Skipped Wells" or Paradoxical Growth Occasionally, bacterial growth is observed at higher antibiotic concentrations while being inhibited at lower concentrations. This can be an artifact of the experimental setup or a complex biological response.[10] Repeat the experiment, ensuring accurate dilutions and uniform plating.
Inadequate Sampling Time Points Infrequent sampling may miss important dynamics of the antimicrobial interaction. For a comprehensive analysis, include multiple time points, such as 0, 2, 4, 8, 12, and 24 hours.[11]

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the steps for performing a checkerboard assay to determine the FIC index.

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration that is a multiple (e.g., 10x) of the highest desired concentration to be tested.

  • Prepare Microtiter Plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions:

    • Add 50 µL of the this compound stock solution to the first well of each row and perform serial two-fold dilutions along the rows.

    • Add 50 µL of the partner antibiotic's stock solution to the first well of each column and perform serial two-fold dilutions down the columns.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include wells with bacteria and no antibiotics (growth control) and wells with media alone (sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate FIC Index: Calculate the FIC index for each well that shows no growth to determine the nature of the interaction.

Time-Kill Curve Assay Protocol

This protocol describes the procedure for a time-kill curve assay.

  • Prepare Test Tubes: Prepare tubes containing MHB with the following conditions:

    • No antibiotic (growth control)

    • This compound alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Partner antibiotic alone (at a specific concentration)

    • Combination of this compound and the partner antibiotic (at the same concentrations as the individual drugs)

  • Inoculum Preparation: Prepare a bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in each tube.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[11]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[4] Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[4]

Data Presentation

Table 1: Example Checkerboard Assay Results for this compound and Trimethoprim against E. coli

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 6416\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Trimethoprim 20.5

Table 2: Example Time-Kill Assay Data for this compound and Trimethoprim against E. coli

TreatmentLog10 CFU/mL at Time (hours)
0 4 8 12 24
Growth Control 5.76.88.28.99.1
This compound (1x MIC) 5.75.55.35.45.6
Trimethoprim (1x MIC) 5.75.45.15.05.2
Combination 5.74.23.1<2.0<2.0

Mandatory Visualizations

Synergy_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF_acid Dihydrofolic Acid DHPS->DHF_acid DHFR Dihydrofolate Reductase (DHFR) DHF_acid->DHFR THF_acid Tetrahydrofolic Acid DHFR->THF_acid Nucleic_Acids Nucleic Acid Synthesis THF_acid->Nucleic_Acids This compound This compound This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Synergistic mechanism of this compound and Trimethoprim.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_A Prepare Drug A Stock Solution dilute_A Serial Dilute Drug A (Horizontally) stock_A->dilute_A stock_B Prepare Drug B Stock Solution dilute_B Serial Dilute Drug B (Vertically) stock_B->dilute_B inoculum Prepare 0.5 McFarland Bacterial Inoculum add_inoculum Inoculate Plate inoculum->add_inoculum plate_prep Add Broth to 96-Well Plate plate_prep->dilute_A plate_prep->dilute_B dilute_A->add_inoculum dilute_B->add_inoculum incubate Incubate 18-24h at 37°C add_inoculum->incubate read_plate Read MIC (Visually or OD) incubate->read_plate calc_fic Calculate FIC Index read_plate->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for a checkerboard synergy assay.

TimeKill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tubes Prepare Tubes with Drugs & Broth inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate_shake Incubate with Shaking at 37°C inoculate->incubate_shake sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate_shake->sampling serial_dilute Serial Dilute Samples sampling->serial_dilute plate_count Plate and Count CFUs serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data interpret_curve Interpret Synergy/ Bactericidal Activity plot_data->interpret_curve

Caption: Workflow for a time-kill curve synergy assay.

References

Technical Support Center: Managing pH Effects on Sulfisoxazole In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the effects of pH during in vitro experiments with sulfisoxazole (B1682709).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how is it affected by pH?

A1: this compound is a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS), a bacterial enzyme essential for the synthesis of dihydrofolic acid.[1][2] It acts as a structural analog of para-aminobenzoic acid (PABA), competing with it for the enzyme's active site.[2][3][4] This inhibition halts the production of folic acid, which is necessary for bacterial DNA and protein synthesis, leading to a bacteriostatic effect.[3][4] The activity of sulfonamides like this compound is pH-dependent. The prevailing theory is that the unionized form of the drug is better able to penetrate the bacterial cell wall. However, the ionized form is what ultimately mimics PABA to inhibit the enzyme. Therefore, an equilibrium between the two forms, governed by the environmental pH, is crucial for optimal activity.

Q2: What are the pKa values of this compound and why are they critical for in vitro assays?

A2: this compound has two pKa values, pKa1 of 1.5 and pKa2 of 5.0.[1][5][6][7] The pKa of 5.0 is particularly important for most biological assays, which are typically conducted in a pH range of 5 to 8.[8] The pKa is the pH at which the compound exists as 50% ionized and 50% unionized. The ionization state of this compound significantly impacts two key experimental parameters:

  • Solubility: The solubility of this compound is highly dependent on pH. It is poorly soluble in acidic conditions and becomes significantly more soluble as the pH increases above its pKa of 5.0.[9]

  • Activity: The antibacterial efficacy is influenced by the drug's ability to cross the bacterial membrane (favoring the unionized form) and its ability to inhibit the target enzyme (favoring the ionized form).

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound increases dramatically with increasing pH. At 25°C, its solubility in water is very low, approximately 0.13 mg/mL.[7][9] However, as the pH rises, the compound deprotonates to its anionic form, which is much more water-soluble. For example, the solubility increases from 43 mg/dL at pH 5 to 17 g/dL at pH 8.[9] This property is critical to consider when preparing stock solutions and experimental media to avoid precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₃N₃O₃S[1]
Molecular Weight267.30 g/mol [7]
pKa₁1.5[1]
pKa₂5.0[1][5][6][7]
Water Solubility (25°C)~0.13 mg/mL[7][9]

Table 2: pH-Dependent Aqueous Solubility of this compound

pHSolubility
5.043 mg/dL
6.0196 mg/dL
7.01.7 g/dL
8.017 g/dL
Data compiled from AntiinfectiveMeds.com[9]

Troubleshooting Guide

Problem: My this compound precipitated out of solution during my experiment.

  • Possible Cause 1: pH of the medium is too low.

    • Explanation: this compound is poorly soluble in acidic conditions.[9] If the pH of your culture medium is at or below the pKa of 5.0, the drug is likely to be in its less soluble, unionized form and may precipitate, especially at higher concentrations.

    • Solution: Check the pH of your final experimental medium after all components, including the drug, have been added. If necessary, adjust the pH of the medium to be slightly alkaline (e.g., pH 7.2-7.4) to ensure the drug remains in solution. When preparing a concentrated stock solution, dissolve this compound in a small amount of alkaline solution (e.g., dilute NaOH) before diluting it to the final volume with your base medium.

  • Possible Cause 2: Stock solution was not prepared correctly.

    • Explanation: Due to its limited aqueous solubility, this compound stock solutions are often prepared in organic solvents like DMSO.[10] If the stock solution is not fully dissolved or if it is added too quickly to the aqueous medium, it can cause localized high concentrations and lead to precipitation.

    • Solution: Ensure the this compound is completely dissolved in the stock solvent before further dilution. When adding the stock to your experimental medium, add it dropwise while vortexing or stirring to ensure rapid and even distribution.

Problem: I am observing inconsistent or lower-than-expected antibacterial activity (high MIC values).

  • Possible Cause 1: The pH of the test medium is inhibiting drug activity.

    • Explanation: While higher pH increases solubility, extreme pH values can negatively impact antibacterial activity. The optimal pH for sulfonamide activity is a balance that allows for both sufficient cell penetration (unionized form) and enzymatic inhibition (ionized form). Some studies have shown that the activity of certain sulfonamides is highest under slightly acidic conditions, while others function better at alkaline pH.[8]

    • Solution: Standardize the pH of your growth medium for all experiments. Cation-adjusted Mueller-Hinton Broth (CAMHB), the standard for many susceptibility tests, should be buffered to a pH of 7.2-7.4.[11][12] If your research requires testing at different pH values, use appropriate biological buffers (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline) to maintain a stable pH throughout the incubation period.

  • Possible Cause 2: Components in the medium are antagonizing the drug.

    • Explanation: The antibacterial action of this compound is inhibited by PABA and its precursors, which can be found in biological components like pus or tissue extracts.[2][3] Some complex media may also contain thymidine, which can allow bacteria to bypass the folic acid synthesis pathway, rendering this compound ineffective.

    • Solution: Use a defined medium or a medium specifically designed for antimicrobial susceptibility testing, such as thymidine-free CAMHB, to avoid antagonism.[10]

Visualizations and Diagrams

Sulfisoxazole_Ionization cluster_low_pH Low pH (pH < 5.0) cluster_high_pH High pH (pH > 5.0) Unionized This compound (Unionized) - Higher membrane permeability - Lower solubility Ionized This compound (Anion) - Mimics PABA - Higher solubility Unionized->Ionized pKa = 5.0 Ionized->Unionized H+

Caption: Ionization equilibrium of this compound in response to environmental pH.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A 1. Prepare this compound Stock Solution (e.g., in DMSO) B 2. Prepare pH-adjusted Culture Medium (e.g., CAMHB, pH 7.2-7.4) A->B D 4. Perform 2-fold Serial Dilutions of this compound in Medium in 96-well plate B->D C 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) E 5. Add Standardized Inoculum to each well C->E D->E F 6. Include Growth & Sterility Controls E->F G 7. Incubate Plate (e.g., 35°C for 16-20 hours) F->G H 8. Read Results: Determine MIC (Lowest concentration with no visible growth) G->H Troubleshooting_Flowchart start Unexpected Result (Precipitation or High MIC) check_pH Is the final medium pH controlled and documented? start->check_pH check_solubility Is drug concentration below solubility limit at that pH? check_pH->check_solubility Yes solution_pH Action: Buffer the medium to a stable, appropriate pH (e.g., 7.2-7.4) check_pH->solution_pH No check_medium Is the medium known to contain antagonists (PABA, thymidine)? check_solubility->check_medium Yes solution_conc Action: Lower drug concentration or increase medium pH to improve solubility. check_solubility->solution_conc No solution_medium Action: Switch to a defined or recommended medium like thymidine-free CAMHB. check_medium->solution_medium Yes end Problem Resolved check_medium->end No solution_pH->end solution_conc->end solution_medium->end

References

techniques to minimize sulfisoxazole binding to plasticware

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with guidance on minimizing the non-specific binding (NSB) of sulfisoxazole (B1682709) to plastic labware.

Frequently Asked Questions (FAQs)

Q1: Why does this compound bind to standard plasticware?

A1: Non-specific binding of small molecules like this compound to plastic surfaces is primarily driven by hydrophobic interactions.[1][2] Standard laboratory plastics, such as polystyrene and polypropylene (B1209903), have hydrophobic surfaces that can attract and adsorb molecules, leading to a loss of the compound from the solution. This can result in inaccurate measurements of concentration, reduced compound availability in assays, and poor reproducibility.[3][4]

Q2: What types of plasticware are recommended to minimize this compound binding?

A2: The choice of plastic can significantly impact the degree of binding. While polypropylene is often considered for sample storage, specialized "low-binding" or "non-binding" microplates and tubes are highly recommended for sensitive assays.[5][6][7] These products have surfaces that are modified to be more hydrophilic, which reduces the hydrophobic interactions responsible for adsorption.[4] For some sulfonamides, polyamide (PA) has shown a very high sorption capacity and should likely be avoided, whereas polyethylene (B3416737) (PE), polystyrene (PS), polyethylene terephthalate (B1205515) (PET), polyvinyl chloride (PVC), and polypropylene (PP) showed lower, more comparable sorption levels.[8]

Q3: Are there simple additives I can use in my buffers or solutions to reduce binding?

A3: Yes, several additives can be effective:

  • Non-ionic Surfactants: Low concentrations (e.g., 0.01% to 0.1%) of surfactants like Tween 20 or Triton X-100 can disrupt hydrophobic interactions between this compound and the plastic surface.[1][9] These molecules adsorb to hydrophobic surfaces, creating a protective layer that prevents the analyte from binding.[9]

  • Bovine Serum Albumin (BSA): Adding a small amount of a blocking protein like BSA to your buffer can help.[1] BSA will coat the plastic surface, effectively "passivating" it and reducing the available sites for this compound to bind.[10]

  • Adjusting pH and Salt Concentration: In some cases, adjusting the pH of the solution can alter the charge of the analyte and reduce charge-based interactions with the surface.[3] Increasing the salt concentration (e.g., with NaCl) can also create a shielding effect that reduces these interactions.[1]

Q4: When should I prioritize using low-binding plasticware versus modifying my experimental buffer?

A4: The decision depends on the sensitivity of your assay and potential interference from additives.

  • Prioritize Low-Binding Plasticware: For highly sensitive assays, quantitative analyses (like pharmacokinetics), or when working with very low concentrations of this compound, using low-binding plasticware is the most direct and cleanest approach.[6][11] This avoids any potential for additives to interfere with your experimental system.

  • Consider Buffer Modification: If you are using standard plasticware and observing inconsistent results, modifying your buffer is a cost-effective first step. This is often suitable for less sensitive, qualitative, or semi-quantitative assays. However, you must first validate that the chosen additive (e.g., Tween 20) does not interfere with the assay's endpoint (e.g., enzyme activity, cell viability).

Troubleshooting Guide

Problem: My this compound recovery is low and inconsistent in my experimental samples.

  • Possible Cause: Significant adsorption of this compound to your plastic tubes, pipette tips, or microplates. This is a common issue, especially with hydrophobic compounds and standard polystyrene labware.[3][4]

  • Solution:

    • Quantify the Loss: First, perform a simple analyte recovery experiment (see Protocol 1) to determine the extent of the binding to your current labware.

    • Switch to Low-Binding Ware: Transfer your experiment to certified low-binding polypropylene or surface-treated plates and tubes.[5][6]

    • Passivate Your Current Ware: If switching is not an option, pre-condition your plasticware by incubating it with a solution containing a blocking agent like 0.1% Tween 20 or 1% BSA before use (see Protocol 2).[1][10]

Problem: I am observing high well-to-well variability in my 96-well plate-based assay.

  • Possible Cause: Inconsistent non-specific binding across the microplate. Minor surface inconsistencies, which are common in standard plates, can lead to significant differences in analyte loss, especially at low concentrations.

  • Solution:

    • Use Non-Binding Plates: Greiner Bio-One and other manufacturers offer non-binding microplates designed to prevent unwanted adsorption, which can significantly increase assay sensitivity and reduce background noise.[6]

    • Add a Surfactant: Incorporate a low concentration (e.g., 0.05%) of a non-ionic surfactant like Tween 20 into your assay buffer to ensure a more uniform surface environment in each well.[1][9] Be sure to test for assay compatibility first.

    • Ensure Proper Mixing: Ensure thorough but gentle mixing after adding this compound to the wells to promote a uniform distribution of the analyte before significant binding can occur.

Quantitative Data Summary

Table 1: Sorption of Sulfamethoxazole (B1682508) (SMX) onto Different Microplastic Types [8]

Plastic TypeAbbreviationDistribution Coefficient (Kd) [L kg-1]Relative Binding Potential
PolyamidePA284Very High
PolystyrenePS30.9Low
Polyethylene TerephthalatePET28.5Low
Polyvinyl ChloridePVC26.5Low
PolypropylenePP22.2Low
PolyethylenePE22.2Low

Note: This data is from a study on microplastics in an aquatic environment and should be used as a relative indicator only. Binding characteristics can vary based on the specific grade, surface treatment, and manufacturing process of laboratory plasticware.[8]

Experimental Protocols

Protocol 1: Analyte Recovery Test to Quantify this compound Loss

Objective: To determine the percentage of this compound lost due to binding to a specific type of plasticware (e.g., microplate, centrifuge tube).

Methodology:

  • Prepare this compound Solution: Prepare a working solution of this compound in your experimental buffer at a concentration relevant to your assay.

  • Prepare a Non-Binding Control: Use a glass vial or a certified low-adsorption tube as a negative control for binding. Add a known volume of the this compound solution to this control container.

  • Test Plasticware: Add the same volume of this compound solution to the plasticware you wish to test (e.g., wells of a polystyrene microplate or a polypropylene tube). Prepare at least three replicates.

  • Incubate: Incubate the test and control containers under the same conditions (time, temperature) as your actual experiment.

  • Sample Collection: After incubation, carefully collect the supernatant from each container.

  • Quantification: Analyze the concentration of this compound in the supernatant from both the test and control containers using a suitable analytical method (e.g., HPLC, LC-MS).

  • Calculate Percent Loss:

    • % Recovery = (Concentration_Test / Concentration_Control) * 100

    • % Loss = 100 - % Recovery

Protocol 2: Pre-treatment (Passivation) of Plasticware

Objective: To pre-coat the surface of standard plasticware to minimize this compound binding.

Methodology:

A. Using a Surfactant (e.g., Tween 20)

  • Prepare Solution: Prepare a 0.1% (v/v) solution of Tween 20 in your assay buffer or purified water.

  • Coat Plasticware: Add the solution to the plasticware, ensuring the entire surface that will contact your sample is covered. For a 96-well plate, add 200 µL to each well.

  • Incubate: Incubate for at least 30 minutes at room temperature.

  • Remove Solution: Aspirate the Tween 20 solution completely.

  • Wash (Optional but Recommended): Gently wash the wells once or twice with the assay buffer to remove excess, unbound surfactant.

  • Use Immediately: The plasticware is now passivated and ready for immediate use. Do not let it dry completely before adding your samples.

B. Using a Protein Blocker (e.g., BSA)

  • Prepare Solution: Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in your assay buffer.

  • Coat Plasticware: Add the BSA solution to the plasticware, ensuring complete surface coverage.

  • Incubate: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Remove Solution: Aspirate the BSA solution.

  • Wash: Wash the surface 2-3 times with your assay buffer to remove any loosely bound BSA.

  • Use Immediately: The plasticware is ready for your experiment.

Visual Workflow Guides

Plasticware_Selection_Workflow start Start: Experiment with This compound check_sensitivity Is the assay highly sensitive or quantitative (e.g., LC-MS)? start->check_sensitivity use_low_bind Use Certified Low-Binding Plasticware (PP or Surface-Treated) check_sensitivity->use_low_bind Yes use_standard Start with Standard Plasticware (e.g., Polystyrene, Polypropylene) check_sensitivity->use_standard No perform_assay Perform Assay use_low_bind->perform_assay check_existing_data Are you observing low recovery or high variability? troubleshoot Proceed to Troubleshooting check_existing_data->troubleshoot Yes check_existing_data->perform_assay No use_standard->check_existing_data

Caption: Workflow for selecting appropriate plasticware.

Troubleshooting_Workflow start Problem: Inconsistent Results or Low Analyte Recovery quantify_loss Perform Analyte Recovery Test (Protocol 1) start->quantify_loss check_loss Is analyte loss > 15%? quantify_loss->check_loss check_additive_compat Can additives be used without assay interference? check_loss->check_additive_compat Yes no_issue Binding is not the primary issue. Investigate other variables. check_loss->no_issue No passivate Passivate Standard Plasticware with Tween 20 or BSA (Protocol 2) check_additive_compat->passivate Yes use_low_bind Switch to Certified Low-Binding Plasticware check_additive_compat->use_low_bind No re_evaluate Re-run Assay and Evaluate Performance passivate->re_evaluate use_low_bind->re_evaluate

Caption: Troubleshooting workflow for binding-related issues.

References

Technical Support Center: Optimizing Sulfisoxazole Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfisoxazole (B1682709) in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a short-acting sulfonamide antibiotic effective against a wide range of gram-negative and gram-positive bacteria.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial synthesis of folic acid.[1][3] By blocking this pathway, this compound prevents the production of nucleotides and amino acids, leading to a bacteriostatic effect.[3][4]

Q2: Why is this compound acetyl often used in formulations?

This compound acetyl is the N1-acetylated prodrug of this compound.[1][3] Upon administration, it is hydrolyzed to this compound, the active form.[1] This prodrug approach can be utilized to improve the drug's palatability or modify its release characteristics.

Q3: Are there significant species differences in the pharmacokinetics of this compound?

Yes, the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), vary significantly across different animal species.[1][5] For instance, dogs show a deficiency in the N-acetylation metabolic pathway, while mice exhibit extensive formation of the N4-acetyl metabolite.[1] These differences are critical when selecting an animal model and extrapolating data to humans.[1]

Q4: How can I improve the oral bioavailability of this compound in my animal studies?

Low aqueous solubility can be a challenge for the oral delivery of this compound.[6] To enhance bioavailability, consider the following approaches:

  • Formulation Strategies: Utilizing co-solvents, surfactants, or complexing agents like cyclodextrins can improve solubility and dissolution rates.[7][8][9][10][11] For example, a study with the related sulfonamide, sulfamethoxazole (B1682508), showed enhanced bioavailability through complexation with β-cyclodextrin.[7][8]

  • Prodrugs: As mentioned, this compound acetyl can sometimes offer improved bioavailability compared to the parent drug.[12] A study in rats demonstrated that the relative bioavailability of N(1)-acetyl this compound was approximately double that of this compound.[1][12]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially leading to improved dissolution and absorption.[11]

Troubleshooting Guide

Problem 1: High variability in plasma concentrations between individual animals.

  • Possible Cause: Administration in drinking water can lead to high interindividual variability in drug intake.[13]

  • Solution: For more consistent dosing, consider oral gavage or parenteral administration.[14] If using drinking water is necessary, closely monitor water consumption for each animal to ensure they are receiving the intended dose.[15]

Problem 2: Lower than expected plasma concentrations of this compound.

  • Possible Cause 1: Poor Absorption. this compound's low solubility may limit its absorption from the gastrointestinal tract.[6]

  • Solution 1: Re-evaluate your vehicle selection. The use of permeation enhancers or formulations that promote solubilization, such as a mixture of PEG400 and Labrasol, has been shown to dramatically improve oral absorption of other poorly soluble compounds in rats.[16]

  • Possible Cause 2: Rapid Metabolism. The metabolic rate of this compound can differ significantly between species.[1]

  • Solution 2: Characterize the metabolic profile in your chosen animal model. In mice, for example, the N⁴-acetyl metabolite exposure can be significantly greater than the parent drug.[4] Ensure your analytical method can quantify the major metabolites.

  • Possible Cause 3: Issues with the dosing solution. The drug may not be fully dissolved or may have precipitated out of the vehicle.

  • Solution 3: Visually inspect the dosing solution for any precipitates before each administration. Conduct in vitro solubility testing of your formulation to ensure the drug remains in solution at the intended concentration.[14]

Problem 3: Difficulty in detecting and quantifying this compound and its metabolites in plasma or tissue samples.

  • Possible Cause: The chosen analytical method may lack the required sensitivity or specificity.

  • Solution: Several robust analytical methods are available. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection is commonly used for the simultaneous determination of this compound and its N-acetylated metabolites in plasma.[1][4] For tissue samples, HPLC with pre-column derivatization can enhance sensitivity.[17][18]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound

ParameterDogSwineHuman
Administration Route IV & OralIV & OralOral
Distribution Half-Life (hr) 4.081.300.56
Elimination Half-Life (hr) 33.7446.397.40
Volume of Central Compartment (L) 10.610.57.7
Steady-State Volume of Distribution (L) 17.230.316.2
Oral Bioavailability (%) 69.8100.0N/A
Protein Binding (%) 30-5040-6025-40

Data compiled from a comparative study.[5]

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Rats

  • Animal Model: Five Sprague-Dawley rats.[1]

  • Drug Administration: A single oral dose of N(1)-acetyl this compound or this compound is administered.[1]

  • Sample Collection: Plasma samples are collected at predetermined time points.[1]

  • Analytical Method: A liquid chromatographic method with ultraviolet (UV) detection is used to quantify this compound and its N4-acetylated metabolite (N4AS) in the plasma. Due to the rapid in-vitro conversion of other acetylated forms, monitoring of this compound and N4AS is crucial.[1][12]

  • Pharmacokinetic Analysis: The collected data is analyzed to determine key pharmacokinetic parameters.

Protocol 2: Efficacy Study in a Murine Model of Urinary Tract Infection (UTI)

  • Animal Model: Murine models are commonly used to assess the in vivo efficacy of this compound acetyl for UTIs.[3]

  • Infection Induction: A uropathogenic bacterial strain is introduced into the bladder of the mice.

  • Drug Administration: this compound acetyl is administered, typically orally.

  • Efficacy Assessment: The bacterial load in the bladder and kidneys is quantified at the end of the treatment period to determine the reduction in infection compared to a control group.

Visualizations

Sulfisoxazole_MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Essential for This compound This compound This compound->DHPS Competitively Inhibits Bacterial_Growth Bacterial Growth Dihydrofolic_Acid->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

PK_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_modeling Data Modeling Animal_Model Select Animal Model (e.g., Rat, Dog, Mouse) Formulation Prepare Dosing Formulation Animal_Model->Formulation Dosing Administer this compound (Oral, IV) Formulation->Dosing Sampling Collect Blood/Tissue Samples at Timed Intervals Dosing->Sampling Sample_Processing Process Samples (e.g., Plasma Separation) Sampling->Sample_Processing Quantification Quantify Drug & Metabolites (e.g., HPLC-UV/MS) Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Two-Compartment Model) Quantification->PK_Analysis Parameters Determine Parameters (Half-life, Bioavailability, etc.) PK_Analysis->Parameters

Caption: Generalized workflow for an animal pharmacokinetic study.

References

Technical Support Center: Addressing Sulfisoxazole Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address issues related to sulfisoxazole (B1682709) autofluorescence in your imaging experiments.

Troubleshooting Guide

Problem: High background fluorescence obscuring the signal of interest.

Potential Cause 1: Intrinsic Autofluorescence of this compound

This compound, like many small molecules, can exhibit intrinsic fluorescence. Its fluorescence emission is dependent on the polarity of its environment, with a tendency to shift towards longer wavelengths (a red shift) in more polar solvents[1]. This autofluorescence can overlap with the emission of your intended fluorescent probes, especially those in the blue and green spectral regions.

Solution:

  • Characterize this compound's Spectrum in Your System: Before proceeding with your full experiment, run a control with cells or tissue treated only with this compound at the working concentration. Image this sample using the same filter sets you intend to use for your experiment. This will help you determine the specific emission profile of this compound in your experimental conditions.

  • Select Appropriate Fluorophores: Whenever possible, choose fluorophores that emit in the red or far-red regions of the spectrum (e.g., those with emission maxima > 600 nm). Autofluorescence from biological samples and many compounds is typically strongest in the blue and green regions.

  • Spectral Unmixing: If your imaging system is equipped for spectral imaging, you can treat the this compound autofluorescence as a separate fluorescent channel and computationally subtract it from your final image.

Potential Cause 2: Autofluorescence of the Biological Sample

Many biological structures, such as mitochondria, lysosomes, collagen, and elastin, naturally fluoresce. This endogenous autofluorescence can be a significant source of background noise.

Solution:

  • Quenching with Sudan Black B: Sudan Black B is a lipophilic dye that can effectively quench autofluorescence, particularly from lipofuscin, a common source of autofluorescence in aging cells and tissues.

  • Photobleaching: Exposing your sample to intense light before imaging can selectively destroy the fluorescent properties of some endogenous fluorophores, thereby reducing background noise.

  • Use of Commercial Quenching Reagents: Several commercially available reagents are specifically designed to reduce autofluorescence from various sources.

FAQs

Q1: What are the excitation and emission wavelengths of this compound?

The exact excitation and emission maxima of this compound can vary depending on the solvent environment[1]. However, related sulfonamides have been shown to have absorption maxima in the UV range, around 262-285 nm, and can exhibit fluorescence in the 300-500 nm range when excited at 280 nm. It is crucial to experimentally determine the fluorescence profile of this compound in your specific experimental setup.

Q2: How can I differentiate this compound autofluorescence from my fluorescent probe's signal?

The best approach is to use spectral imaging and linear unmixing. This technique allows you to capture the entire emission spectrum at each pixel of your image. By defining the known emission spectrum of your fluorescent probe and the measured spectrum of this compound autofluorescence (from a control sample), the software can mathematically separate the contribution of each signal to the final image.

Q3: Are there alternatives to this compound with lower autofluorescence?

The autofluorescence properties of many drugs are not always well-documented in the context of high-resolution imaging. If this compound's autofluorescence is prohibitive, you may need to screen alternative compounds with similar biological activity for their fluorescence properties. When selecting alternatives, consider molecules with different core chemical structures, as this can influence their fluorescent properties.

Q4: Can I use DAPI or Hoechst to stain nuclei in the presence of this compound?

DAPI and Hoechst are common nuclear stains that fluoresce in the blue region of the spectrum. Given that this compound may also have some emission in this range, there is a potential for spectral overlap. To mitigate this:

  • Use the lowest possible concentration of DAPI or Hoechst that still provides adequate nuclear staining.

  • Perform sequential scanning if using a confocal microscope, imaging the DAPI/Hoechst channel separately from your other fluorescent channels.

  • If significant overlap persists, consider using a nuclear stain that emits in a different spectral region, such as a far-red nuclear stain.

Experimental Protocols

Sudan Black B Staining Protocol to Quench Autofluorescence

This protocol is adapted for cultured cells or tissue sections on slides.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • Staining jars

Procedure:

  • Preparation of Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for at least 1 hour to ensure the dye is fully dissolved. Filter the solution through a 0.2 µm filter before use to remove any undissolved particles.

  • Sample Preparation: After completing your immunofluorescence or other fluorescent staining protocol, wash the samples thoroughly with PBS.

  • Incubation: Immerse the slides in the filtered 0.1% Sudan Black B solution for 5-10 minutes at room temperature. The optimal incubation time may need to be determined empirically for your specific sample type.

  • Washing: Remove the slides from the Sudan Black B solution and wash them extensively with PBS. Three washes of 5 minutes each are recommended to remove excess dye.

  • Mounting: Mount the coverslips using an appropriate mounting medium.

  • Imaging: Proceed with imaging. Be aware that while Sudan Black B is effective at quenching autofluorescence in the green and red channels, it may introduce some background in the far-red channel.

Photobleaching Protocol to Reduce Autofluorescence

This protocol is a general guideline and may need optimization for your specific sample and imaging setup.

Materials:

  • Fluorescence microscope with a stable light source (e.g., mercury or xenon arc lamp, or a laser).

  • Your prepared sample on a slide.

Procedure:

  • Sample Preparation: Prepare your sample as you normally would for imaging, but do not yet apply your fluorescent probes of interest.

  • Identify Region of Interest: Place the slide on the microscope stage and locate the region you intend to image.

  • Expose to Intense Light: Expose the sample to continuous, high-intensity illumination from your microscope's light source. You can do this by opening the shutter and exposing the sample for a set period.

    • For widefield microscopes: Use a broad-spectrum filter cube (e.g., a DAPI or FITC cube) and expose for 1-5 minutes. The optimal time will depend on the intensity of your light source and the nature of the autofluorescence.

    • For confocal microscopes: You can use the laser line that most strongly excites the autofluorescence and perform repeated scans at high laser power over the region of interest.

  • Monitor Bleaching: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.

  • Proceed with Staining: Once the autofluorescence is minimized, you can proceed with your standard fluorescent staining protocol.

  • Imaging: Image your sample using your normal imaging parameters. Be careful to use lower illumination intensity during final image acquisition to avoid photobleaching your fluorescent probes.

Quantitative Data Summary

MethodTarget Autofluorescence SourceAdvantagesDisadvantages
Sudan Black B Lipofuscin, general backgroundSimple, effective for specific types of autofluorescenceCan introduce background in the far-red channel, may quench some fluorescent dyes
Photobleaching Various endogenous fluorophoresNo chemical additions, can be targeted to specific areasTime-consuming, potential for phototoxicity to live cells, may not be effective for all types of autofluorescence
Spectral Unmixing All sources of fluorescenceCan separate signals with high spectral overlap, quantitativeRequires a spectral imaging system and appropriate software, requires proper controls

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Autofluorescence start High Background Fluorescence Observed control Run Control: Sample + this compound only start->control is_sulfo_auto Is this compound autofluorescent in your channels of interest? control->is_sulfo_auto spectral_overlap Significant Spectral Overlap is_sulfo_auto->spectral_overlap Yes no_overlap Minimal Spectral Overlap is_sulfo_auto->no_overlap No solution1 Option 1: Use Red/Far-Red Dyes spectral_overlap->solution1 solution2 Option 2: Use Spectral Unmixing spectral_overlap->solution2 check_bio_auto Assess Endogenous Autofluorescence (Unstained Control) no_overlap->check_bio_auto solution1->check_bio_auto solution2->check_bio_auto is_bio_auto Is Biological Autofluorescence High? check_bio_auto->is_bio_auto quenching Apply Quenching Method: - Sudan Black B - Photobleaching is_bio_auto->quenching Yes image Acquire Image is_bio_auto->image No quenching->image

Caption: A decision-making workflow for troubleshooting this compound autofluorescence.

SpectralUnmixing Spectral Unmixing Workflow cluster_0 Reference Spectra Acquisition cluster_1 Experimental Sample Imaging cluster_2 Computational Analysis ref1 Sample 1: Unstained Control (Biological Autofluorescence) unmix Perform Linear Unmixing using Reference Spectra ref1->unmix ref2 Sample 2: This compound Only (Drug Autofluorescence) ref2->unmix ref3 Sample 3: Fluorophore 1 Only ref3->unmix ref4 Sample 4: Fluorophore 2 Only (if applicable) ref4->unmix exp_sample Acquire Lambda Stack of Fully Stained Sample exp_sample->unmix separated Separated Image Channels unmix->separated

Caption: A workflow diagram for performing spectral unmixing to remove autofluorescence.

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Sulfisoxazole and Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the comparative in vitro efficacy of antimicrobial agents is crucial for informed decision-making in research and development. This guide provides an objective comparison of two key sulfonamide antibiotics, sulfisoxazole (B1682709) and sulfamethoxazole (B1682508), focusing on their performance in in vitro studies. While both are members of the sulfonamide class and share a common mechanism of action, their subtle structural differences can influence their antibacterial activity.

Historically, sulfonamides were the first class of synthetic antibacterial agents to be widely used and played a pivotal role in treating bacterial infections before the advent of penicillin.[1] Over time, with the development of numerous derivatives, sulfamethoxazole, particularly in combination with trimethoprim, has become more prevalent in clinical use.[1] Consequently, direct comparative in vitro efficacy studies between this compound and sulfamethoxazole alone are less common in recent literature. However, by examining available data, including studies comparing this compound to the sulfamethoxazole-trimethoprim combination, we can draw valuable insights into their respective activities.

Quantitative Data Presentation

The following table summarizes in vitro susceptibility data for this compound and the combination of trimethoprim-sulfamethoxazole against various uropathogens. This data is derived from a 2011 study by Ejaz et al. and is presented here to offer a comparative perspective on their efficacy. The data is based on the disk diffusion method, with results recorded as the percentage of resistant isolates and the diameter of the zone of inhibition.

Bacterial SpeciesAntibioticResistance Rate (%)Zone of Inhibition (mm) Interpretive Criteria
Resistant
Escherichia coliThis compound (300 µg)3.3≤ 12
Trimethoprim-Sulfamethoxazole (1.25/23.75 µg)2.6≤ 10
Klebsiella pneumoniaeThis compound (300 µg)Not Reported≤ 12
Trimethoprim-Sulfamethoxazole (1.25/23.75 µg)2.0≤ 10
Staphylococcus saprophyticusThis compound (300 µg)4.4≤ 12
Trimethoprim-Sulfamethoxazole (1.25/23.75 µg)1.5≤ 10

Data extracted from: Ejaz, H., Zafar, A., & Tooba, R. (2011). A comparison of antibacterial activity of this compound and trimethoprim-sulfamethoxazol against urinary pathogens. International Journal of Biology and Biotechnology, 8(1), 127-130.[2]

Mechanism of Action

Both this compound and sulfamethoxazole are synthetic structural analogs of para-aminobenzoic acid (PABA). They act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of dihydrofolic acid, a precursor in the folic acid synthesis pathway. By blocking this pathway, these sulfonamides inhibit the production of purines and ultimately nucleic acids, leading to a bacteriostatic effect (inhibition of bacterial growth).

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Purines Purines Tetrahydrofolic_Acid->Purines DNA DNA Synthesis Purines->DNA Sulfonamides This compound / Sulfamethoxazole Sulfonamides->DHPS Competitive Inhibition

Figure 1. Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental Protocols

The following are detailed methodologies for key in vitro susceptibility testing methods used to evaluate the efficacy of sulfonamides.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and sulfamethoxazole are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth (turbidity).

Broth Microdilution Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of Sulfonamide in 96-well plate inoculate Inoculate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard prep_inoculum->inoculate incubate Incubate plate at 35°C for 16-20h inoculate->incubate read_mic Read plate to determine lowest concentration with no visible growth (MIC) incubate->read_mic Kirby-Bauer Disk Diffusion Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard streak_plate Streak Mueller-Hinton agar (B569324) plate for a confluent lawn prep_inoculum->streak_plate place_disks Place antibiotic-impregnated disks on the agar surface streak_plate->place_disks incubate Incubate plate at 35°C for 16-24h place_disks->incubate measure_zone Measure the diameter of the zone of inhibition (mm) incubate->measure_zone interpret Interpret as Susceptible, Intermediate, or Resistant using CLSI/EUCAST criteria measure_zone->interpret

References

A Comparative Analysis of Sulfisoxazole and Other Sulfonamides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of sulfisoxazole (B1682709) and other widely used sulfonamides, namely sulfamethoxazole (B1682508) and sulfadiazine. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides are synthetic bacteriostatic antibiotics that function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids in bacteria. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS, sulfonamides disrupt the bacterial folic acid synthesis pathway, thereby halting bacterial growth and replication.[1][3][4] Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[5]

Folic_Acid_Synthesis_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction NucleicAcids Nucleic Acid & Amino Acid Synthesis THF->NucleicAcids Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitive Inhibition Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Antibiotic 2. Prepare Serial Dilutions of Sulfonamide Inoculum->Antibiotic Plate 3. Dispense Dilutions into 96-well Microtiter Plate Antibiotic->Plate Inoculate 4. Inoculate Wells with Bacterial Suspension Plate->Inoculate Incubate 5. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read 6. Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read MIC 7. Determine MIC: Lowest concentration with no visible growth Read->MIC

References

Validating the Mechanism of Action of Sulfisoxazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the mechanism of action of sulfisoxazole (B1682709), a well-established sulfonamide antibiotic. For researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols.

Mechanism of Action: Inhibition of Folate Biosynthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] Bacteria rely on the de novo synthesis of folic acid, a pathway absent in humans who obtain folate from their diet.[3] this compound, a structural analog of para-aminobenzoic acid (PABA), competes with PABA for the active site of DHPS.[3][4] This competition prevents the condensation of pteridine (B1203161) with PABA, a crucial step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF).[1][4] THF is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, and its depletion ultimately halts bacterial growth and replication.[4][5]

Folic_Acid_Pathway Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound cluster_pathway Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition Pteridine Dihydropterin pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHF Dihydropteroic acid DHPS->DHF Reaction DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic acid (THF) DHFR->THF Precursors Purines, Thymidine, Amino Acids THF->Precursors One-carbon transfers This compound This compound This compound->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Comparative Analysis of In Vitro Efficacy

The efficacy of this compound is best understood by comparing its in vitro activity against that of other sulfonamides and alternative antibiotic classes. The primary metrics for comparison are the inhibition of the target enzyme (DHPS) and the minimum inhibitory concentration (MIC) against various bacterial strains.

Table 1: Comparative Inhibition of Dihydropteroate Synthase (DHPS)

CompoundTarget EnzymeInhibition Constant (Ki)IC50
This compound Dihydropteroate Synthase (DHPS)Data not readily availableData not readily available
Sulfamethoxazole Dihydropteroate Synthase (DHPS)Data not readily availableData not readily available
Sulfathiazole Dihydropteroate Synthase (DHPS)Data not readily availableData not readily available

Note: Specific Ki and IC50 values for DHPS inhibition by various sulfonamides are not consistently reported in readily available literature. These values are highly dependent on the specific bacterial species and assay conditions.

Table 2: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

AntibioticClassEscherichia coliStaphylococcus aureus
This compound Sulfonamide16 - >102432 - 512
Sulfamethoxazole Sulfonamide1 - >1288 - >128
Sulfacytine SulfonamideComparable to this compound[6]Comparable to this compound[6]
Amoxicillin Penicillin2 - 80.12 - 0.25
Ciprofloxacin Fluoroquinolone0.008 - 0.030.12 - 0.5
Doxycycline Tetracycline0.5 - 20.12 - 1

Note: MIC ranges can vary significantly based on the bacterial strain and the presence of resistance mechanisms.[7] The data presented is a general representation from various studies.

Experimental Protocols for Mechanism Validation

Validating the mechanism of action of this compound involves two key types of experiments: direct enzyme inhibition assays and whole-cell bacterial susceptibility testing.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the DHPS enzyme. A common method is a coupled spectrophotometric assay.[3][8][9]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) in the presence of NADPH.[8][10] The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[8][10]

DHPS_Assay_Workflow Workflow for DHPS Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme Mix (DHPS, DHFR), Substrate Mix (PABA, DHPP, NADPH) add_enzyme Add Enzyme Mix to all wells prep_reagents->add_enzyme prep_inhibitor Create serial dilutions of this compound add_inhibitor Add this compound dilutions or control (DMSO) to wells prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate plate at 37°C add_enzyme->pre_incubate start_reaction Initiate reaction by adding pre-warmed Substrate Mix pre_incubate->start_reaction read_absorbance Monitor decrease in absorbance at 340 nm in a plate reader start_reaction->read_absorbance calc_rate Calculate reaction rate (slope) for each well read_absorbance->calc_rate calc_inhibition Determine % Inhibition relative to control calc_rate->calc_inhibition calc_ic50 Plot % Inhibition vs. concentration to determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for the DHPS spectrophotometric inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5).

    • Enzyme Mix: In assay buffer, prepare a mix containing DHPS (e.g., 20-100 nM) and an excess of DHFR (e.g., 1-2 Units/mL).[10]

    • Substrate Mix: In assay buffer, prepare a fresh solution containing p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), and NADPH. Typical concentrations are near the Km values for the substrates (e.g., 10-50 µM) and 150-200 µM for NADPH.[10]

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 2 µL of the this compound serial dilutions. For control wells (representing 0% inhibition), add 2 µL of DMSO.[10]

    • Add 168 µL of the Enzyme Mix to all wells.[10]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reactions by adding 30 µL of the pre-warmed Substrate Mix to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for determining MIC values.[3]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed after a defined incubation period by observing turbidity.[3]

MIC_Workflow Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Interpretation prep_antibiotic Prepare serial dilutions of this compound in a 96-well plate inoculate Inoculate all wells (except sterility control) with the bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) and dilute to final concentration prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect wells for turbidity (bacterial growth) incubate->read_results determine_mic Identify the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • Preparation:

    • Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Bacterial Inoculum: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension so that after inoculation, each well contains approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate in ambient air at 35 ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. A button of cells at the bottom or obvious turbidity indicates bacterial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[3]

Conclusion

The mechanism of action of this compound as a competitive inhibitor of dihydropteroate synthase is well-established and can be validated through direct enzymatic assays and whole-cell susceptibility testing. While effective against a range of gram-positive and gram-negative bacteria, the emergence of resistance necessitates a comparative understanding of its efficacy against other sulfonamides and alternative antibiotic classes. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the ongoing effort to develop novel antimicrobial strategies.

References

Navigating the Nuances of Sulfonamide Detection: A Comparative Guide to Sulfisoxazole Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals working with sulfonamides, the specificity of analytical methods is paramount. Immunoassays, prized for their speed and sensitivity, are a cornerstone of sulfonamide detection. However, the potential for cross-reactivity between structurally similar compounds can pose a significant challenge, leading to inaccurate quantification and misinterpreted results. This guide provides an objective comparison of sulfisoxazole (B1682709) cross-reactivity in immunoassays, supported by experimental data and detailed protocols to aid in the selection and implementation of appropriate analytical methods.

Understanding the Challenge: Cross-Reactivity in Sulfonamide Immunoassays

Sulfonamides are a class of synthetic antimicrobial agents characterized by a common p-aminobenzenesulfonamide core structure. Variations in the substituent group attached to the sulfonamide nitrogen give rise to a diverse family of drugs, including this compound. Immunoassays for sulfonamide detection typically employ antibodies raised against a specific sulfonamide hapten. Due to structural similarities among sulfonamides, these antibodies can inadvertently bind to related but non-target compounds, a phenomenon known as cross-reactivity. The extent of cross-reactivity is a critical performance parameter of any immunoassay and must be thoroughly evaluated to ensure data integrity.

Comparative Analysis of this compound Cross-Reactivity

To illustrate the impact of cross-reactivity, this section presents data from a competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of sulfamethazine (B1682506). While the primary target of this assay is not this compound, the data provides valuable insight into the potential for cross-reactivity. The cross-reactivity is calculated as the ratio of the concentration of the target analyte (sulfamethazine) to the concentration of the cross-reacting analyte (this compound) that produces the same level of signal inhibition, multiplied by 100.

CompoundCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine10.0
This compound 3.4 [1]
Sulfapyridine2.0[1]

Note: This data is from an ELISA kit where sulfamethazine is the target analyte. The cross-reactivity of this compound in an assay specifically designed for its detection would be 100%, and the cross-reactivity of other sulfonamides would vary.

The data clearly demonstrates that even in an assay not optimized for this compound, a notable level of cross-reactivity exists. This underscores the importance of utilizing an immunoassay with a well-characterized cross-reactivity profile, especially when analyzing samples that may contain multiple sulfonamide residues. For accurate quantification of this compound, an assay where this compound is the primary standard is essential.

Experimental Protocol: Competitive ELISA for Sulfonamide Detection

The following is a generalized protocol for a competitive ELISA, a common format for quantifying small molecules like sulfonamides. This protocol can be adapted for the specific analysis of this compound.

Objective: To determine the concentration of this compound in a sample and assess the cross-reactivity of other sulfonamides using a competitive ELISA.

Materials:

  • Microtiter plate pre-coated with a sulfonamide-protein conjugate (e.g., this compound-BSA)

  • This compound standard solutions of known concentrations

  • Solutions of other sulfonamides to be tested for cross-reactivity

  • Primary antibody specific for this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-primary antibody)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Wash buffer (e.g., PBS with Tween-20)

  • Sample diluent

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all standards, samples, and control solutions to the desired concentrations in the appropriate sample diluent.

  • Coating: (If not using a pre-coated plate) Coat the wells of a microtiter plate with a this compound-protein conjugate and incubate overnight at 4°C. Wash the plate to remove unbound conjugate.

  • Competitive Reaction:

    • Add a known volume of standard, sample, or control to the appropriate wells.

    • Add a fixed amount of the primary anti-sulfisoxazole antibody to each well.

    • Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competition between the free this compound (in the standard or sample) and the coated this compound for binding to the primary antibody.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature. This antibody will bind to the primary antibody that is bound to the coated this compound.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to each well to halt the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

    • Calculate the percentage cross-reactivity of other sulfonamides using the following formula: % Cross-Reactivity = (Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in a competitive ELISA for this compound detection.

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Standards & Samples Incubation1 Competitive Incubation Standards->Incubation1 Antibody Primary Antibody Antibody->Incubation1 Plate Coated Plate Plate->Incubation1 Wash1 Wash Incubation1->Wash1 Secondary_Ab Add Secondary Ab Wash1->Secondary_Ab Incubation2 Incubation Secondary_Ab->Incubation2 Wash2 Wash Incubation2->Wash2 Substrate Add Substrate Wash2->Substrate Stop Add Stop Solution Substrate->Stop Read Read Plate Stop->Read Standard_Curve Standard Curve Read->Standard_Curve Concentration Determine Concentration Standard_Curve->Concentration

Caption: Workflow of a competitive ELISA for this compound detection.

Logical Relationship of Cross-Reactivity

The following diagram illustrates the principle of antibody binding and cross-reactivity in a this compound-specific immunoassay.

Cross_Reactivity_Logic cluster_molecules Molecules cluster_binding Antibody Binding This compound This compound Antibody Anti-Sulfisoxazole Antibody This compound->Antibody High Affinity (Specific Binding) Structurally_Similar Structurally Similar Sulfonamide Structurally_Similar->Antibody Lower Affinity (Cross-Reactivity) Structurally_Dissimilar Structurally Dissimilar Compound Structurally_Dissimilar->Antibody No Binding

Caption: Antibody binding specificity and cross-reactivity.

Conclusion

References

A Comparative Analysis of the Antibacterial Efficacy of Sulfisoxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Sulfisoxazole (B1682709), a member of the sulfonamide class of antibiotics, has long been a cornerstone in the treatment of bacterial infections. Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This pathway is crucial for the synthesis of nucleic acids and proteins in bacteria.[1][4] As humans obtain folic acid from their diet, this pathway is a selective target for antibacterial agents.[1] In the face of growing antibiotic resistance, research has focused on synthesizing and evaluating this compound derivatives with potentially enhanced antibacterial activity or broader spectrums. This guide provides a comparative overview of the antibacterial efficacy of this compound and several of its derivatives, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound and its derivatives, act as structural analogs of para-aminobenzoic acid (PABA).[1][2] They competitively bind to the active site of dihydropteroate synthase, thereby blocking the conversion of PABA to dihydropteroic acid, a precursor of folic acid.[1][2][3] This inhibition halts bacterial growth and replication, resulting in a bacteriostatic effect.[1][2] Some derivatives, however, have been shown to exhibit bactericidal activity.[5]

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth (DNA, RNA, Protein Synthesis) Folic_Acid->Bacterial_Growth This compound This compound & Derivatives This compound->DHPS Competitively Inhibits

Figure 1: Mechanism of action of this compound and its derivatives.

Comparative Antibacterial Efficacy

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The data presented below is a summary from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as the specific bacterial strains and the precise protocols used.

CompoundDerivative ClassBacterial StrainMIC (µg/mL)Reference
This compound (Parent Drug) -E. coli ATCC 25922-[6]
B. subtilis-[6]
Acrylamide-sulfisoxazole conjugates AcrylamideB. subtilis0.007 (Compound 17)[6]
E. coli0.007 (Compound 4d)[6]
S. racemosumLower than Amphotericin B[6]
Sulfamethoxazole-triazole derivatives 1,2,3-TriazoleS. aureus22 (Compound 12)[7]
E. coli-[7]
Amphiphilic sulfamethoxazole (B1682508) derivatives 1,2,3-TriazoleS. aureus20 (Compound 12)
E. coli21 (Compound 15)
Sulfonamide derivatives (1a-d) Novel SyntheticsS. aureus ATCC 2592364 - 256[8]
Clinical S. aureus isolates64 - 512[8]
Azo-sulfamethoxazole derivative AzoS. aureus20[9]
E. coliNo activity[9]

Note: A lower MIC value indicates greater antibacterial efficacy.

Several studies indicate that newly synthesized derivatives can exhibit significantly greater potency than the parent sulfonamide. For instance, certain acrylamide-sulfisoxazole conjugates displayed double the activity of ampicillin (B1664943) against B. subtilis and were twice as active as gentamicin (B1671437) against E. coli.[6] Similarly, some derivatives showed superior antifungal activity compared to amphotericin B.[6] Notably, many of these novel compounds demonstrated enhanced activity against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[5]

Experimental Protocols

The evaluation of antibacterial activity is predominantly carried out using standardized methods such as broth microdilution and disk diffusion.

This method is widely used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

  • This compound or its derivatives at known concentrations

  • Positive control (growth control, no drug)

  • Negative control (sterility control, no bacteria)

Procedure:

  • Serial Dilution: A two-fold serial dilution of the test compound is prepared in the microtiter plate wells using MHB.

  • Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation: Each well (except the sterility control) is inoculated with the diluted bacterial suspension.

  • Incubation: The plate is covered and incubated at 35-37°C for 16-20 hours.[1]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth. For sulfonamides, the endpoint is often read as 80% inhibition of growth compared to the positive control.[1]

broth_microdilution_workflow start Start serial_dilution Prepare Serial Dilutions of Test Compound in 96-well Plate start->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC determination using broth microdilution.

This is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents. An antibiotic-impregnated disk creates a concentration gradient in the agar, resulting in a zone of growth inhibition around the disk if the bacteria are susceptible. The diameter of this zone is proportional to the susceptibility of the organism to the drug.[1]

Conclusion

The landscape of sulfonamide antibiotics is evolving, with numerous derivatives of this compound demonstrating promising antibacterial activities. The data suggests that modifications to the core this compound structure can lead to compounds with significantly enhanced potency, broader spectra of activity, and efficacy against drug-resistant pathogens. While the foundational mechanism of inhibiting folic acid synthesis remains a key target, the diverse chemical modifications in newer derivatives may also introduce alternative or supplementary mechanisms of action. Continued research and standardized comparative studies are crucial for the development of the next generation of sulfonamide-based antibacterial agents to combat the global challenge of antibiotic resistance.

References

A Head-to-Head Comparison of Sulfisoxazole and Trimethoprim for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial agents, sulfisoxazole (B1682709) and trimethoprim (B1683648) represent two key inhibitors of the folate biosynthesis pathway, a critical metabolic route for bacterial survival. While often used in combination, a discrete understanding of their individual properties is paramount for targeted drug development and effective clinical application. This guide provides a comprehensive head-to-head comparison of this compound and trimethoprim, presenting their mechanisms of action, antimicrobial spectra, pharmacokinetic and pharmacodynamic profiles, and safety considerations, supported by experimental data.

Mechanism of Action: Sequential Blockade of Folate Synthesis

Both this compound and trimethoprim disrupt the bacterial synthesis of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and amino acids. However, they target different enzymes in this pathway, leading to a synergistic effect when used in combination.

This compound , a sulfonamide antibiotic, is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate (B1496061) synthase (DHPS), the enzyme that catalyzes the conversion of PABA and dihydropteroate diphosphate (B83284) into 7,8-dihydropteroate.[1] This initial step blockade curtails the production of dihydrofolic acid (DHF).

Trimethoprim , a diaminopyrimidine, acts at a subsequent step in the pathway. It is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of DHF to tetrahydrofolate (THF).[2] The bacterial DHFR enzyme is significantly more sensitive to trimethoprim than its mammalian counterpart, providing a degree of selective toxicity.

The sequential inhibition of the folate pathway by these two agents is illustrated in the following diagram:

Folate Synthesis Pathway Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate Diphosphate DHP->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Nucleic Acid & Amino Acid Synthesis THF->Precursors This compound This compound This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Figure 1: Mechanism of action of this compound and trimethoprim.

Antimicrobial Spectrum and In Vitro Activity

Both this compound and trimethoprim exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, the prevalence of acquired resistance has limited their empirical use as single agents in many clinical settings. The following tables summarize the minimum inhibitory concentrations (MICs) for this compound and trimethoprim against common pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.25 - >102416512
Staphylococcus aureus2 - >51232>512
Streptococcus pneumoniae8 - >641664
Haemophilus influenzae0.5 - 32216

Note: MIC values can vary significantly based on the specific strain and testing methodology.

Table 2: Minimum Inhibitory Concentration (MIC) of Trimethoprim against Key Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.03 - >10240.532
Staphylococcus aureus0.12 - >3214
Streptococcus pneumoniae0.25 - 814
Haemophilus influenzae≤0.03 - 40.121

Note: MIC values can vary significantly based on the specific strain and testing methodology. A study on E. coli isolates from urinary tract infections showed a high prevalence of high-level trimethoprim resistance (MIC > 1000 mg/L).[3]

Pharmacokinetic and Pharmacodynamic Properties

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and trimethoprim is crucial for optimizing dosing regimens and predicting clinical efficacy.

Table 3: Pharmacokinetic Parameters of this compound and Trimethoprim

ParameterThis compoundTrimethoprim
Absorption Well absorbed orallyRapidly and well absorbed orally
Bioavailability ~95%~90-100%
Protein Binding ~85%~44%
Volume of Distribution (Vd) 0.13 - 0.22 L/kg1.2 - 2.0 L/kg
Half-life (t½) 5 - 8 hours8 - 11 hours
Metabolism Primarily hepatic (acetylation)Hepatic (oxidation and O-demethylation)
Excretion Primarily renal (glomerular filtration and tubular secretion)Primarily renal (glomerular filtration and tubular secretion)

The primary pharmacodynamic index for both drugs is the time that the free drug concentration remains above the MIC (fT > MIC). The higher volume of distribution of trimethoprim suggests better tissue penetration compared to this compound.

Clinical Efficacy and Safety Profile

While often used in combination as co-trimoxazole (B1683656), some studies have evaluated the individual efficacy of this compound and trimethoprim. In a randomized controlled trial comparing trimethoprim/sulfamethoxazole and trimethoprim alone for infection prophylaxis in granulocytopenic patients, the combination showed a trend towards a lower incidence of infection, though not statistically significant.[4] However, the combination was associated with more myelosuppression.[4]

Both drugs are generally well-tolerated, but can be associated with a range of adverse effects.

Table 4: Common Adverse Effects of this compound and Trimethoprim

Adverse Effect CategoryThis compoundTrimethoprim
Gastrointestinal Nausea, vomiting, anorexiaNausea, vomiting, taste disturbance
Dermatologic Rash, urticaria, photosensitivity, Stevens-Johnson syndrome (rare)Rash, pruritus, exfoliative dermatitis
Hematologic Agranulocytosis, aplastic anemia, thrombocytopenia (rare)Megaloblastic anemia, leukopenia, thrombocytopenia (dose-related)
Renal Crystalluria, hematuria, interstitial nephritisReversible increase in serum creatinine, hyperkalemia
Other Fever, headacheFever

Adverse effects are generally more common and severe with sulfonamides like this compound. Trimethoprim can interfere with folate metabolism in humans, particularly at high doses or in patients with pre-existing folate deficiency, leading to hematologic toxicity.

Experimental Protocols

The determination of in vitro antimicrobial activity is fundamental to the evaluation of these compounds. The following sections detail the methodologies for two key experiments: broth microdilution for MIC determination and agar (B569324) disk diffusion for susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Broth Microdilution Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_drug Prepare serial two-fold dilutions of this compound and Trimethoprim in a 96-well microtiter plate. inoculate Inoculate each well with the bacterial suspension. prep_drug->inoculate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours. inoculate->incubate read_mic Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read_mic

Figure 2: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and trimethoprim in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a pure culture of the test organism grown on an appropriate agar plate, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

Agar Disk Diffusion Susceptibility Testing

This qualitative method determines the susceptibility of a bacterial isolate to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Disk Diffusion Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_plate Prepare a Mueller-Hinton agar plate. swab_plate Evenly swab the entire surface of the agar plate with the bacterial suspension. prep_plate->swab_plate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). prep_inoculum->swab_plate apply_disks Apply paper disks impregnated with this compound and Trimethoprim to the agar surface. swab_plate->apply_disks incubate Incubate the plate at 35-37°C for 16-20 hours. apply_disks->incubate measure_zones Measure the diameters of the zones of inhibition around each disk. incubate->measure_zones interpret Interpret the results as Susceptible, Intermediate, or Resistant based on CLSI or EUCAST guidelines. measure_zones->interpret

Figure 3: Workflow for agar disk diffusion susceptibility testing.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks: Aseptically apply paper disks impregnated with standard concentrations of this compound and trimethoprim onto the inoculated agar surface. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]

Conclusion

This compound and trimethoprim are both valuable antimicrobial agents that target the bacterial folate synthesis pathway. While this compound acts on dihydropteroate synthase, trimethoprim inhibits the subsequent enzyme, dihydrofolate reductase. This sequential blockade provides a strong rationale for their combined use.

Individually, trimethoprim generally exhibits lower MIC values against many common pathogens compared to this compound and possesses more favorable pharmacokinetic properties, including a larger volume of distribution. However, the emergence of resistance to both agents when used alone is a significant concern.

The choice between these agents, or their combination, for research and development purposes will depend on the target pathogen, the desired pharmacokinetic profile, and the local resistance patterns. The experimental protocols provided herein offer standardized methods for the in vitro evaluation of these and other antimicrobial compounds. A thorough understanding of their individual characteristics is essential for the rational design of new therapeutic strategies to combat bacterial infections.

References

Unveiling the Potency of Sulfisoxazole: A Comparative Guide to Dihydropteroate Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth validation of sulfisoxazole's inhibitory effect on dihydropteroate (B1496061) synthase (DHPS). Through a comprehensive comparison with other sulfonamides, supported by experimental data and detailed protocols, we aim to provide a critical resource for antimicrobial research and development.

This compound (B1682709), a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting a crucial enzyme in the bacterial folate biosynthesis pathway: dihydropteroate synthase (DHPS).[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an ideal target for antimicrobial agents, as mammals obtain folate from their diet.[3][4] this compound acts as a competitive inhibitor of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).[1][3][5] This competitive binding prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), thereby halting the production of 7,8-dihydropteroate, a precursor to folic acid.[1][4]

Comparative Analysis of DHPS Inhibition

The efficacy of this compound and other sulfonamides as DHPS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values provide a standardized measure of a drug's potency. Below is a compilation of data from various studies, offering a comparative perspective on the inhibitory activities of selected sulfonamides against DHPS from different microbial sources. It is important to approach direct comparisons of absolute values between different studies with caution, as experimental conditions can vary.

SulfonamideMicrobial SourceInhibition ParameterValueReference
This compound Pneumocystis cariniiIC5040 nM[6]
SulfamethoxazolePneumocystis cariniiIC50~equally sensitive to this compound[7]
SulfathiazolePneumocystis cariniiIC50~equally sensitive to this compound[7]
SulfadoxinePlasmodium falciparumKi0.14 µM (sensitive) - 112 µM (resistant)[8]
SulfamethoxazolePlasmodium falciparumKi~1.8 µM[9]
DapsonePlasmodium falciparumKi~0.4 µM[9]

Experimental Protocols

To validate the inhibitory effect of this compound on DHPS and to facilitate comparative studies, a robust and reproducible experimental protocol is essential. The continuous spectrophotometric assay is a widely used method for this purpose.[9][10]

Continuous Spectrophotometric Assay for DHPS Inhibition

This assay measures DHPS activity by coupling the formation of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is directly proportional to DHPS activity.[9]

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-aminobenzoic acid (pABA)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • This compound (or other test inhibitors)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in DMSO to be tested.

  • Assay Plate Preparation:

    • To the appropriate wells of a 96-well plate, add 2 µL of the this compound dilutions.

    • For control wells (representing 100% enzyme activity), add 2 µL of DMSO.[11]

    • For background control wells (no enzyme activity), add assay buffer instead of the enzyme mix.

  • Enzyme Mix Preparation: Prepare a master mix containing assay buffer, DHPS, and DHFR. The final concentrations of the enzymes should be optimized, but typical ranges are 10-50 nM for DHPS and 1-2 Units/mL for DHFR.[4][11]

  • Enzyme Addition: Add 168 µL of the enzyme mix to all wells except the background controls.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.[4][11]

  • Reaction Initiation: Prepare a substrate mix containing assay buffer, pABA, DHPPP, and NADPH. Typical final concentrations are 10-50 µM for pABA and DHPPP (near their Km values) and 150-200 µM for NADPH.[4][11] Initiate the reaction by adding 30 µL of the pre-warmed substrate mix to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[4][11]

Data Analysis:

  • Calculate Reaction Rates: Determine the initial velocity (V) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)) where V_inhibitor is the rate in the presence of the inhibitor, V_no_inhibitor is the rate of the DMSO control, and V_background is the rate of the well lacking the DHPS enzyme.[11]

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.[11]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the folate biosynthesis pathway and a typical experimental workflow for assessing DHPS inhibition.

Folate_Biosynthesis_Pathway cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition Mechanism DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA para-Aminobenzoic acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR Glutamate DHF 7,8-Dihydrofolate THF Tetrahydrofolate DHF->THF NADPH -> NADP+ Precursors Nucleic Acid & Amino Acid Synthesis THF->Precursors DHPS->DHP This compound This compound This compound->DHPS Competitive Inhibition

Caption: Folate biosynthesis pathway and the inhibitory action of this compound.

DHPS_Inhibition_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor/DMSO to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme Add DHPS/DHFR Enzyme Mix add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction with pABA/DHPPP/NADPH Mix pre_incubate->add_substrate measure Measure Absorbance at 340 nm over Time add_substrate->measure analyze Calculate Reaction Rates and Percent Inhibition measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 end End determine_ic50->end

References

Comparative Efficacy of Sulfisoxazole Across Diverse Bacterial Strains: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of sulfisoxazole (B1682709) against various bacterial strains, supported by experimental data. It is designed to be a valuable resource for researchers and professionals in the field of microbiology and drug development, offering a concise overview of this compound's efficacy, detailed experimental methodologies, and visual representations of its mechanism of action and testing workflows.

Executive Summary

This compound, a sulfonamide antibiotic, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and proteins necessary for bacterial growth.[3] This guide summarizes the in vitro activity of this compound against a range of Gram-positive and Gram-negative bacteria, presenting quantitative data on its Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. Detailed protocols for these susceptibility testing methods are also provided to ensure reproducibility and standardization of future studies.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the susceptibility of various bacterial strains to this compound, presenting both Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data. It is important to note that these values can vary depending on the specific strain and the testing conditions employed. The data presented here is compiled from various studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Source(s)
Escherichia coli8 - >128[3]
Staphylococcus aureus32 - 512[4]
Pseudomonas aeruginosa>1024[5]
Streptococcus pneumoniae2 - 32[6]
Haemophilus influenzae0.5 - 8[6]
Klebsiella pneumoniae16 - >128[3]

Table 2: Zone of Inhibition Diameters for this compound (300 µg disk) against Various Bacterial Strains

Bacterial StrainZone Diameter (mm)Interpretation (CLSI Standards)Source(s)
Escherichia coli≥ 17 (S), 13-16 (I), ≤ 12 (R)Susceptible, Intermediate, Resistant[7][8]
Staphylococcus aureus≥ 17 (S), 13-16 (I), ≤ 12 (R)Susceptible, Intermediate, Resistant[7][8]
Pseudomonas aeruginosaNo interpretive criteria available-[7][8]
Streptococcus pneumoniae≥ 20 (S), 16-19 (I), ≤ 15 (R)Susceptible, Intermediate, Resistant[7][8]
Haemophilus influenzae≥ 16 (S), 13-15 (I), ≤ 12 (R)Susceptible, Intermediate, Resistant[7][8]
Klebsiella pneumoniae≥ 17 (S), 13-16 (I), ≤ 12 (R)Susceptible, Intermediate, Resistant[7][8]

(S) - Susceptible; (I) - Intermediate; (R) - Resistant. Interpretive criteria are based on CLSI (Clinical and Laboratory Standards Institute) guidelines and may be subject to change.[7][8]

Experimental Protocols

The following are detailed methodologies for two standard in vitro susceptibility testing methods used to evaluate the efficacy of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in the appropriate solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

  • Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Agar (B569324) Disk Diffusion Method for Zone of Inhibition Determination

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

1. Materials:

  • This compound disks (300 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described in the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply a this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm) using a ruler or caliper. The interpretation of the results (Susceptible, Intermediate, or Resistant) is based on established breakpoints from standards such as those provided by the CLSI.[7][8]

Mandatory Visualizations

Mechanism of Action of this compound

Sulfisoxazole_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Nucleic_Acid_Synthesis Nucleic Acid & Protein Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition

Caption: this compound competitively inhibits dihydropteroate synthase in bacteria.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate Wells B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Observe for Visible Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow for Zone of Inhibition Test

Zone_of_Inhibition_Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate for Confluent Growth A->B C Aseptically Apply this compound Disk (300 µg) B->C D Incubate at 35°C for 16-20 hours C->D E Measure Diameter of Inhibition Zone (mm) D->E F Interpret Results (Susceptible, Intermediate, Resistant) E->F

Caption: Workflow for the agar disk diffusion (Zone of Inhibition) test.

References

Assessing the Synergistic Effect of Sulfisoxazole with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antibiotics. Sulfisoxazole (B1682709), a sulfonamide antibiotic, has been a subject of interest for its potential synergistic effects when combined with other antimicrobial agents. This guide provides a comparative analysis of the synergistic activity of this compound with various antibiotics, supported by experimental data from in vitro studies. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows, this document aims to be a valuable resource for researchers in the field of infectious diseases and drug development.

Mechanism of Synergy: Targeting the Folic Acid Biosynthesis Pathway

This compound exerts its bacteriostatic effect by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is crucial for the de novo synthesis of folate, a precursor for nucleotides and certain amino acids. Humans are not affected by this mechanism as they obtain folic acid from their diet.

The synergistic effect of this compound is most notably observed with antibiotics that target other steps in the same pathway, such as trimethoprim (B1683648). Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the step immediately following the one inhibited by this compound. This sequential blockade of a critical metabolic pathway leads to a potent bactericidal effect that is greater than the sum of the individual agents.[1][2][3]

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the points of inhibition for this compound and trimethoprim.

Folic_Acid_Pathway cluster_0 Bacterial Cell cluster_1 Antibiotic Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid (DHF) DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Reduction Nucleotides Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotides Precursor for This compound This compound This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Figure 1. Mechanism of synergistic action of this compound and Trimethoprim.

Quantitative Assessment of Synergy

The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

This compound and Trimethoprim Synergy

The combination of a sulfonamide and trimethoprim is a classic example of antibiotic synergy. The following table summarizes the in vitro synergistic activity of sulfamethoxazole (B1682508) (a close structural analog of this compound) and trimethoprim against various bacterial strains.

Bacterial StrainAntibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretationReference
Escherichia coli (Multiple Isolates)Sulfamethoxazole + Trimethoprim---Synergy (85% of isolates)[4]
Klebsiella pneumoniae (Multiple Isolates)Sulfamethoxazole + Trimethoprim---Synergy (86% of isolates)[4]
Proteus mirabilis (Multiple Isolates)Sulfamethoxazole + Trimethoprim---Synergy (89% of isolates)[4]
Staphylococcus aureus (MRSA & MSSA)Sulfamethoxazole + Trimethoprim---Synergy[5]
This compound and Other Antibiotics

While the combination with trimethoprim is well-documented, this compound has also been investigated for synergistic effects with other classes of antibiotics.

Bacterial StrainAntibiotic CombinationExperimental MethodOutcomeReference
Haemophilus influenzaeThis compound + ErythromycinIn vivo (treatment of otitis media)Effective in treating infections caused by ampicillin-resistant strains.[6]
Gram-Negative BacilliSulfamethoxazole + Polymyxin BCheckerboard & Time-Kill AssaySynergy observed against a majority of tested isolates.[1][7]
Pseudomonas aeruginosaSulfamethoxazole + Ciprofloxacin (B1669076)In vitro studiesInconclusive, with some studies showing indifference.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the two most common in vitro synergy testing methods.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.

Checkerboard_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare stock solutions of This compound and partner antibiotic B Prepare serial dilutions of each antibiotic in a 96-well microtiter plate A->B C Antibiotic A diluted horizontally Antibiotic B diluted vertically B->C D Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) C->D E Inoculate all wells with the bacterial suspension D->E F Incubate the plate at 37°C for 18-24 hours E->F G Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination F->G H Calculate the Fractional Inhibitory Concentration (FIC) Index G->H I Interpret the results: Synergy, Additive, or Antagonism H->I Time_Kill_Workflow cluster_0 Setup cluster_1 Sampling & Plating cluster_2 Analysis A Prepare flasks with growth medium containing: 1. No antibiotic (growth control) 2. This compound alone 3. Partner antibiotic alone 4. Combination of both antibiotics B Inoculate flasks with a standardized bacterial suspension A->B C Incubate flasks at 37°C with shaking B->C D At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask C->D E Perform serial dilutions of the aliquots D->E F Plate dilutions onto agar (B569324) plates E->F G Incubate plates and count colony-forming units (CFU) F->G H Plot log10 CFU/mL versus time for each condition G->H I Synergy is defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent H->I

References

A Comparative Guide to the In Vitro Anti-Cancer Effects of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-cancer effects of the FDA-approved antibiotic, sulfisoxazole (B1682709), with alternative compounds. The focus is on its emerging role as an anti-cancer agent, particularly in breast cancer, through the inhibition of endothelin receptor A (ETA). Experimental data, detailed protocols for key assays, and visualizations of the underlying mechanisms and workflows are presented to support further research and drug development.

Mechanism of Action: Inhibition of Small Extracellular Vesicle (sEV) Secretion

Recent studies have repurposed this compound as an anti-cancer agent, demonstrating its ability to inhibit the secretion of small extracellular vesicles (sEVs) from breast cancer cells.[1][2] This activity is mediated through its function as an endothelin receptor A (ETA) antagonist.[1][2] By blocking ETA, this compound disrupts the downstream signaling pathways responsible for sEV biogenesis and release, leading to a reduction in tumor cell proliferation, colony formation, and invasion.[1]

Comparative Analysis: this compound vs. Other Endothelin Receptor A Antagonists

This compound's anti-cancer effects, stemming from its ETA antagonism, can be compared with other known ETA inhibitors. This section provides available quantitative data for this compound and its alternatives.

Table 1: Comparative In Vitro Efficacy of Endothelin Receptor A Antagonists

CompoundTargetIC50 Value (µM)Cell Line(s)Assay Type
This compound Endothelin Receptor A (ETA)0.60[3]Not specifiedReceptor Binding Assay
Endothelin Receptor B (ETB)22[3]Not specifiedReceptor Binding Assay
Endothelin Receptor A (ETA)11.0[1][2]MDA-MB-231Radioactive Binding Assay
Zibotentan Endothelin Receptor A (ETA)0.013Not specifiedNot specified
BQ123 Endothelin Receptor A (ETA)Not specifiedMDA-MB-231, 4T1Invasion and Migration Assays
PD156707 Endothelin Receptor A (ETA)Not specifiedMDA-MB-231, 4T1Invasion and Migration Assays

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the anti-cancer effects of this compound and its alternatives.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Objective: To determine the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and/or alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Clonogenic Assay

This protocol is a standard procedure for assessing the long-term proliferative potential of cancer cells.

Objective: To determine the ability of single cancer cells to form colonies after treatment with a compound, indicating its effect on cell survival and reproductive integrity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • 6-well plates or petri dishes

  • Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.

Transwell Migration and Invasion Assay

This protocol outlines the procedure for assessing the effect of compounds on cancer cell motility.

Objective: To evaluate the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.

Materials:

  • Cancer cell lines

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • Test compounds

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Insert Preparation (for Invasion Assay): Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell inserts with the Matrigel solution and incubate at 37°C for 30-60 minutes to allow for gelation. For migration assays, this step is omitted.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the transwell inserts. The lower chamber is filled with complete culture medium containing a chemoattractant (e.g., 10% FBS). The test compounds are added to both the upper and lower chambers.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 12-48 hours.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes and then stain with crystal violet solution for 15-30 minutes.

  • Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of migrated/invaded cells in several random fields under a microscope.

  • Data Analysis: Quantify the number of migrated or invaded cells and compare the results between treated and control groups.

Visualizing the Pathways and Processes

To better understand the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_assays In Vitro Assays cluster_treatment Treatment A Cell Proliferation (MTT Assay) B Cell Survival (Clonogenic Assay) C Cell Migration (Transwell Assay) D Cell Invasion (Transwell Assay) This compound This compound This compound->A This compound->B This compound->C This compound->D Alternatives ETA Antagonists (Zibotentan, BQ123, etc.) Alternatives->A Alternatives->B Alternatives->C Alternatives->D

Caption: Experimental workflow for validating the anti-cancer effects of this compound.

signaling_pathway This compound This compound ETA Endothelin Receptor A (ETA) This compound->ETA inhibition Signaling Downstream Signaling (e.g., RAB27A expression) ETA->Signaling sEV sEV Biogenesis & Secretion Signaling->sEV Proliferation Cell Proliferation sEV->Proliferation Invasion Invasion & Migration sEV->Invasion

Caption: this compound's mechanism of action in inhibiting cancer progression.

Conclusion

The available in vitro evidence suggests that this compound exhibits anti-cancer properties, primarily in breast cancer models, by acting as an endothelin receptor A antagonist and subsequently inhibiting the secretion of small extracellular vesicles. This mechanism is shared with other ETA antagonists, providing a basis for comparative studies. While direct comparative data on cell viability (IC50 values) for this compound against other ETA antagonists in key breast cancer cell lines is an area for future investigation, the information and protocols presented in this guide offer a solid foundation for researchers to further explore and validate the anti-cancer potential of this compound. The detailed experimental methodologies and visual representations of the underlying pathways are intended to support and streamline these research efforts.

References

A Comparative Analysis of Sulfisoxazole's In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfisoxazole (B1682709) is a short-acting sulfonamide antibiotic that has been a mainstay in the treatment of various bacterial infections. Like other sulfonamides, its bacteriostatic action stems from the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, presenting quantitative data, detailed experimental methodologies, and a comparative perspective with other commonly used sulfonamides, namely sulfamethoxazole (B1682508) and sulfadiazine (B1682646). Understanding the nuances between its performance in laboratory settings and within a living organism is critical for optimizing its therapeutic use and for the development of new antimicrobial strategies.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides and amino acids. This compound competitively inhibits the bacterial enzyme dihydropteroate synthase, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid. This blockade of folic acid synthesis ultimately halts bacterial growth and replication.[1]

Sulfonamide Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine_precursor Pteridine Precursor Dihydropteroate_pyrophosphate Dihydropteridine Pyrophosphate Pteridine_precursor->Dihydropteroate_pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate_pyrophosphate->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydropteroic_acid->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_acid Nucleotide_synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_acid->Nucleotide_synthesis This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound competitively inhibits dihydropteroate synthase.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Below is a summary of available MIC data for this compound and its comparators against key bacterial pathogens. It is important to note that MIC values can vary between studies due to differences in bacterial strains and testing methodologies.

AntibioticOrganismMIC Range (µg/mL)
This compound Pasteurella pestis8-16 times more potent than Sulfadiazine[2]
Escherichia coli (ΔrelA mutant)40 (bactericidal)[2]
Sulfamethoxazole Escherichia coliInsensitive alone, sensitive with Trimethoprim[3]
Staphylococcus aureusInsensitive alone, sensitive with Trimethoprim[3]
Sulfadiazine Escherichia coliInsensitive alone, sensitive with Trimethoprim[3]
Staphylococcus aureusInsensitive alone, sensitive with Trimethoprim[3]
Staphylococcus aureus (MDR)64-128[4]
Pseudomonas aeruginosa (MDR)64-128[4]
Silver Sulfadiazine Staphylococcus aureus≤0.16[4]
Pseudomonas aeruginosa0.020 g/L (bactericidal)[4]
Escherichia coli0.20 g/L (bactericidal)[4]

Note: The data for sulfamethoxazole and sulfadiazine often reflect their use in combination with trimethoprim (B1683648), which potentiates their activity.

In Vivo Efficacy: Insights from Animal Models

The in vivo performance of an antibiotic is a critical determinant of its clinical utility. Animal models of infection provide a platform to assess efficacy in a complex biological system.

Murine Model of Plague

In a murine model of plague caused by Pasteurella pestis, the in vivo efficacy of several chemotherapeutic agents was evaluated. The study revealed the following order of efficacy: chloramphenicol (B1208) > sulfadiazine > thiocymetin > This compound .[2] The lower therapeutic value of this compound compared to sulfadiazine in this model was suggested to be due to its more rapid excretion by the kidneys.[2]

Murine Model of Urinary Tract Infection (UTI)

Urinary tract infections are a common indication for sulfonamide therapy. In a murine model of UTI caused by uropathogenic Escherichia coli, the combination of trimethoprim-sulfamethoxazole was effective in reducing urinary recurrences and eradicating fecal colonization of the bacteria.[5][6] A 10-day course of treatment was shown to be more effective than a 3-day course in preventing recurrence.[5][6]

Another study in a murine ascending UTI model with E. coli strains of varying susceptibility to sulfamethizole (B1682507) (a related sulfonamide) demonstrated a correlation between in vitro MIC and in vivo efficacy. Treatment was effective against strains with lower MICs but failed against a highly resistant strain.[7]

Clinical Comparison in Pediatric UTI

A double-blind, comparative study in 100 children with initial episodes of UTIs found that cephalexin (B21000) and This compound had comparable overall bacteriologic and clinical cure rates.[8] Children treated with this compound had a bacterial cure rate of 92% and a clinical cure rate of 82%.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antibiotic Stock Solution Serial_Dilution Perform Serial Dilutions of Antibiotic in Microtiter Plate Stock->Serial_Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Turbidity (Growth) Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Protocol Steps:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the sulfonamide is prepared at a known concentration in a suitable solvent.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a defined colony-forming unit (CFU)/mL.

  • Serial Dilution: The antimicrobial agent is serially diluted in a multi-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Murine Model of Ascending Urinary Tract Infection

This model is commonly used to evaluate the in vivo efficacy of antibiotics against uropathogenic bacteria.

Murine UTI Model Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Anesthesia Anesthetize Mice Catheterization Transurethral Catheterization Anesthesia->Catheterization Inoculation Inoculate Bladder with Uropathogenic E. coli Catheterization->Inoculation Treatment_Start Initiate Antibiotic Treatment (e.g., oral gavage, subcutaneous) Inoculation->Treatment_Start Treatment_Regimen Administer Treatment for a Defined Period (e.g., 3-10 days) Treatment_Start->Treatment_Regimen Euthanasia Euthanize Mice at Defined Time Points Treatment_Regimen->Euthanasia Harvest Harvest Bladder and Kidneys Euthanasia->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Plate Plate Serial Dilutions on Selective Agar (B569324) Homogenize->Plate CFU_Count Count Colony-Forming Units (CFU) to Determine Bacterial Load Plate->CFU_Count

Caption: Workflow for a murine model of ascending UTI.

Protocol Steps:

  • Animal Model: Female mice of a susceptible strain (e.g., C3H/HeJ) are typically used.

  • Infection: Mice are anesthetized, and a bacterial suspension of a uropathogenic strain of E. coli is introduced directly into the bladder via a transurethral catheter.

  • Treatment: At a predetermined time post-infection, treatment with the test antibiotic (e.g., this compound) is initiated. The drug can be administered via various routes, such as oral gavage or subcutaneous injection, for a specified duration.

  • Evaluation: At the end of the treatment period, mice are euthanized. The bladder and kidneys are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/g of tissue). Efficacy is determined by comparing the bacterial load in treated animals to that in a control group receiving a placebo.

Conclusion

This compound remains a relevant antibacterial agent with a well-characterized mechanism of action. Its in vitro activity is notable, particularly against certain pathogens, and it demonstrates efficacy in vivo in relevant animal models of infection, such as UTIs. However, direct comparative data, especially quantitative in vivo efficacy metrics like ED50, against other sulfonamides are limited in the publicly available literature. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for a more definitive assessment of this compound's place in the current antimicrobial landscape. For researchers and drug development professionals, a thorough understanding of both the in vitro potency and the in vivo behavior of this compound is crucial for its judicious use and for guiding the development of novel anti-infective therapies.

References

A Comparative Guide to Assay Methods for Sulfisoxazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of sulfisoxazole (B1682709). The objective is to offer a comparative overview of the performance of different techniques, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

Introduction to this compound and its Quantification

This compound is a sulfonamide antibacterial agent used in the treatment of various bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical formulations, biological fluids, and environmental samples is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. A variety of analytical methods have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).

Quantitative Data Summary

The performance of different analytical methods for this compound quantification is summarized in the table below. The data presented is a compilation from various studies and is intended for comparative purposes. Actual performance may vary based on the specific experimental conditions, instrumentation, and sample matrix.

ParameterHPLC-UV[1][2]LC-MS/MS[3][4]UV-Visible Spectrophotometry[5][6][7]Capillary Electrophoresis[8][9]
Linearity Range 0.2 - 10 µg/mL[2]ng/g to µg/mL range0.25 - 15 ppm[5]Linear over three orders of magnitude[9]
Limit of Detection (LOD) Not explicitly stated0.1 µM (for similar sulfonamides)[9]0.0584 µg/mL[5]0.1 µM[9]
Limit of Quantification (LOQ) Not explicitly stated~1 mg/L (for similar sulfonamides)[8]0.1752 µg/mL[5]~1 mg/L[8]
Accuracy (% Recovery) Good agreement with official methods[1]91% - 114%[4]96.6% - 99.04%[5]~100%[8]
Precision (%RSD) <2%<15%1.6% - 3.0%[5]<3%[9]
Specificity High, can separate from related compounds[1]Very High, based on mass-to-charge ratioLower, prone to interferenceHigh, based on electrophoretic mobility
Analysis Time ~8 minutes[2]Variable, typically a few minutesRapid~6 minutes[8]
Instrumentation Cost ModerateHighLowModerate
Sample Throughput HighHighHighModerate to High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and can be adapted for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of this compound in pharmaceutical dosage forms.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: µBondapak C18 column.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724), acetic acid, and water (22.5:1:76.5 v/v/v).[1]

  • Flow Rate: 1.2 mL/min.[2]

  • Detection: UV detection at 254 nm.[1][10]

  • Internal Standard: Sulfabenzamide can be used for quantitative purposes.[1]

  • Sample Preparation:

    • For tablets, a portion of the powdered tablets equivalent to a known amount of this compound is dissolved in the mobile phase.[2]

    • For liquid and ointment forms, a suitable dilution is made with the mobile phase.[1]

    • The solution is filtered through a 0.45 µm membrane filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices like biological fluids and food samples.[4]

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reverse-phase column, such as a C18 column.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.[11]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.

  • Sample Preparation:

    • For milk samples, a protein precipitation step with acetonitrile is performed.[4]

    • The supernatant is then evaporated and reconstituted in the mobile phase.

    • Isotope-labeled this compound can be used as an internal standard for accurate quantification.[4]

UV-Visible Spectrophotometry

This is a simple and cost-effective method, often used for the quantification of this compound in pure form and simple pharmaceutical preparations.[5] The method is based on a diazotization and coupling reaction.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Principle: The primary aromatic amine group of this compound is diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable agent (e.g., γ-resorsolic acid) in an alkaline medium to form a colored azo dye.[5]

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent.

    • An acidic solution (e.g., HCl) and sodium nitrite solution are added to the sample.

    • After a short incubation, a solution of the coupling agent and an alkaline solution (e.g., NaOH) are added.

    • The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (e.g., 432 nm).[5]

  • Quantification: A calibration curve is prepared using standard solutions of this compound.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be used for the analysis of this compound.

  • Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV or electrochemical).

  • Capillary: A fused-silica capillary.[8]

  • Electrolyte: A phosphate (B84403) buffer at a specific pH (e.g., pH 6.2).[8]

  • Separation Voltage: A high voltage (e.g., 30 kV) is applied across the capillary.[8]

  • Detection: On-column UV detection or end-column electrochemical detection.[9]

  • Sample Preparation: Samples are typically dissolved in the electrolyte buffer and filtered before injection.

Visualizations

Workflow for this compound Assay Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate assay method for this compound based on key experimental requirements.

start Define Analytical Needs matrix Sample Matrix Complexity start->matrix sensitivity Required Sensitivity matrix->sensitivity Simple lcms LC-MS/MS matrix->lcms Complex (e.g., Biological) throughput Sample Throughput sensitivity->throughput Moderate sensitivity->lcms High cost Budget Constraints throughput->cost Low hplc HPLC-UV throughput->hplc High cost->hplc Moderate cost->lcms High uvvis UV-Vis Spectrophotometry cost->uvvis Low ce Capillary Electrophoresis cost->ce Moderate

Caption: Decision tree for selecting a this compound assay method.

General Workflow of a Chromatographic Assay

This diagram outlines the typical experimental workflow for a chromatographic-based assay like HPLC or LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Collection extraction Extraction / Dilution sample->extraction filtration Filtration extraction->filtration injection Injection into Chromatograph filtration->injection separation Separation on Column injection->separation detection Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Standard workflow for a chromatographic assay.

Conclusion

The choice of an analytical method for this compound quantification depends on a variety of factors including the nature of the sample, the required sensitivity and specificity, available instrumentation, and cost considerations. HPLC-UV offers a robust and reliable method for routine quality control of pharmaceutical products. LC-MS/MS is the method of choice for complex matrices and when high sensitivity is required. UV-Visible spectrophotometry provides a simple and economical option for the analysis of bulk drug and simple formulations, while Capillary Electrophoresis presents a high-resolution alternative. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific analytical challenges.

References

comparative analysis of sulfisoxazole resistance profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of sulfisoxazole (B1682709) resistance, synthesizing experimental data on its efficacy, prevalent resistance mechanisms, and performance relative to other sulfonamides. The content is structured to support research and development efforts in combating antimicrobial resistance.

Introduction to this compound and Resistance

This compound is a synthetic sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the production of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to a bacteriostatic effect.[2][3] However, the clinical utility of this compound and other sulfa drugs has been significantly diminished by the widespread emergence of bacterial resistance.[1][2] This resistance is primarily driven by genetic mutations and the acquisition of mobile resistance genes, which allow bacteria to circumvent the drug's inhibitory action.[1][4]

Mechanisms of this compound Resistance

Bacterial resistance to this compound is multifaceted, involving several key mechanisms that prevent the drug from reaching or effectively binding to its target.

  • Target Modification (DHPS Alteration) : The most common form of resistance involves alterations to the DHPS enzyme. This occurs through two primary routes:

    • Chromosomal Mutations : Spontaneous mutations in the bacterial folP gene, which encodes the native DHPS, can lead to amino acid substitutions. These changes reduce the binding affinity of this compound to the enzyme's active site without significantly impacting its affinity for the natural substrate, PABA.[1][2]

    • Acquisition of Resistance Genes : Bacteria can acquire foreign genes (sul1, sul2, sul3, and sul4) via horizontal gene transfer, often carried on plasmids and integrons.[1][2][4] These genes encode for highly resistant alternative DHPS enzymes that are structurally different from the native enzyme and exhibit very low affinity for sulfonamides.[1][4][5] The sul1 and sul2 genes are the most frequently encountered in clinical isolates.[2]

  • Metabolic Bypass : Some bacteria can develop resistance by overproducing the natural substrate, PABA.[6] This increased concentration of PABA outcompetes this compound for binding to the DHPS enzyme, thereby overcoming the drug's inhibitory effect.

  • Efflux Pumps : Certain bacteria utilize multidrug efflux pumps to actively transport this compound out of the cell.[2][7] This mechanism prevents the drug from accumulating to a high enough intracellular concentration to inhibit the DHPS enzyme.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Action cluster_resistance Mechanisms of Resistance PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid -> DNA/Protein Synthesis Dihydropteroate->Folic_Acid This compound This compound This compound->DHPS Competitive Inhibition Efflux_Pump Efflux Pump This compound->Efflux_Pump Target folP_mutation folP Gene Mutation Altered_DHPS Altered DHPS (Low Drug Affinity) folP_mutation->Altered_DHPS Produces sul_genes Acquired sul Genes (sul1, sul2, etc.) Resistant_DHPS Resistant DHPS Variant sul_genes->Resistant_DHPS Encodes Efflux_Pump->this compound Expels

Caption: this compound action and key bacterial resistance mechanisms.

Comparative Resistance Data

The effectiveness of this compound varies significantly across different bacterial species and environments. Quantitative data, primarily Minimum Inhibitory Concentration (MIC) values and prevalence rates, are crucial for understanding these differences.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Key Pathogens

SulfonamideBacterial StrainMIC Range (µg/mL)Reference
This compound Escherichia coli16 - >1024[8]
Staphylococcus aureus32 - 512[8][9]
Sulfamethoxazole (B1682508) Escherichia coli16 - >1024[8]
Staphylococcus aureus32 - >1024[8]
Trimethoprim-Sulfamethoxazole Escherichia coliWild types up to 8; Resistant strains start at 128[10]

Note: MIC values can vary based on the specific strain and testing methodology. The data represent a range of reported values.[8]

Table 2: Prevalence of this compound Resistance in Bacterial Isolates

Bacterial SpeciesSource of IsolateResistance Rate (%)Region/ContextReference
Escherichia coliUrinary Pathogens3.3%Not Specified[11]
Escherichia coliSwine Fecal Samples49.9%Alberta, Canada[12]
Escherichia coliSheep (Intensive Farming)82.4%Not Specified[13]
Staphylococcus saprophyticusUrinary Pathogens4.4%Not Specified[11]
VariousSoil Bacteria>70%Various Environments[7]
Escherichia coliHuman Clinical (Invasive)25.4% (to TMP-SMX)Switzerland (2021)[14]
Escherichia coliHuman Clinical (Urine)34.7% (to TMP-SMX)Not Specified[15]

Note: Some studies report resistance to trimethoprim-sulfamethoxazole (TMP-SMX) as a proxy for sulfonamide resistance.

Studies indicate that bacteria expressing plasmid-mediated resistance via sul1, sul2, or sul3 genes confer high levels of resistance to a range of sulfa drugs, though the lowest degree of resistance was observed for this compound and sulfamethoxazole compared to other sulfonamides like sulfanilamide.[4][16]

Experimental Protocols for Resistance Analysis

Analyzing this compound resistance involves both phenotypic and genotypic methods to determine the level of resistance and identify the underlying genetic mechanisms.

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][8]

  • Preparation of Antimicrobial Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[3]

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of working concentrations (e.g., 0.25 to 256 µg/mL).[3][17]

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies from a fresh (18-24 hour) agar (B569324) plate.[17]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[3][17]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[3][17]

  • Assay Procedure:

    • Dispense 50 µL of each this compound working solution into the wells of a 96-well microtiter plate.[3][17]

    • Add 50 µL of the standardized bacterial inoculum to each well.[3][17]

    • Include a positive growth control (bacteria in broth without drug) and a sterility control (broth only).[3]

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[3]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

This workflow outlines the steps for identifying the genetic determinants of resistance.[17]

  • DNA Extraction:

    • Isolate single colonies of the resistant and a susceptible (parental) strain on antibiotic-free agar.

    • Extract high-quality genomic DNA from overnight cultures using a commercial DNA extraction kit, following the manufacturer's instructions.

  • Gene Detection and Sequencing:

    • PCR-based Assays : Use specific primers to perform Polymerase Chain Reaction (PCR) to detect the presence of known sulfonamide resistance genes (sul1, sul2, sul3, etc.).[1]

    • Next-Generation Sequencing (NGS) : For a comprehensive analysis, perform whole-genome sequencing on the extracted DNA. This can identify the sul genes as well as novel mutations in the folP gene or other relevant loci.

  • Bioinformatic Analysis:

    • Assemble the sequencing reads and compare them to reference genomes.

    • Annotate genes and identify single nucleotide polymorphisms (SNPs) or insertions/deletions that correlate with the resistant phenotype.

G cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis p1 Inoculum Prep (0.5 McFarland) p2 Broth Microdilution Assay (96-well plate) p1->p2 p3 Incubation (16-20h at 35°C) p2->p3 p4 Read MIC Value p3->p4 end Resistance Profile Characterization p4->end g1 Genomic DNA Extraction g2 PCR for sul Genes or Next-Gen Sequencing g1->g2 g3 Bioinformatic Analysis g2->g3 g4 Identify Resistance Genes (e.g., sul1, folP mutations) g3->g4 g4->end start Bacterial Isolate start->p1 start->g1

References

Validating the Specificity of Sulfisoxazole's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sulfisoxazole's performance against other alternatives, supported by experimental data, to validate the specificity of its target engagement. The following sections detail the on- and off-target binding affinities, provide comprehensive experimental protocols for key validation assays, and visualize the underlying pathways and workflows.

Data Presentation: On-Target and Off-Target Affinities

This compound's primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[1] However, studies have also identified its interaction with the human endothelin receptor A (ETA), representing a significant off-target.[2][3] This section compares the binding affinities of This compound (B1682709) and its common alternative, sulfamethoxazole (B1682508), to their intended target and known off-target. Additionally, the affinity of trimethoprim (B1683648), a frequent potentiator of sulfonamides, for its target, dihydrofolate reductase (DHFR), is presented for context.

Compound Primary Target Organism Affinity (Kᵢ) Affinity (IC₅₀) Reference
This compound Dihydropteroate Synthase (DHPS)Pneumocystis carinii~2.5 µMNot Reported[4]
Sulfamethoxazole Dihydropteroate Synthase (DHPS)Yersinia pestisNot ReportedNot Reported[5]
Trimethoprim Dihydrofolate Reductase (DHFR)Escherichia coli (Resistant)15.9 µM22.4 µM[6]

Table 1: On-Target Binding Affinities. This table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound, sulfamethoxazole, and trimethoprim against their respective primary targets.

Compound Off-Target Organism Affinity (Kᵢ) Affinity (IC₅₀) Reference
This compound Endothelin Receptor A (ETA)HumanNot Reported0.60 µM[3]
Sulfamethoxazole Endothelin Receptor A (ETA)HumanNot Reported16 µM[3]

Table 2: Off-Target Binding Affinities. This table presents the binding affinities of this compound and sulfamethoxazole to the human endothelin receptor A (ETA).

Experimental Protocols

To empirically validate the target engagement and specificity of this compound, two key experimental approaches are detailed below: a biochemical assay to quantify its inhibitory activity against DHPS and a cellular thermal shift assay (CETSA) to confirm target binding in a cellular context.

In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This coupled spectrophotometric assay measures the inhibition of DHPS by monitoring the oxidation of NADPH.[7]

Materials:

  • Recombinant DHPS enzyme

  • Recombinant Dihydrofolate Reductase (DHFR)

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • This compound (or other inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6)

  • DMSO (for compound dilution)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture: In each well of the microplate, add the following in order:

    • Assay Buffer

    • This compound dilution or DMSO (for control)

    • DHPS enzyme (5 nM final concentration)

    • DHFR enzyme (excess)

    • PABA (5 µM final concentration)

    • DHPP (5 µM final concentration)

  • Initiation: Start the reaction by adding NADPH to a final concentration of 200 µM.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADPH oxidation is proportional to the DHPS activity.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug-target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[8][9]

Materials:

  • Cell line expressing the target protein (e.g., bacterial cells for DHPS)

  • Cell culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western Blotting reagents (or other protein detection method)

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). Include an unheated control.

  • Cell Lysis: After heating, lyse the cells (e.g., by freeze-thaw cycles or adding lysis buffer).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a suitable method like Western Blotting.

  • Data Analysis: Plot the amount of soluble target protein against the heating temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and experimental workflows discussed in this guide.

DHPS_Inhibition_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes Folate Folic Acid Synthesis DHF->Folate This compound This compound This compound->DHPS Competitively Inhibits

Caption: this compound's mechanism of action.

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification & Analysis A 1. Treat cells with This compound or Vehicle B 2. Heat cell aliquots at various temperatures A->B C 3. Cell Lysis B->C D 4. Centrifuge to pellet aggregated proteins C->D E 5. Collect soluble protein fraction D->E F 6. Quantify target protein (e.g., Western Blot) E->F G 7. Plot melting curve to determine thermal shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

DHPS_Assay_Workflow cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A 1. Prepare serial dilutions of this compound C 3. Add this compound/Vehicle to reaction mix A->C B 2. Prepare reaction mix: Buffer, DHPS, DHFR, PABA, DHPP B->C D 4. Initiate reaction with NADPH C->D E 5. Measure absorbance at 340nm D->E F 6. Calculate reaction rates E->F G 7. Determine IC50 value F->G

Caption: DHPS inhibition assay workflow.

References

A Comparative Guide to the Metabolic Stability of Sulfisoxazole and Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic fate of drug candidates is fundamental to predicting their pharmacokinetic profiles and potential for adverse reactions. This guide provides an objective comparison of the metabolic stability of two structurally related sulfonamide antibiotics, sulfisoxazole (B1682709) and sulfamethoxazole (B1682508), supported by experimental data and detailed methodologies.

Introduction to Sulfonamide Metabolism

This compound and sulfamethoxazole are bacteriostatic antibiotics that function by inhibiting dihydropteroate (B1496061) synthase, a critical enzyme in the bacterial synthesis of folic acid.[1][2] Their therapeutic efficacy and safety are significantly influenced by their metabolic stability, which dictates their half-life, clearance, and potential for bioactivation into reactive metabolites. The metabolism of both compounds is primarily governed by two major pathways: Phase II N-acetylation and Phase I oxidation, the latter being mediated by the cytochrome P450 (CYP) enzyme system.[3][4]

Metabolic Pathways and Bioactivation

Both this compound and sulfamethoxazole undergo extensive metabolism in the liver. The primary routes include:

  • N-acetylation: This is a major metabolic pathway for both drugs, catalyzed by N-acetyltransferase (NAT) enzymes.[3] This Phase II conjugation reaction generally leads to inactive metabolites that are more readily excreted.

  • Oxidation: This Phase I pathway is mediated by cytochrome P450 enzymes and is critical as it can lead to the formation of reactive metabolites.[4] These intermediates, specifically the hydroxylamine (B1172632) and subsequent nitroso metabolites, are implicated in the idiosyncratic hypersensitivity reactions and hepatotoxicity associated with sulfonamides.

A key distinction lies in the characterization of the specific CYP enzymes involved. For sulfamethoxazole , the formation of its reactive hydroxylamine metabolite is well-established to be catalyzed specifically by CYP2C9 .[5][6] In contrast, while This compound is known to undergo similar CYP-mediated oxidation to form reactive intermediates, the primary contributing CYP isoforms are less definitively characterized in the available literature.

Comparative Analysis of Metabolic and Pharmacokinetic Parameters

The following table summarizes key data points for this compound and sulfamethoxazole, providing a basis for comparing their metabolic profiles.

ParameterThis compoundSulfamethoxazoleReference(s)
In Vivo Half-life (t½) 4.6 - 7.8 hours6 - 12 hours[4]
Primary Metabolic Route N-acetylationN-acetylation[1][3]
Key CYP Enzyme Not definitively establishedCYP2C9[5][7][8]
Reactive Metabolite Hydroxylamine/NitrosoN4-Hydroxylamine/Nitroso[5][6]
CYP Inhibition Profile Not established as a selective inhibitorSelective inhibitor of CYP2C9[7][9]

Visualizing the Metabolic Pathways

The following diagram illustrates the parallel metabolic fates of this compound and sulfamethoxazole, highlighting the critical bioactivation step.

G cluster_SIX This compound Metabolism cluster_SMX Sulfamethoxazole Metabolism SIX This compound SIX_AC N4-acetylthis compound (Inactive) SIX->SIX_AC NAT Enzymes SIX_RM Reactive Metabolites (Hydroxylamine/Nitroso) SIX->SIX_RM CYP450 (Oxidation) SIX_PA Protein Adducts SIX_RM->SIX_PA Haptenation SMX Sulfamethoxazole SMX_AC N4-acetylsulfamethoxazole (Inactive) SMX->SMX_AC NAT Enzymes SMX_RM Reactive Metabolites (N4-Hydroxylamine/Nitroso) SMX->SMX_RM CYP2C9 (Oxidation) SMX_PA Protein Adducts SMX_RM->SMX_PA Haptenation G prep 1. Preparation - Dilute microsomes - Prepare compound solutions pre_incubate 2. Pre-incubation - Add microsomes to plate - Warm to 37°C prep->pre_incubate initiate 3. Reaction Initiation - Add NADPH regenerating system - Add test compound pre_incubate->initiate incubate 4. Incubation & Sampling - Incubate at 37°C with shaking - Collect aliquots at T=0, 5, 15, 30, 45 min initiate->incubate terminate 5. Reaction Termination - Add aliquots to ice-cold acetonitrile with internal standard incubate->terminate process 6. Sample Processing - Centrifuge to precipitate proteins terminate->process analyze 7. Analysis - Analyze supernatant by LC-MS/MS - Quantify remaining parent compound process->analyze calculate 8. Data Calculation - Determine k, t½, and CLint analyze->calculate

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of sulfisoxazole (B1682709) is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes the risk of environmental contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.

Core Principles of this compound Waste Management

The primary method for the disposal of this compound and other pharmaceutical waste is incineration at a licensed hazardous waste facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[1] While this compound is not specifically listed as a "P" or "U" hazardous waste by the U.S. Environmental Protection Agency (EPA), it is recommended to manage it as hazardous waste as a best practice due to its potential aquatic toxicity.[1]

Regulatory oversight for pharmaceutical waste disposal in the United States involves several agencies, including the EPA, which sets guidelines under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[2][3][4] Many states have their own, often more stringent, regulations.[2]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the procedure for the collection, storage, and disposal of this compound waste from a laboratory setting.

  • Segregation : Do not mix this compound waste with non-hazardous trash or other waste streams.[1] It should be collected in a designated, clearly labeled hazardous waste container.[1] Proper segregation is crucial for ensuring compliance and cost-effective disposal.[5]

  • Containerization : Use a chemically resistant, leak-proof container with a secure lid.[1] The container must be in good condition and compatible with this compound.[1] For different types of pharmaceutical waste, specific container colors may be used, such as black for hazardous and purple for non-hazardous waste.[5]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid this compound Waste," "Aqueous solution of this compound").[1] Include the date when the waste was first added to the container.[1]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and clearly marked.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to arrange for the pickup and transportation of the waste.[1] Hazardous pharmaceutical waste must be transported to a RCRA-permitted facility.[5]

  • Documentation : Maintain a record of the waste generated, including the amount and date of disposal, in a laboratory waste logbook.[1] A uniform hazardous waste manifest is required for shipping hazardous pharmaceutical waste.[5]

Quantitative Data for Pharmaceutical Waste Disposal

The following table summarizes key quantitative parameters for the disposal of pharmaceutical waste.

ParameterValueNotes
Recommended Incineration Temperature 900°C - 1200°CEnsures complete destruction of the active pharmaceutical ingredient.[1]
Emergency Incineration Temperature Minimum 850°C (two-chamber incinerator)May be considered in emergency situations, with a retention time of at least two seconds in the second chamber.[6][7]
High-Temperature Incineration for Antineoplastics At least 1200°CRequired for certain hazardous drugs like antineoplastics.[7]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated is_mixed Is waste mixed with non-hazardous trash? start->is_mixed segregate Segregate waste into a designated hazardous waste container. is_mixed->segregate Yes containerize Use a chemically resistant, leak-proof container with a secure lid. is_mixed->containerize No segregate->containerize label Label container with 'Hazardous Waste', 'this compound', and date. containerize->label store Store in a designated satellite accumulation area. label->store contact_ehs Contact institution's EHS or a licensed hazardous waste contractor for pickup. store->contact_ehs document Maintain a record of the waste generated and disposal. contact_ehs->document end Proper Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound waste.

Spill Management

In the event of a this compound spill, absorb the material with an inert substance and collect it in a designated, sealed container for disposal.[1]

Alternative Disposal Methods (Not Recommended for Laboratories)

While methods such as landfilling after encapsulation or inertization exist, they are not the preferred method for laboratory-generated pharmaceutical waste.[6][7] Flushing medication down the toilet is generally discouraged unless it is on the FDA's specific flush list, as wastewater treatment plants are often not equipped to remove such chemicals.[8][9] For household disposal of non-flush list medications where no take-back programs are available, the FDA recommends mixing the medication with an unpalatable substance like dirt or coffee grounds, placing it in a sealed container, and then into the household trash.[2][8] However, these household methods are not appropriate for the larger quantities and different regulatory context of a professional research environment.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety beyond the product itself.

References

Safeguarding Your Research: Essential Protocols for Handling Sulfisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Sulfisoxazole, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

To minimize exposure risk when handling this compound, the following personal protective equipment is recommended. Adherence to these guidelines is critical to prevent direct contact, inhalation, and ingestion.[1]

SituationHand ProtectionEye ProtectionRespiratory ProtectionProtective Clothing
Routine Laboratory Use Chemical-impermeable gloves (nitrile or low-protein, powder-free latex).[1] Consider double-gloving for added protection.[2]Safety glasses with side shields.[2]A NIOSH-approved respirator should be used if there is a risk of dust generation or in cases of inadequate ventilation.[1]A laboratory coat is suitable for handling quantities up to 500 grams.[2]
Minor Spill Cleanup Chemical-impermeable gloves (nitrile or latex).[2]Safety glasses.[2]A dust respirator is recommended.[2] An approved positive-flow mask is also an option if dust becomes airborne.[1]A laboratory coat.[2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Major Spill or Emergency Chemical-impermeable gloves.[1]Safety goggles.A self-contained breathing apparatus (SCBA) should be used.[1]A full protective suit, including protective shoe covers and a head covering, is recommended.[1][2]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a laboratory fume hood, especially during procedures that may generate dust like grinding, crushing, or weighing.

  • Avoid Contact: Prevent all personal contact, including inhalation and contact with skin and eyes.[2]

  • Dust Prevention: Avoid the formation of dust and aerosols.[1] Use dry clean-up procedures and avoid generating dust during routine cleaning.[2]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

Storage Protocols:

  • Container: Store in a tightly closed container as defined in the USP-NF.[1]

  • Environment: Keep the container in a dry, cool, and well-ventilated place.[1] For long-term stability of stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1]

  • Incompatibilities: Store away from oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as ignition may occur.[2] Also, store separately from foodstuff containers.[1]

Emergency and Disposal Plan

Spill Response:

In the event of a spill, a swift and safe response is necessary to mitigate risks.

  • Minor Spills:

    • Containment: Immediately contain the spillage.[2]

    • Ventilation: Ensure the area is well-ventilated.

    • PPE: Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[2]

    • Cleanup: Use dry clean-up procedures. Dampen the solid spill material with a solvent like acetone (B3395972) to minimize dust.[3] Sweep or vacuum up the spilled material, avoiding dust generation. The vacuum cleaner should be fitted with a HEPA filter.[2] Use absorbent paper dampened with acetone to pick up any remaining material.[3]

    • Disposal: Collect the spilled material and contaminated absorbent paper in a suitable, sealed container for disposal.[1][3]

    • Decontamination: Solvent wash all contaminated surfaces with acetone followed by washing with a soap and water solution.[3]

  • Major Spills:

    • Evacuate: Alert personnel in the area and evacuate if necessary.

    • Emergency Responders: Alert emergency responders and inform them of the location and nature of the hazard.[2]

    • Control Contact: Only trained personnel wearing appropriate PPE, including a self-contained breathing apparatus, should control personal contact.[2]

    • Containment: Prevent the spillage from entering drains or water courses.[2]

    • Cleanup: Follow the cleanup procedures for minor spills, recovering the product wherever possible.[2]

Disposal:

Proper disposal of this compound and its containers is critical to avoid environmental contamination.

  • Waste Collection: Collect waste material in suitable, closed containers.[1]

  • Regulatory Compliance: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1] It is the responsibility of the user to determine if the material is a hazardous waste at the time of disposal.[1]

  • Containers: Empty containers may retain product residues and must be disposed of in a safe manner.[1] They should be taken to an approved waste handling site for recycling or disposal.[1]

  • Household Disposal (Not for Laboratory Use): For non-laboratory settings, if a drug take-back program is not available, the FDA recommends mixing the medicine with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[4]

Experimental Workflow: this compound Spill Response

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill This compound Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess PPE_Minor Don Appropriate PPE: - Gloves - Safety Glasses - Dust Respirator Assess->PPE_Minor Minor Evacuate Evacuate Area Assess->Evacuate Major Contain_Minor Contain Spillage PPE_Minor->Contain_Minor Cleanup_Minor Clean Up Spill: - Dampen with Acetone - Sweep/Vacuum (HEPA) - Use Absorbent Paper Contain_Minor->Cleanup_Minor Dispose_Minor Collect in Sealed Container for Disposal Cleanup_Minor->Dispose_Minor Decontaminate_Minor Decontaminate Area: - Acetone Wash - Soap & Water Wash Dispose_Minor->Decontaminate_Minor Alert Alert Emergency Responders Evacuate->Alert PPE_Major Trained Personnel Don Full PPE: - SCBA - Protective Suit Alert->PPE_Major Contain_Major Prevent Entry into Drains PPE_Major->Contain_Major Cleanup_Major Follow Minor Spill Cleanup Protocol Contain_Major->Cleanup_Major Cleanup_Major->Dispose_Minor

Caption: Workflow for handling a this compound spill.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.